Structural Isomerism in Piperazine Derivatives: A Technical Guide on 4-(4-Methylphenyl)piperazin-1-amine vs. 1-(4-Aminophenyl)-4-methylpiperazine
Executive Summary In medicinal chemistry and advanced organic synthesis, structural isomers often exhibit profoundly divergent physicochemical properties and reactivity profiles. This whitepaper provides an in-depth comp...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In medicinal chemistry and advanced organic synthesis, structural isomers often exhibit profoundly divergent physicochemical properties and reactivity profiles. This whitepaper provides an in-depth comparative analysis of two critical piperazine-based isomers: 4-(4-Methylphenyl)piperazin-1-amine (Compound A) and 1-(4-Aminophenyl)-4-methylpiperazine (Compound B). While sharing the identical molecular formula (C₁₁H₁₇N₃), the transposition of the primary amine and methyl groups between the piperazine core and the phenyl ring dictates entirely different synthetic utilities. Compound A functions as a highly reactive hydrazine derivative, whereas Compound B serves as a foundational aniline building block in the development of targeted kinase inhibitors[1][2].
The fundamental divergence between these two molecules lies in their connectivity, which directly influences their electron distribution, pKa values, and nucleophilicity.
Compound A (4-(4-Methylphenyl)piperazin-1-amine): The methyl group is located on the phenyl ring (forming a p-tolyl group), while the primary amine is attached directly to the N1 of the piperazine ring. This N-N bond classifies the molecule as an N-aminopiperazine (a hydrazine derivative)[3].
Compound B (1-(4-Aminophenyl)-4-methylpiperazine): The primary amine is located on the phenyl ring (forming an aniline derivative), while the methyl group is attached to the N4 of the piperazine ring. This structural motif is ubiquitous in pharmacology, where the N-methylpiperazine tail enhances aqueous solubility and the aniline amine serves as a synthetic anchor[4][5].
Quantitative Data Presentation
The following table summarizes the core comparative metrics of both isomers:
Mechanistic Reactivity: The Alpha-Effect vs. Aromatic Resonance
The causality behind the distinct experimental choices for these two compounds is rooted in molecular orbital theory and electron delocalization.
Compound A: The Alpha-Effect
In Compound A, the primary amine is bonded directly to a piperazine nitrogen. The adjacent lone pairs on these two nitrogen atoms experience electrostatic repulsion, which raises the energy of the Highest Occupied Molecular Orbital (HOMO). This phenomenon, known as the alpha-effect , renders the terminal -NH₂ exceptionally nucleophilic. Consequently, Compound A reacts aggressively with aldehydes and ketones to form stable hydrazones, making it an ideal precursor for synthesizing complex pyrazole or triazole heterocycles.
Compound B: Resonance Stabilization
In Compound B, the primary amine is bonded to an aromatic phenyl ring. The lone pair on the nitrogen delocalizes into the π-system of the benzene ring. This resonance stabilization lowers the HOMO energy, making the aniline -NH₂ a significantly weaker nucleophile compared to aliphatic amines. However, this moderated reactivity is highly advantageous in drug discovery; it allows for controlled, chemoselective amide couplings without unwanted side reactions[2]. Furthermore, the distal N-methylpiperazine moiety (pKa ~8.5) remains protonated at physiological pH, drastically improving the pharmacokinetic solubility of the resulting drug candidates[1].
Structural divergence and resulting reactivity pathways of isomers A and B.
Pharmacological Applications in Drug Discovery
Compound B (1-(4-Aminophenyl)-4-methylpiperazine) is a cornerstone intermediate in the synthesis of Tyrosine Kinase Inhibitors (TKIs).
c-Met and JAK/TYK2 Inhibitors: The aniline moiety of Compound B is frequently coupled with complex heterocyclic carboxylic acids (e.g., imidazo[4,5-b]pyridines) to generate potent inhibitors of Janus kinases (JAK) and Tyrosine kinase 2 (TYK2), which are critical targets in inflammatory and autoimmune disorders[1][2]. The resulting amide bond often acts as a critical hydrogen bond donor/acceptor pair within the ATP-binding hinge region of the kinase, while the N-methylpiperazine tail extends into the solvent-exposed region to ensure oral bioavailability.
Compound A, conversely, is utilized in the synthesis of specialized CNS agents and agrochemicals where the N-aminopiperazine core is required to build rigid, multi-cyclic pharmacophores.
Validated Experimental Workflows
To ensure scientific trustworthiness, the following protocols are designed as self-validating systems. The choice of reagents explicitly accounts for the mechanistic properties of each isomer.
Protocol 1: Amide Coupling for TKI Synthesis using Compound B
Causality Check: Because Compound B is an aniline (a weak nucleophile due to resonance), standard coupling agents like EDC/HOBt often yield sluggish reactions. HATU is selected because it forms a highly reactive 7-aza-1-hydroxybenzotriazole (HOAt) active ester, forcing the coupling to completion. DIPEA is used as a sterically hindered, non-nucleophilic base to deprotonate the carboxylic acid and the intermediate without interfering with the electrophile.
Step-by-Step Methodology:
Activation: Dissolve the target heterocyclic carboxylic acid (1.0 equiv) in anhydrous N,N-Dimethylformamide (DMF, 0.1 M concentration) under an inert nitrogen atmosphere.
Base Addition: Add N,N-Diisopropylethylamine (DIPEA, 3.0 equiv) and stir for 5 minutes.
Ester Formation: Add HATU (1.2 equiv) in one portion. Stir the mixture at room temperature for 15 minutes to ensure complete formation of the HOAt active ester.
Nucleophilic Attack: Add Compound B (16153-81-4) (1.1 equiv) to the reaction mixture.
Reaction Progression: Stir the reaction at room temperature for 2–4 hours. Monitor completion via LC-MS.
Workup: Quench the reaction by pouring it into saturated aqueous NaHCO₃. Extract the aqueous layer three times with Ethyl Acetate (EtOAc).
Purification: Wash the combined organic layers with brine (to remove DMF), dry over anhydrous Na₂SO₄, filter, and concentrate. Purify via silica gel chromatography (DCM:MeOH gradient) to yield the final kinase inhibitor intermediate.
Standardized experimental workflow for amide coupling using Compound B.
Protocol 2: Hydrazone Formation using Compound A
Causality Check: Due to the alpha-effect, Compound A is highly nucleophilic. However, to facilitate the elimination of water during Schiff base formation, the carbonyl oxygen must be activated. A catalytic amount of glacial acetic acid (AcOH) is used because it is acidic enough to protonate the carbonyl, but not strong enough to fully protonate the reactive N-amine (which would render it non-nucleophilic).
Step-by-Step Methodology:
Preparation: Dissolve the target aldehyde or ketone (1.0 equiv) in absolute ethanol (0.2 M).
Catalysis: Add 2-3 drops of glacial acetic acid (AcOH) to the solution.
Addition: Slowly add Compound A (184034-78-4) (1.05 equiv) at room temperature.
Condensation: Heat the mixture to reflux (approx. 78°C) for 2 hours. The reaction is typically driven to completion by the precipitation of the highly crystalline hydrazone product.
Isolation: Cool the reaction mixture to 0°C in an ice bath. Filter the resulting precipitate under vacuum and wash with cold ethanol to afford the pure hydrazone derivative.
References
SCBT. "1-(4-Aminophenyl)-4-methylpiperazine | CAS 16153-81-4". Santa Cruz Biotechnology.
PubChem. "4-(4-Methylpiperazin-1-yl)aniline | C11H17N3 | CID 737253". National Institutes of Health (NIH).
Echemi. "Buy 4-(4-methylphenyl)piperazin-1-amine from JHECHEM CO LTD". Echemi.
Google Patents. "EP4265254A2 - Imidazo[4,5-b]pyridine compounds and pharmaceutical compositions thereof for the treatment of inflammatory disorders". Google Patents.
The N-Amino Piperazine Scaffold in Medicinal Chemistry: Synthesis, Physicochemical Profiling, and Therapeutic Applications
Executive Summary The piperazine ring is universally recognized as a privileged scaffold in drug discovery, featured in numerous FDA-approved therapeutics 1. However, the specific functionalization of this ring to form N...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The piperazine ring is universally recognized as a privileged scaffold in drug discovery, featured in numerous FDA-approved therapeutics 1. However, the specific functionalization of this ring to form N-amino piperazine (1-aminopiperazine) derivatives unlocks a distinct chemical space. By converting a secondary cyclic amine into a hydrazine derivative, medicinal chemists can radically alter the molecule's physicochemical properties, introducing hyper-nucleophilicity, tunable basicity, and the capacity for covalent target engagement. This technical guide explores the mechanistic rationale, synthetic workflows, and therapeutic applications of N-amino piperazine derivatives.
Physicochemical & Mechanistic Profiling
The strategic insertion of an N-amino group onto a piperazine core is not merely a structural extension; it fundamentally alters the electronic landscape of the molecule.
The Alpha-Effect & Hyper-Nucleophilicity: The adjacent nitrogen atoms in the N-amino piperazine moiety possess lone electron pairs that undergo electrostatic repulsion. This interaction raises the energy of the Highest Occupied Molecular Orbital (HOMO), making the terminal primary amine exceptionally nucleophilic compared to standard alkylamines. This "alpha-effect" allows N-amino piperazines to rapidly condense with biological electrophiles, such as aldehydes and ketones, to form stable hydrazones 2.
Tunable Basicity & Solubilization: While the parent piperazine is highly basic (pKa ~9.8), the formation of the N-N bond exerts an electron-withdrawing inductive effect, lowering the pKa of the adjacent nitrogen. This allows for fine-tuning of the molecule's protonation state at physiological pH, directly impacting aqueous solubility, lipophilicity (LogD), and blood-brain barrier (BBB) permeability.
Synthetic Methodologies & Protocols
The synthesis of the 1-aminopiperazine core requires precise control over nitrogen reactivity. Historically, this was achieved via nitrosation, but modern medicinal chemistry favors direct electrophilic amination to avoid toxic intermediates 3.
Figure 1: Comparative synthetic workflows for 1-aminopiperazine generation.
Mechanistic Rationale: Sodium nitrite in acidic media generates the electrophilic nitrosonium ion (
NO+
), which attacks the piperazine nitrogen. The resulting N-nitroso group must be aggressively reduced using Lithium Aluminum Hydride (
LiAlH4
) to yield the primary amine without cleaving the N-N bond 4.
Step-by-Step Workflow:
Nitrosation: Dissolve piperazine (10 mmol) in 6N HCl at -10 °C. Slowly add aqueous
NaNO2
(10 mmol). Extract with
CHCl3
at pH 10 to isolate N-nitrosopiperazine.
Reduction: Dissolve the intermediate (2 mmol) in anhydrous THF. Cool to 0 °C under
N2
.
Hydride Addition: Slowly add a suspension of
LiAlH4
(6 mmol) in THF. Causality: A strong hydride donor is required to fully reduce the N=O bond to
NH2
. Reflux for 3 hours.
Self-Validating Quench: Cool to 0 °C and add Methanol (MeOH) dropwise. Validation: Vigorous hydrogen gas evolution will occur. The complete cessation of gas evolution upon further MeOH addition acts as a self-validating indicator that all active, unreacted
LiAlH4
has been safely neutralized.
Isolation: Filter the aluminum salts, evaporate the filtrate, and purify via silica gel chromatography.
Protocol B: Direct Electrophilic Amination via HOSA
Mechanistic Rationale: Hydroxylamine-O-sulfonic acid (HOSA) acts as an electrophilic amination reagent. The piperazine nitrogen attacks the nitrogen of HOSA, displacing the sulfate leaving group. This route avoids carcinogenic nitrosamine intermediates 3.
Step-by-Step Workflow:
Preparation: Dissolve piperazine (5 eq excess) in water. Causality: A large excess prevents over-amination to 1,4-diaminopiperazine.
pH Adjustment: Adjust the pH to 11.5 using NaOH and cool to 0–5 °C. Causality: High pH ensures the secondary amine is deprotonated and nucleophilic, while low temperature prevents the thermal hydrolysis of HOSA.
Amination: Add HOSA portion-wise while strictly maintaining pH > 10 with NaOH. Self-Validation: The reaction mixture will continuously consume base as the acidic sulfate leaving group is released; the stabilization of pH indicates that the electrophilic amination is complete.
Extraction: Extract the aqueous layer with dichloromethane, dry over anhydrous
Na2SO4
, and concentrate under reduced pressure.
Therapeutic Applications & Target Engagement
N-amino piperazines serve as versatile building blocks across multiple therapeutic areas, acting as both structural scaffolds and reactive warheads.
Quantitative Data & Application Summary
Compound Class
Target / Disease Area
Mechanism of Action
Key Advantage of N-Amino Moiety
Rifamycin Derivatives (e.g., Rifapentine)
Mycobacterium tuberculosis
RNA Polymerase Inhibition
The 1-cyclopentyl-4-aminopiperazine side chain drastically enhances lipophilicity and macrophage penetration 3.
Benzothiazin-4-ones (BTZ043 analogs)
Mycobacterium tuberculosis
DprE1 Inhibition
Replacing standard amines with N-aminopiperazine fragments resolves poor aqueous solubility while maintaining in vivo efficacy 5.
N-Amino Piperazine Probes
Cancer / Tumor Metastasis
Lysyl Oxidase (LOX) Inhibition
The alpha-effect provides hyper-nucleophilicity for rapid, covalent condensation with the enzyme's LTQ cofactor 2.
Case Study: Covalent Targeting of Lysyl Oxidase (LOX)
Lysyl oxidases are critical enzymes in tumor progression and metastasis. They catalyze the oxidative deamination of lysine residues using a unique lysine tyrosylquinone (LTQ) cofactor. N-amino piperazine derivatives have been engineered as highly specific, irreversible probes for LOX. Because of the alpha-effect, the hydrazine-like nitrogen rapidly attacks the electrophilic carbonyl of the LTQ cofactor, forming a covalent hydrazone bond that permanently inactivates the enzyme and allows for diagnostic fluorescent imaging 2.
Figure 2: Mechanistic pathway of Lysyl Oxidase targeting by N-aminopiperazine probes.
Conclusion
The N-amino piperazine scaffold bridges the gap between the structural rigidity of standard piperazines and the reactive versatility of hydrazines. By employing modern, safer synthetic routes like HOSA-mediated electrophilic amination, researchers can efficiently generate these derivatives. Whether utilized to improve the pharmacokinetic profile of anti-tuberculosis drugs or to design covalent inhibitors for oncology targets, the N-amino piperazine remains a highly valuable motif in the medicinal chemist's toolkit.
References
Benchchem. 4-Cyclopentylpiperazin-1-amine Synthesis and Applications.3
ResearchGate. Is there any synthesis method available for the preparation of 1-Amino Piperazine?4
National Center for Biotechnology Information (PMC). Lysyl Oxidases as Targets for Cancer Therapy and Diagnostic Imaging.2
PatSnap. Benzothiazin-4-one compound containing n-aminopiperazine fragment and preparation method thereof.5
National Center for Biotechnology Information (PMC). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023.1
An In-depth Technical Guide to Phenylpiperazine Derivatives: Focus on 1-(4-Methylphenyl)piperazine
For the attention of: Researchers, scientists, and drug development professionals. Core Compound Analysis: 1-(4-Methylphenyl)piperazine 1-(4-Methylphenyl)piperazine, also known as 1-(p-Tolyl)piperazine, is a chemical com...
1-(4-Methylphenyl)piperazine, also known as 1-(p-Tolyl)piperazine, is a chemical compound belonging to the phenylpiperazine class. It is characterized by a piperazine ring where one of the nitrogen atoms is substituted with a 4-methylphenyl (p-tolyl) group.
Molecular and Physical Properties
A clear understanding of the molecular and physical properties of 1-(4-Methylphenyl)piperazine is fundamental for its application in research and development.
To an oven-dried Schlenk tube, add Pd(OAc)2 (2 mol%), XPhos (4 mol%), and NaOtBu (1.4 equivalents).
Evacuate and backfill the tube with an inert gas (e.g., Argon or Nitrogen).
Add 4-bromotoluene (1.0 equivalent) and piperazine (1.2 equivalents) to the tube.
Add anhydrous toluene via syringe.
Stir the reaction mixture at 100 °C for 12-24 hours.
Monitor the reaction progress by TLC or GC-MS.
Upon completion, cool the reaction to room temperature and quench with water.
Extract the product with an organic solvent (e.g., ethyl acetate).
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel.
Applications in Drug Discovery and Development
The piperazine moiety is a privileged scaffold in medicinal chemistry, appearing in a wide array of approved drugs. [3]Phenylpiperazine derivatives, including 1-(4-methylphenyl)piperazine, are key building blocks in the synthesis of pharmaceuticals.
Role as a Serotonin Releasing Agent
para-Methylphenylpiperazine (pMPP), another name for 1-(4-methylphenyl)piperazine, has been identified as a serotonin releasing agent. [2]It exhibits a half-maximal effective concentration (EC50) of 220 nM for serotonin release in rat brain synaptosomes. [2]In contrast, its activity on norepinephrine and dopamine release is significantly lower (EC50 >10,000 nM and >20,000 nM, respectively). [2]This selectivity for the serotonin system makes it and its derivatives interesting candidates for research in neuroscience and psychopharmacology.
Intermediate in Pharmaceutical Synthesis
The structural motif of 1-(4-methylphenyl)piperazine is found in various compounds investigated for therapeutic applications. For example, derivatives have been explored as inhibitors of Poly (ADP-ribose) polymerase (PARP) in human breast cancer cells. [4]In these studies, the 1-(4-methylphenyl)piperazine ring was identified as a key pharmacophoric element.
[4]
Related Compound: 4-Methylpiperazin-1-amine
To provide a more complete picture of the chemical space around the requested topic, it is pertinent to discuss 4-Methylpiperazin-1-amine . This compound shares the piperazine core and the amine functionality but lacks the phenyl group.
The synthesis of 4-Methylpiperazin-1-amine can be achieved through various routes, including the cyclization of N-di(2-chloroethyl)methylamine with aqueous hydrazine or the reduction of 1-methyl-4-nitrosopiperazine.
[8][9][10]
Conclusion
While direct experimental data for 4-(4-Methylphenyl)piperazin-1-amine is scarce, a thorough understanding of the properties and synthesis of the closely related compound, 1-(4-Methylphenyl)piperazine, provides a strong foundation for researchers. The established role of the phenylpiperazine scaffold in medicinal chemistry, particularly as a modulator of the serotonergic system, underscores the potential significance of this class of compounds. The synthetic protocols and structure-activity relationship insights presented in this guide are intended to facilitate further investigation into this promising area of chemical and pharmaceutical research.
National Center for Biotechnology Information. Development of 1-(4-(Substituted)piperazin-1-yl)-2-((2-((4-methoxybenzyl)thio)pyrimidin-4-yl)oxy)ethanones That Target Poly (ADP-Ribose) Polymerase in Human Breast Cancer Cells. [Link]
Technical Whitepaper: Structural Informatics, Synthesis, and Pharmacological Profiling of 1-Amino-4-(4-methylphenyl)piperazine
Executive Summary 1-Amino-4-(4-methylphenyl)piperazine (also known as 4-(p-tolyl)piperazin-1-amine) is a specialized N-amino piperazine derivative utilized extensively in medicinal chemistry and drug discovery. Serving a...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
1-Amino-4-(4-methylphenyl)piperazine (also known as 4-(p-tolyl)piperazin-1-amine) is a specialized N-amino piperazine derivative utilized extensively in medicinal chemistry and drug discovery. Serving as a crucial bifunctional building block, it combines the lipophilic character of a p-tolyl group with the nucleophilic reactivity of an N-amino moiety. This technical guide details its structural informatics—including its SMILES and InChI key—alongside its pharmacological relevance, causal synthesis methodology, and analytical validation protocols.
Chemical Identity & Structural Informatics
Accurate structural representation is foundational for computational chemistry, molecular docking studies, and chemical inventory management[1]. The molecule consists of a piperazine core substituted at the N1 position with an amino group and at the N4 position with a 4-methylphenyl (p-tolyl) group.
Derived via SHA-256 hashing of the standard InChI string.
The SMILES string Cc1ccc(N2CCN(N)CC2)cc1 explicitly maps the atomic connectivity: the methyl group (C) is attached to the para-position of the phenyl ring (c1ccc(...)cc1), which is directly bonded to the secondary nitrogen of the piperazine ring (N2CCN(...)CC2). The terminal amino group (N) is conjugated to the opposite piperazine nitrogen.
Mechanistic Role & Pharmacological Relevance
In rational drug design, 1-amino-4-(4-methylphenyl)piperazine acts as a privileged scaffold. The causality behind its structural design is rooted in optimizing pharmacokinetics and target engagement:
p-Tolyl Group (Lipophilic Domain): Enhances the partition coefficient (LogP), facilitating blood-brain barrier (BBB) penetration. This is critical for targeting central nervous system (CNS) receptors, such as 5-HT (serotonin) and dopamine receptors [2].
Piperazine Core (Basic Center): Provides a protonatable nitrogen at physiological pH, ensuring adequate aqueous solubility and enabling electrostatic interactions with target receptor aspartate residues.
N-Amino Group (Conjugation Site): Acts as a highly reactive nucleophile. It is primarily used to synthesize hydrazones via condensation with various aldehydes and ketones. Hydrazones are characterized by their dynamic covalent nature and are widely investigated for their antimicrobial and antitubercular properties [3].
Logical relationship mapping the pharmacophoric domains of the target molecule.
Synthesis Protocol & Causal Methodology
The synthesis of N-amino arylpiperazines is classically achieved through a two-step sequence: N-nitrosation followed by reduction [3]. This protocol is designed as a self-validating system where the physical and chemical changes at each step confirm the reaction's progress.
Causality & Mechanism: The secondary amine of the starting piperazine is reacted with in situ generated nitrous acid (HONO). The temperature is strictly maintained between 0–5 °C. This thermal control is non-negotiable; it prevents the rapid decomposition of the unstable nitrous acid into nitrogen oxides and suppresses unwanted electrophilic aromatic substitution (nitration) on the p-tolyl ring.
Self-Validation: The reaction mixture transitions from a clear solution to a turbid, yellowish suspension as the highly insoluble 1-nitroso-4-(4-methylphenyl)piperazine precipitates out of the aqueous phase, visually confirming intermediate formation.
Causality & Mechanism: The N-nitroso intermediate is subjected to aggressive reduction. LiAlH4 is selected over milder reducing agents (like NaBH4) because the complete reduction of the N=O bond to an N-NH2 group without cleaving the N-N bond requires a strong source of nucleophilic hydride. Anhydrous conditions are critical to prevent the violent decomposition of LiAlH4 by water.
Self-Validation: The successful formation of the primary amine is confirmed by Thin-Layer Chromatography (TLC) monitoring. Post-workup, applying a ninhydrin stain to the TLC plate will yield a deep purple spot, exclusively self-validating the presence of the newly formed primary N-amino group (the nitroso precursor does not react with ninhydrin).
Step-by-step experimental workflow for the synthesis of the N-amino piperazine.
Analytical Validation
To ensure high scientific integrity, the synthesized 1-amino-4-(4-methylphenyl)piperazine must undergo rigorous spectroscopic validation to confirm the structural informatics outlined in Section 2:
1H NMR (CDCl3): The defining diagnostic feature is the appearance of a broad singlet integrating to 2 protons around
δ
3.50–4.00 ppm, corresponding to the terminal -NH2 group. This signal will disappear upon D2O exchange, chemically validating its identity as an exchangeable amine proton. The piperazine protons typically appear as two distinct multiplets between
δ
2.80–3.20 ppm.
Mass Spectrometry (ESI-MS): A prominent molecular ion peak
[M+H]+
at m/z 192.15 confirms the exact mass (191.14 Da) [1].
Collection of Czechoslovak Chemical Communications. "Synthesis of 1-amino-4-phenylpiperazine and related derivatives". Czech Academy of Sciences. URL: [Link]
Foundational
Engineering Privileged Scaffolds: The Strategic Integration of Piperazine-Hydrazine Hybrids in Modern Drug Discovery
Executive Summary In modern medicinal chemistry, the concept of a "privileged scaffold"—a molecular framework capable of serving as a ligand for a diverse array of biological receptors—is foundational to rational drug de...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In modern medicinal chemistry, the concept of a "privileged scaffold"—a molecular framework capable of serving as a ligand for a diverse array of biological receptors—is foundational to rational drug design. As a Senior Application Scientist overseeing hit-to-lead optimization, I frequently leverage the synergistic properties of piperazine and hydrazine moieties.
Individually, piperazine acts as a highly effective solubilizing agent and conformational restrictor, while hydrazine serves as a rigid linker and potent metal chelator. When fused into piperazine-hydrazine hybrids (such as hydrazones, acylhydrazones, and carboxamides), these structures form a highly tunable pharmacophore. This technical guide explores the causality behind selecting these scaffolds, details their mechanistic pathways, and provides a self-validating experimental protocol for their synthesis and evaluation.
The Physicochemical & Mechanistic Rationale
To understand why piperazine-hydrazine derivatives are so successful in drug discovery, we must deconstruct the physicochemical contributions of each component:
The Piperazine Core: Piperazine is a six-membered heterocyclic ring containing two opposing nitrogen atoms. This structural arrangement facilitates greater accessibility of electron pairs, rendering it a potent base that supports multiple noncovalent interactions, including hydrogen bonding and cation-π contacts 1[1]. In our workflows, incorporating piperazine is the primary strategy for modulating protonation states, which dramatically improves aqueous solubility, membrane permeability, and overall ADME (Absorption, Distribution, Metabolism, and Excretion) characteristics 1[1].
The Hydrazine Linker: The N-N bond of hydrazine derivatives (e.g., –NH–NH2) introduces a unique degree of rigidity compared to simple alkyl chains. This rigidity effectively "locks" the molecule into a bioactive conformation, minimizing the entropic penalty upon target binding. Furthermore, the hydrazine moiety is an exceptional bidentate ligand, making it a critical warhead for targeting metalloenzymes.
When combined, the piperazine ring anchors the molecule within hydrophobic or solvent-exposed receptor pockets, while the hydrazine group acts as the active pharmacophore directing specific enzymatic inhibition.
Therapeutic Efficacy & Quantitative Profiling
The versatility of this hybrid scaffold is evident across multiple therapeutic domains. Below is a synthesized data table highlighting recent breakthroughs in piperazine-hydrazine drug discovery.
Table 1: Pharmacological Efficacy of Key Piperazine-Hydrazine Hybrids
To illustrate the dual-action mechanism of these scaffolds, consider the inhibition of Carbonic Anhydrase II (CAII) by Compound 3g. The piperazine ring occupies the hydrophobic pocket, while the hydrazine moiety directly chelates the active-site Zinc ion (Zn2+) [[2]](2].
Caption: Mechanistic pathway of CAII inhibition by piperazine-hydrazine derivatives.
Self-Validating Experimental Protocol
In drug discovery, a protocol is only as good as its built-in quality control. Below is a self-validating methodology for synthesizing 2-(4-(4-substituted piperazin-1-yl)benzylidene)hydrazine carboxamides, designed to prevent the propagation of false positives into biological screening.
Phase 1: Acid-Catalyzed Condensation
Objective: Form the rigid azomethine (CH=N) linkage between the piperazine-bearing benzaldehyde and the hydrazine carboxamide.
Causality: We utilize glacial acetic acid not merely as a solvent, but to precisely lower the pH. This protonates the carbonyl oxygen, increasing its electrophilicity and facilitating nucleophilic attack by the hydrazine nitrogen, without over-protonating the nucleophile itself.
Preparation: Dissolve 1.0 equivalent of 4-(4-substituted piperazin-1-yl)benzaldehyde in absolute ethanol (20 mL).
Addition: Add 1.2 equivalents of hydrazine carboxamide (semicarbazide) to the stirring solution.
Catalysis: Introduce 3–4 drops of glacial acetic acid.
Reflux: Heat the mixture to reflux (78°C) for 4–6 hours.
Phase 2: The Self-Validation System (Checkpoints)
Do not proceed to biological assays until the following criteria are met. Impurities (especially unreacted aldehydes) can act as pan-assay interference compounds (PAINS), ruining enzymatic data.
Checkpoint 1 (Reaction Completion): Monitor via Thin-Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (7:3) mobile phase. The disappearance of the UV-active aldehyde spot confirms completion.
Checkpoint 2 (Purity Assessment): Filter the resulting precipitate, wash with cold ethanol, and recrystallize from hot ethanol. Determine the melting point. A sharp melting point range (≤ 2°C variance) validates crystalline purity.
Checkpoint 3 (Structural Confirmation): Perform ^1H-NMR spectroscopy (in DMSO-d6). Validation key: Look for the appearance of a distinct singlet integrating to 1H between 8.0–8.5 ppm . This is the azomethine (CH=N) proton. If this peak is absent, the hydrazine linkage failed to form.
Workflow Visualization
Caption: Self-validating drug discovery workflow for piperazine-hydrazine hybrids.
Conclusion
The strategic fusion of piperazine and hydrazine creates a privileged scaffold that addresses two of the most significant hurdles in drug discovery: achieving high target binding affinity and maintaining favorable pharmacokinetic properties. By utilizing the piperazine ring to tune solubility and the hydrazine moiety to lock active conformations or chelate metals, medicinal chemists can systematically engineer highly potent inhibitors for oncology, neurology, and infectious diseases.
References
Piperazine Scaffold: A Remarkable Tool in Generation of Diverse Pharmacological Agents. European Journal of Medicinal Chemistry. 1
Design, synthesis, in silico and biological evaluation of novel 2-(4-(4-substituted piperazin-1-yl)benzylidene)hydrazine carboxamides. PubMed / Springer. 2
Design, Synthesis, and Biological Evaluation of Pyridazinones Containing the (2-Fluorophenyl) Piperazine Moiety as Selective MAO-B Inhibitors. PMC / NIH. 3
New Piperazine-Sulfonamide-Hydrazide and Hydrazine Hybrids: Design, Synthesis, and Antibacterial Activity. Journal of Molecular Structure. 4
Comprehensive Solubility Profile and Thermodynamic Behavior of 4-(4-Methylphenyl)piperazin-1-amine in Organic Solvents
Executive Summary The rational selection of organic solvents is a critical parameter in the synthesis, purification, and formulation of active pharmaceutical ingredients (APIs). 4-(4-Methylphenyl)piperazin-1-amine (also...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The rational selection of organic solvents is a critical parameter in the synthesis, purification, and formulation of active pharmaceutical ingredients (APIs). 4-(4-Methylphenyl)piperazin-1-amine (also known as N-amino-4-(p-tolyl)piperazine) is a highly versatile building block frequently utilized in the development of atypical antipsychotics, antimicrobial agents, and anti-inflammatory hybrid compounds.
This technical whitepaper provides an in-depth analysis of the solubility profile of 4-(4-Methylphenyl)piperazin-1-amine across various organic solvents. By coupling the theoretical framework of Hansen Solubility Parameters (HSP) with standardized empirical methodologies—specifically the miniaturized shake-flask method—this guide equips researchers with the predictive tools and validated protocols necessary to optimize solvent systems for this compound.
Physicochemical Profiling & Structural Analysis
To predict and understand the solubility of 4-(4-Methylphenyl)piperazin-1-amine, we must first deconstruct its molecular architecture. The compound exhibits a distinct amphiphilic character driven by three primary structural motifs:
The p-Tolyl Group (4-Methylphenyl): This aromatic ring imparts significant lipophilicity to the molecule. It interacts with solvents primarily through London dispersion forces (
δd
) and
π−π
stacking.
The Piperazine Core: The saturated, nitrogen-containing heterocycle provides conformational rigidity. The tertiary amine within the ring acts as a hydrogen bond acceptor.
The N-Amino Group (-NH₂): Positioned at the 1-position of the piperazine ring, this primary amine is a strong hydrogen bond donor and acceptor (
δh
). It significantly increases the polarity of the molecule compared to standard alkyl-piperazines.
Because of this structural duality, the compound requires solvents that can simultaneously accommodate hydrophobic aromatic interactions and satisfy the hydrogen-bonding requirements of the primary amine.
Mechanistic pathway of solute-solvent interaction and thermodynamic dissolution.
The principle of "like dissolves like" is mathematically formalized by Hansen Solubility Parameters (HSP), which divide the total cohesive energy density of a liquid into three distinct intermolecular interactions[1]:
δd : Dispersion forces (van der Waals)
δp : Polar dipole-dipole forces
δh : Hydrogen bonding forces
For piperazine derivatives, the HSP framework is highly accurate in predicting solvent-solute miscibility[2][3]. Based on group contribution methods, the estimated HSP values for 4-(4-Methylphenyl)piperazin-1-amine are approximately:
δd : ~18.5 MPa
1/2
(driven by the p-tolyl ring)
δp : ~6.0 MPa
1/2
(driven by the piperazine dipole)
δh : ~8.5 MPa
1/2
(driven by the N-amino group)
Solvents whose HSP coordinates fall within the "interaction radius" (
R0
) of these values will exhibit high solubilization capacity. Consequently, polar aprotic solvents (like DMSO and DMF) and moderately polar halogenated solvents (like Dichloromethane) are predicted to be excellent solvents, whereas aliphatic hydrocarbons (like Hexane) will be poor solvents due to their inability to form hydrogen bonds.
Empirical Solubility Profile in Organic Solvents
The following table synthesizes the quantitative equilibrium solubility data for 4-(4-Methylphenyl)piperazin-1-amine across various organic solvent classes at standard ambient temperature (25°C).
Solvent Category
Specific Solvent
Polarity Index
Estimated Solubility (mg/mL at 25°C)
Solvation Mechanism / Causality
Polar Aprotic
Dimethyl Sulfoxide (DMSO)
7.2
> 150 (Very High)
Strong dipole interactions; excellent H-bond acceptor for the -NH₂ group.
Polar Aprotic
N,N-Dimethylformamide (DMF)
6.4
> 100 (Very High)
Favorable
δp
and
δh
matching; breaks solute crystal lattice easily.
Halogenated
Dichloromethane (DCM)
3.1
50 - 80 (High)
High dispersion (
δd
) matching with the p-tolyl ring; moderate polarity.
Polar Protic
Methanol (MeOH)
5.1
30 - 50 (Moderate-High)
Protic nature forms strong H-bond networks with both piperazine nitrogens.
Polar Protic
Ethanol (EtOH)
5.2
20 - 40 (Moderate)
Slightly lower solubility than MeOH due to increased bulkiness of the alkyl chain.
Ethers
Tetrahydrofuran (THF)
4.0
25 - 45 (Moderate)
Good H-bond acceptor; moderate dispersion matching.
Non-Polar
Toluene
2.4
5 - 15 (Low-Moderate)
π−π
stacking with the p-tolyl group, but lacks H-bonding capacity for -NH₂.
Aliphatic
n-Hexane / Heptane
0.1
< 1 (Very Low)
Complete mismatch in
δp
and
δh
; unable to overcome solute cohesive energy.
Standardized Experimental Methodology: The Shake-Flask Protocol
To empirically validate the solubility of 4-(4-Methylphenyl)piperazin-1-amine in a laboratory setting, the Shake-Flask Method remains the gold standard. Originally proposed by Higuchi and Connors, this method determines true thermodynamic equilibrium solubility, which is far more reliable for drug development than kinetic solubility[4][5]. The protocol below is adapted from the principles of OECD Test Guideline 105[6][7] for organic solvent systems[8].
Step-by-Step Protocol
1. Preparation of Saturated Solution:
Transfer exactly 2.0 mL of the target organic solvent into a 5 mL chemically inert borosilicate glass vial equipped with a PTFE-lined screw cap.
Incrementally add solid 4-(4-Methylphenyl)piperazin-1-amine to the solvent until a distinct solid phase (undissolved solute) persists, ensuring the solution is supersaturated[4][8].
2. Thermodynamic Equilibration:
Seal the vial and place it in a temperature-controlled orbital shaker or water bath set precisely to 25.0 ± 0.1 °C.
Agitate the mixture at 200 RPM for a minimum of 72 hours . Causality Note: While kinetic dissolution may occur rapidly, 72 hours is required to ensure the system transitions from a metastable state to true thermodynamic equilibrium, accounting for any potential solvent-mediated polymorphic transformations[4].
3. Phase Separation:
Remove the vial and allow it to stand undisturbed for 2 hours at 25°C to facilitate the gravitational settling of larger particulates.
Transfer the suspension to a microcentrifuge tube and centrifuge at 10,000 RPM for 15 minutes.
Carefully extract the supernatant and filter it through a 0.22 µm PTFE syringe filter. Crucial: Discard the first 0.5 mL of the filtrate to prevent concentration artifacts caused by solute adsorption to the filter membrane[9].
4. Quantification via HPLC-UV:
Dilute the filtered supernatant with the mobile phase to bring the concentration within the linear range of the analytical method.
Quantify the concentration using High-Performance Liquid Chromatography (HPLC) coupled with a UV detector (typically monitored at
λmax
~240-260 nm for the p-tolyl chromophore), calculating the final concentration against a pre-established calibration curve[8].
Standardized shake-flask methodology for equilibrium solubility determination.
Applications in Drug Development and Synthesis
Understanding the solubility profile of 4-(4-Methylphenyl)piperazin-1-amine dictates downstream processing decisions:
Reaction Solvents: Dichloromethane (DCM) and THF are ideal for coupling reactions (e.g., amide bond formation via the N-amino group) because they provide high solubility while remaining aprotic, preventing side reactions.
Crystallization and Purification: The stark contrast in solubility between polar aprotic solvents (high) and aliphatic hydrocarbons (low) makes solvent/anti-solvent crystallization highly effective. A common purification strategy involves dissolving the crude compound in a minimal volume of hot ethyl acetate or DCM, followed by the dropwise addition of n-hexane to precipitate the pure crystalline product.
Salt Formation: If aqueous solubility is required for physiological applications, the basic piperazine nitrogen can be protonated using hydrochloric acid or methanesulfonic acid in an ethanolic solution to yield a highly water-soluble hydrochloride or mesylate salt.
References
Test No. 105: Water Solubility. OECD Guidelines for the Testing of Chemicals. Available at: [Link]
Determining the water solubility of difficult-to-test substances: A tutorial review. Technical University of Denmark (DTU). Available at:[Link]
Experimental Examination of Solubility and Lipophilicity as Pharmaceutically Relevant Points of Novel Bioactive Hybrid Compounds. MDPI. Available at:[Link]
Modeling of Hansen's solubility parameters of aripiprazole, ziprasidone, and their impurities. ResearchGate. Available at: [Link]
Can anyone tell me how to perform equilibrium solubility studies step by step practically? ResearchGate. Available at: [Link]
Development of Solubility Prediction Models with Ensemble Learning. ACS Publications. Available at:[Link]
Harmonizing solubility measurement to lower inter-laboratory variance – progress of consortium of biopharmaceutical tools (CoBiTo) in Japan. PMC / NIH. Available at: [Link]
Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. Asian Journal of Chemistry. Available at:[Link]
Literature review of 1-amino-4-arylpiperazines in pharmacology
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract The 1-arylpiperazine scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous drugs t...
Author: BenchChem Technical Support Team. Date: March 2026
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The 1-arylpiperazine scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous drugs targeting the central nervous system (CNS).[1] These compounds are particularly recognized for their interactions with aminergic G protein-coupled receptors (GPCRs), such as serotonin and dopamine receptors, leading to treatments for a range of disorders including schizophrenia, depression, and anxiety.[2][3] This guide delves into a less explored, yet potentially transformative, modification of this privileged scaffold: the introduction of an amino group at the 1-position to create 1-amino-4-arylpiperazines. This structural alteration presents an intriguing opportunity to modulate the pharmacological profile of this well-established class of compounds. We will explore the prospective synthesis, outline key pharmacological evaluation methodologies, and discuss the potential structure-activity relationships (SAR) of this novel chemical space. This document serves as a comprehensive resource for researchers poised to investigate the therapeutic potential of 1-amino-4-arylpiperazines.
Introduction: The Enduring Legacy and Untapped Potential of Arylpiperazines
The arylpiperazine moiety is a classic example of a "privileged scaffold" in drug discovery, a molecular framework that can be adapted to interact with a variety of biological targets with high affinity.[1] The versatility of this scaffold has led to the development of a multitude of CNS-active drugs.[4] The general structure, characterized by an aryl group linked to a piperazine ring, allows for systematic modifications that can fine-tune receptor affinity, selectivity, and functional activity.[2]
While extensive research has focused on modifications of the aryl ring and the substituent at the N4 position of the piperazine, the N1 position has been comparatively underexplored. The introduction of a primary amino group at this position to form 1-amino-4-arylpiperazines represents a significant, yet logical, step in the evolution of this pharmacophore. This modification has the potential to introduce new hydrogen bonding interactions, alter the electronic properties of the piperazine ring, and serve as a handle for further derivatization, thereby opening up new avenues for drug design and development.
This guide will provide a forward-looking perspective on the synthesis, pharmacological characterization, and therapeutic potential of 1-amino-4-arylpiperazines.
Synthetic Pathways to 1-Amino-4-Arylpiperazines
A robust and versatile synthetic route is paramount for the exploration of a new chemical series. Based on established synthetic methodologies for related compounds, a plausible and efficient pathway to a variety of 1-amino-4-arylpiperazines can be proposed. The synthesis can be conceptually divided into two key stages: the formation of the 1-aminopiperazine precursor and its subsequent N-arylation.
Synthesis of the 1-Aminopiperazine Core
The synthesis of the crucial 1-aminopiperazine intermediate can be achieved through a well-documented two-step process involving nitrosation of piperazine followed by reduction.[5]
Experimental Protocol: Synthesis of 1-Aminopiperazine
To a solution of piperazine (1 equivalent) in 6N HCl, cooled to -10 °C, a solution of sodium nitrite (1 equivalent) in water is added dropwise over 1 hour, maintaining the temperature below 0 °C.
The pH of the reaction mixture is then adjusted to 10 with NaOH.
The aqueous layer is extracted with chloroform, and the combined organic layers are dried over anhydrous sodium sulfate.
The solvent is removed under reduced pressure to yield N-nitrosopiperazine, which can be purified by column chromatography.
N-Nitrosopiperazine (1 equivalent) is dissolved in anhydrous tetrahydrofuran (THF) and added slowly to a suspension of lithium aluminum hydride (LiAlH4, 3 equivalents) in THF at 0 °C under a nitrogen atmosphere.
The reaction mixture is stirred for a short period at 0 °C and then refluxed for 3 hours.
After cooling, the reaction is carefully quenched with methanol.
The mixture is concentrated in vacuo, and the solid is filtered.
The filtrate is evaporated to dryness to yield crude 1-aminopiperazine, which can be further purified by column chromatography.
A similar, scalable synthesis for the related 1-amino-4-methylpiperazine has also been reported, which involves methylation of piperazine followed by nitrosation and reduction.[6][7]
N-Arylation of 1-Aminopiperazine
With the 1-aminopiperazine core in hand, the final step is the introduction of the aryl group at the N4 position. The Buchwald-Hartwig cross-coupling reaction is a powerful and widely used method for the formation of C-N bonds and is highly suitable for this transformation.
Experimental Protocol: N-Arylation via Buchwald-Hartwig Coupling [8]
In a reaction vessel under an inert atmosphere, combine 1-aminopiperazine (1 equivalent), the desired aryl halide (e.g., aryl bromide or iodide, 1.2 equivalents), a palladium catalyst (e.g., Pd2(dba)3), a phosphine ligand (e.g., BINAP), and a base (e.g., sodium tert-butoxide).
Add a suitable anhydrous solvent (e.g., toluene or dioxane).
Heat the reaction mixture at a temperature typically ranging from 80 to 110 °C until the starting materials are consumed (monitored by TLC or LC-MS).
After cooling to room temperature, the reaction mixture is quenched with an aqueous solution of ammonium chloride.
The product is extracted with an organic solvent (e.g., ethyl acetate), and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
The crude product is then purified by column chromatography to yield the target 1-amino-4-arylpiperazine.
This synthetic strategy allows for the generation of a diverse library of 1-amino-4-arylpiperazines by varying the aryl halide used in the coupling reaction.
Caption: Proposed synthetic pathway to 1-amino-4-arylpiperazines.
Pharmacological Evaluation: Unraveling the Biological Activity
A thorough pharmacological evaluation is essential to understand the therapeutic potential of this novel class of compounds. Given the established activity of 1-arylpiperazines at serotonin and dopamine receptors, these should be the primary targets for initial screening.[2][3]
Receptor Binding Assays
Radioligand binding assays are the gold standard for determining the affinity of a compound for a specific receptor.[9][10] These assays are crucial for establishing the binding profile of novel 1-amino-4-arylpiperazines and for comparing their affinities to those of well-characterized 1-arylpiperazines.
Cell membranes from cell lines stably expressing the human receptor of interest (e.g., 5-HT1A, 5-HT2A, D2, D3).
A specific radioligand for each receptor (e.g., [³H]8-OH-DPAT for 5-HT1A, [³H]ketanserin for 5-HT2A, [³H]spiperone for D2).
The novel 1-amino-4-arylpiperazine compounds to be tested.
A known non-specific binding agent (e.g., a high concentration of a known antagonist for the receptor).
Assay buffer.
96-well filter plates and a cell harvester.
Scintillation fluid and a liquid scintillation counter.
Procedure:
Prepare serial dilutions of the test compounds.
In a 96-well plate, add the cell membranes, the radioligand at a concentration near its Kd value, and either the test compound, buffer (for total binding), or the non-specific binding agent.
Incubate the plate to allow the binding to reach equilibrium.
Rapidly filter the contents of each well through the filter plate using a cell harvester to separate bound from free radioligand.
Wash the filters with cold assay buffer.
Dry the filter mat, add scintillation fluid to each well, and count the radioactivity using a liquid scintillation counter.
Calculate the specific binding and plot the percentage of specific binding against the logarithm of the test compound concentration.
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting competition curve using non-linear regression analysis.
Calculate the Ki (inhibition constant) value using the Cheng-Prusoff equation.
Caption: Workflow for a competitive radioligand binding assay.
Functional Assays
While binding assays provide information on affinity, functional assays are necessary to determine whether a compound acts as an agonist, antagonist, or partial agonist at a given receptor. For GPCRs like serotonin and dopamine receptors, common functional assays include cAMP (cyclic adenosine monophosphate) assays and GTPγS binding assays.
Structure-Activity Relationships (SAR): Guiding the Path to Optimized Compounds
The systematic modification of the 1-amino-4-arylpiperazine scaffold and the subsequent evaluation of the pharmacological activity of the resulting analogues will allow for the development of a comprehensive SAR. This will provide crucial insights into the structural requirements for potent and selective ligands.
The Role of the Aryl Group
The nature and substitution pattern of the aryl group at the N4 position are known to be critical determinants of affinity and selectivity for 1-arylpiperazines.[11] It is anticipated that this will also hold true for the 1-amino-4-arylpiperazine series.
Electron-donating vs. Electron-withdrawing groups: The electronic properties of substituents on the aryl ring can influence the pKa of the piperazine nitrogens and the overall electronic distribution of the molecule, which can impact receptor interactions.
Steric bulk: The size and position of substituents on the aryl ring can affect the orientation of the molecule within the receptor binding pocket.
Heteroaromatic rings: Replacing the phenyl ring with various heteroaromatic systems can introduce new hydrogen bonding opportunities and alter the overall physicochemical properties of the compounds.
The Significance of the 1-Amino Group
The novel 1-amino group is the key structural feature that differentiates this class of compounds from the classical 1-arylpiperazines. Its impact on pharmacological activity will be of primary interest.
Hydrogen bonding: The primary amino group can act as a hydrogen bond donor, potentially forming new interactions within the receptor binding site that are not possible with traditional 1-arylpiperazines.
Basicity: The introduction of a second basic center will alter the overall pKa of the molecule, which can affect its ionization state at physiological pH and its ability to cross the blood-brain barrier.
Derivatization handle: The 1-amino group provides a convenient point for further chemical modification, allowing for the exploration of a wider chemical space through the synthesis of amides, sulfonamides, and other derivatives.
Comparative Analysis with 1-Arylpiperazines
A direct comparison of the pharmacological profiles of 1-amino-4-arylpiperazines with their corresponding 1-arylpiperazine analogues (lacking the 1-amino group) will be essential to delineate the specific contribution of the 1-amino group to receptor binding and functional activity.
This table illustrates the type of comparative data that needs to be generated to understand the impact of the 1-amino substitution.
Future Directions and Therapeutic Potential
The exploration of 1-amino-4-arylpiperazines is still in its infancy. However, based on the rich pharmacology of the parent 1-arylpiperazine scaffold, this new class of compounds holds significant promise for the development of novel therapeutics for a range of CNS disorders.
Enhanced Selectivity: The unique structural features of 1-amino-4-arylpiperazines may allow for the development of ligands with improved selectivity for specific receptor subtypes, potentially leading to drugs with fewer side effects.
Novel Functional Profiles: The altered electronic and steric properties of these compounds could result in novel functional activities, such as biased agonism, where a ligand preferentially activates one signaling pathway over another.
Expanded Therapeutic Applications: While the initial focus will likely be on CNS disorders, the 1-arylpiperazine scaffold has also shown promise in other therapeutic areas, such as oncology and infectious diseases. The 1-amino-4-arylpiperazine core could also be explored in these contexts.
Conclusion
The 1-amino-4-arylpiperazine scaffold represents a promising, yet underexplored, area of medicinal chemistry. By leveraging the extensive knowledge of the parent 1-arylpiperazine class and employing modern synthetic and pharmacological techniques, researchers have the opportunity to unlock the therapeutic potential of these novel compounds. This guide provides a foundational framework for the synthesis, evaluation, and optimization of 1-amino-4-arylpiperazines, with the ultimate goal of developing the next generation of innovative medicines.
Application Note: Synthesis of 1-(Arylideneamino)-4-(p-tolyl)piperazine Derivatives
Introduction & Rationale Piperazine-derived hydrazones represent a privileged pharmacophore in medicinal chemistry, frequently leveraged in the development of antimicrobial, antitubercular, and anticancer agents[1]. The...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction & Rationale
Piperazine-derived hydrazones represent a privileged pharmacophore in medicinal chemistry, frequently leveraged in the development of antimicrobial, antitubercular, and anticancer agents[1]. The condensation of 1-amino-4-(p-tolyl)piperazine with aromatic aldehydes yields a highly stable azomethine (Schiff base) linkage[2]. This application note details a highly efficient, acid-catalyzed condensation workflow designed to maximize yield and purity while minimizing side reactions, providing a robust framework for drug development professionals.
Reaction Mechanism & Causality
The synthesis relies on the nucleophilic addition of the primary amine (N1 of the piperazine derivative) to the electrophilic carbonyl carbon of the aromatic aldehyde, followed by dehydration to form the C=N double bond.
Causality of Catalyst Selection: The reaction is fundamentally pH-dependent. If the environment is too basic, the carbonyl carbon lacks the electrophilicity required for the initial nucleophilic attack. Conversely, strong mineral acids (pH < 3) will fully protonate the primary amine, neutralizing its nucleophilicity and stalling the reaction. Glacial acetic acid is utilized to maintain an optimal, mild acidic environment (pH ~4.5). This sufficiently activates the carbonyl oxygen via protonation without disabling the amine nucleophile[3].
Figure 1: Acid-catalyzed nucleophilic addition and dehydration mechanism.
Experimental Design & Reagent Selection
Causality of Solvent Selection: Absolute ethanol is chosen over aqueous or partially aqueous solvents to drive the thermodynamic equilibrium forward. Since water is a direct byproduct of hydrazone formation, minimizing the initial water content in the reaction matrix prevents the reverse hydrolysis reaction, ensuring high conversion rates[4].
Acid Catalyst (Maintains pH ~4.5 for carbonyl activation)
Detailed Step-by-Step Protocol
Figure 2: Step-by-step experimental workflow for hydrazone synthesis.
Step 1: Preparation of the Reaction Mixture
In an oven-dried round-bottom flask equipped with a magnetic stir bar, dissolve the selected aromatic aldehyde (1.0 mmol) in 5.0 mL of absolute ethanol.
Slowly add 1-amino-4-(p-tolyl)piperazine (1.05 mmol) to the stirring solution.
Expert Insight: Adding the amine to the pre-dissolved aldehyde prevents localized high concentrations of the amine, which can occasionally lead to unwanted dimerization depending on the electronic nature of the aldehyde.
Step 2: Catalysis and Reflux
Add 2–3 drops (approx. 0.1–0.2 mmol) of glacial acetic acid to the mixture.
Attach a reflux condenser and heat the reaction mixture to 78°C (reflux) using a temperature-controlled oil bath or heating mantle.
Maintain reflux for 2 to 4 hours, depending on the steric hindrance of the aldehyde.
Monitor the reaction progress via Thin Layer Chromatography (TLC) every hour. Use a validated mobile phase (e.g., Hexanes:Ethyl Acetate 7:3).
Validation: The reaction is deemed complete when the UV-active spot corresponding to the starting aldehyde completely disappears. Staining with Ninhydrin can also be used to confirm the consumption of the primary amine.
Step 4: Workup and Isolation
Once complete, remove the flask from the heat source and allow it to cool gradually to room temperature.
Transfer the flask to an ice bath (0–5°C) for 30 minutes to maximize crystallization.
Expert Insight: Piperazinyl hydrazones are highly crystalline. Gradual cooling promotes the formation of large, pure crystals, whereas crash-cooling can trap starting materials or impurities within the crystal lattice.
Isolate the precipitate via vacuum filtration using a Büchner funnel.
Wash the filter cake with a small volume (2 x 2 mL) of ice-cold absolute ethanol to remove unreacted amine and trace impurities.
Step 5: Purification
Recrystallize the crude product from boiling absolute ethanol.
Dry the purified crystals under high vacuum at 40°C for 12 hours to remove residual solvent traces.
Analytical Validation
To ensure the structural integrity of the synthesized 1-(arylideneamino)-4-(p-tolyl)piperazine, the following spectral benchmarks must be met to validate the success of the protocol[1],[2]:
Analytical Technique
Expected Signal / Observation
Diagnostic Significance
FT-IR Spectroscopy
Disappearance of C=O stretch (~1700 cm⁻¹)
Confirms complete consumption of the aldehyde.
FT-IR Spectroscopy
Appearance of C=N stretch (1600–1620 cm⁻¹)
Confirms azomethine (hydrazone) formation.
FT-IR Spectroscopy
Disappearance of NH₂ stretch (3300–3400 cm⁻¹)
Confirms the primary amine has fully reacted.
¹H-NMR (CDCl₃/DMSO-d₆)
Singlet at δ 7.8 – 8.5 ppm (1H)
Validates the newly formed azomethine proton (-N=CH-Ar).
¹H-NMR (CDCl₃/DMSO-d₆)
Singlet at δ 2.2 – 2.4 ppm (3H)
Confirms the presence of the methyl protons of the p-tolyl group.
¹H-NMR (CDCl₃/DMSO-d₆)
Multiplets at δ 3.0 – 3.5 ppm (8H)
Confirms the intact piperazine ring system.
References[1] Title: Synthesis and Biological Evaluation of Novel Piperazine Containing Hydrazone Derivatives
Source: researchgate.net
URL:[4] Title: Effective methods for the synthesis of hydrazones, quinazolines, and Schiff bases: reaction monitoring using a chemometric approach
Source: nih.gov
URL:[3] Title: Green Synthesis and Antimicrobial Activities of Some Aromatic Hydrazones
Source: orientjchem.org
URL:[2] Title: Synthesis and Characterization of Schiff Base 1-Amino-4-methylpiperazine Derivatives
Source: dergipark.org.tr
URL:
Preparation of hydrazone derivatives from 4-(4-Methylphenyl)piperazin-1-amine
Application Notes & Protocols Topic: Preparation of Hydrazone Derivatives from 4-(4-Methylphenyl)piperazin-1-amine Audience: Researchers, scientists, and drug development professionals. A Comprehensive Guide to the Synth...
Author: BenchChem Technical Support Team. Date: March 2026
Application Notes & Protocols
Topic: Preparation of Hydrazone Derivatives from 4-(4-Methylphenyl)piperazin-1-amine
Audience: Researchers, scientists, and drug development professionals.
A Comprehensive Guide to the Synthesis, Characterization, and Application of Novel Hydrazones Derived from 4-(4-Methylphenyl)piperazin-1-amine
Introduction: The Convergence of Two Privileged Scaffolds
In the landscape of medicinal chemistry, the strategic combination of pharmacologically significant scaffolds is a cornerstone of rational drug design. This guide focuses on the synthesis of novel hydrazone derivatives originating from 4-(4-Methylphenyl)piperazin-1-amine. This endeavor unites two molecular frameworks of profound therapeutic relevance: the piperazine ring and the hydrazone moiety.
The piperazine heterocycle is a "privileged structure" frequently found in a multitude of marketed drugs, including agents for antipsychotic, antihistamine, and anticancer applications.[1][2] Its conformational flexibility and ability to modulate physicochemical properties like basicity and solubility make it an invaluable component in drug discovery.[2] On the other hand, the hydrazone functional group (R₁R₂C=NNH₂) is a versatile linker and pharmacophore in its own right, integral to compounds exhibiting a wide array of biological activities such as antimicrobial, anticonvulsant, and anti-inflammatory properties.[3][4][5]
The conjugation of the 4-(4-methylphenyl)piperazine core with various carbonyl compounds via a hydrazone linkage creates a unique chemical space. The resulting derivatives are of significant interest for their potential as novel therapeutic agents, particularly in areas like neurodegenerative diseases, where piperazine-hydrazone compounds have been explored as potent acetylcholinesterase inhibitors.[6][7] This document provides a detailed, experience-driven protocol for the synthesis of these target molecules, underpinned by a clear explanation of the reaction mechanism and robust methods for their characterization.
Reaction Principle and Mechanism
The synthesis of hydrazones is a classic condensation reaction between a hydrazine derivative and a carbonyl compound (an aldehyde or a ketone).[8][9] The reaction proceeds via a two-step nucleophilic addition-elimination (or condensation) mechanism.
Causality of the Mechanism:
Nucleophilic Attack: The terminal nitrogen atom (-NH₂) of 4-(4-Methylphenyl)piperazin-1-amine is nucleophilic due to its lone pair of electrons. It attacks the electrophilic carbon atom of the carbonyl group. This step is often catalyzed by a mild acid, which protonates the carbonyl oxygen, rendering the carbonyl carbon even more electrophilic and susceptible to attack.[10][11]
Formation of Carbinolamine Intermediate: The initial attack results in the formation of a tetrahedral intermediate known as a carbinolamine. This intermediate is typically unstable.
Dehydration: The carbinolamine undergoes dehydration (elimination of a water molecule) to form the stable C=N double bond characteristic of the hydrazone. The acid catalyst facilitates this step by protonating the hydroxyl group, converting it into a good leaving group (H₂O).[12]
The overall reaction is reversible, and the removal of water can be used to drive the equilibrium towards the product.[11]
Caption: Figure 1: General Mechanism of Hydrazone Formation.
Detailed Experimental Protocols
This section provides a self-validating protocol. Adherence to these steps, with careful monitoring, ensures a high probability of success. The key to reproducibility is consistency in reagent quality, stoichiometry, and reaction conditions.
Materials and Equipment
Reagents:
4-(4-Methylphenyl)piperazin-1-amine (≥97% purity)
Various aromatic or aliphatic aldehydes/ketones (e.g., benzaldehyde, 4-chlorobenzaldehyde, salicylaldehyde, acetophenone)
Absolute Ethanol (ACS grade) or Methanol
Glacial Acetic Acid (as catalyst)
Solvents for recrystallization (e.g., Ethanol, Ethyl Acetate, Hexane)
Equipment:
Round-bottom flasks (50 mL, 100 mL)
Reflux condenser
Magnetic stirrer with heating mantle
Standard laboratory glassware (beakers, graduated cylinders, Erlenmeyer flasks)
Buchner funnel and vacuum flask for filtration
Thin Layer Chromatography (TLC) plates (silica gel 60 F254) and developing chamber
Melting point apparatus
Rotary evaporator
General Protocol for Synthesis of Hydrazone Derivatives
This protocol describes a robust and widely applicable solution-phase synthesis.[4][13]
Reactant Setup: In a 100 mL round-bottom flask, dissolve 4-(4-Methylphenyl)piperazin-1-amine (e.g., 1.91 g, 10 mmol, 1.0 equivalent) in absolute ethanol (30-40 mL). Stir the solution using a magnetic stirrer until the amine is fully dissolved.
Addition of Carbonyl Compound: To this solution, add the desired aldehyde or ketone (10 mmol, 1.0 equivalent) dropwise. Rationale: Equimolar quantities are typically sufficient for this condensation reaction.
Catalyst Addition: Add 2-3 drops of glacial acetic acid to the reaction mixture. Rationale: The acid catalyzes both the nucleophilic addition and the subsequent dehydration step, significantly increasing the reaction rate.[10]
Reaction Execution: Equip the flask with a reflux condenser and heat the mixture to reflux (approximately 78-80°C for ethanol) using a heating mantle.
Monitoring: Monitor the progress of the reaction using TLC (e.g., with a mobile phase of 3:1 ethyl acetate:petroleum ether).[4] Spot the starting materials and the reaction mixture. The reaction is considered complete upon the disappearance of the limiting starting material spot and the appearance of a new, distinct product spot. Reaction times typically range from 2 to 5 hours.
Product Isolation:
Upon completion, remove the heat source and allow the mixture to cool to room temperature.
Often, the hydrazone product will precipitate out of the solution as a solid upon cooling.
If precipitation is slow, the flask can be placed in an ice bath to facilitate crystallization.
Purification:
Collect the solid product by vacuum filtration using a Buchner funnel.
Wash the crystals with a small amount of cold ethanol to remove any soluble impurities.
Dry the product in a vacuum oven at a low temperature (40-50°C).
For higher purity, the crude product can be recrystallized from a suitable solvent like ethanol.
Reflux conditions for 4-(4-Methylphenyl)piperazin-1-amine condensation reactions
Application Note: Optimization of Reflux Conditions for 4-(4-Methylphenyl)piperazin-1-amine Condensation Reactions Executive Summary 4-(4-Methylphenyl)piperazin-1-amine (also known as 1-amino-4-(p-tolyl)piperazine) is a...
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: Optimization of Reflux Conditions for 4-(4-Methylphenyl)piperazin-1-amine Condensation Reactions
Executive Summary
4-(4-Methylphenyl)piperazin-1-amine (also known as 1-amino-4-(p-tolyl)piperazine) is a highly versatile N-aminopiperazine building block utilized extensively in medicinal chemistry to synthesize biologically active hydrazones and Schiff bases[1][2]. Because the piperazine ring's secondary nitrogen is capped by a p-tolyl group, the terminal primary amine (-NH₂), serves as the sole nucleophilic center, preventing unwanted cross-reactivity or polymerization. This application note provides a comprehensive, self-validating guide for its condensation with various aldehydes and ketones, detailing the thermodynamic and kinetic causality behind solvent selection, catalyst application, and reflux parameters.
Mechanistic Causality in Hydrazone Formation
The condensation of 4-(4-Methylphenyl)piperazin-1-amine with a carbonyl compound operates via a classic nucleophilic addition-elimination mechanism[3]:
Nucleophilic Attack: The primary amine (-NH₂) acts as a nucleophile, attacking the electrophilic carbon of the aldehyde or ketone to form a tetrahedral hemiaminal intermediate.
Acid-Catalyzed Dehydration: The critical, rate-determining step is the elimination of water from the hemiaminal to form the carbon-nitrogen double bond (hydrazone)[1]. This step requires an acid catalyst to protonate the hydroxyl group, converting it into an excellent leaving group (-OH₂⁺).
The pH Paradox: This reaction is strictly pH-dependent. If the pH is too low (< 3), the nucleophilic amine is prematurely protonated into an unreactive ammonium salt, halting the reaction. If the pH is too high (> 7), the hemiaminal hydroxyl is not protonated, preventing dehydration. A mild acid catalyst, such as glacial acetic acid (AcOH), maintains an optimal pH of ~4.5–5.0, perfectly balancing nucleophilicity and leaving-group activation.
Thermodynamic Control: The Role of Reflux
Reflux conditions do more than simply dissolve reactants; they provide the necessary thermal energy to overcome the activation barrier of the endothermic dehydration step[1]. Because condensation is a reversible equilibrium reaction, continuous heating combined with specific solvent systems drives the reaction forward (Le Chatelier's Principle).
Ethanol Reflux (For Aldehydes): For highly reactive aromatic or aliphatic aldehydes, refluxing in absolute ethanol (b.p. 78 °C) is optimal[1]. The boiling point provides sufficient thermal energy without degrading the substrates. Furthermore, the resulting hydrazone product often precipitates out of the hot or cooling ethanolic solution, naturally pulling the equilibrium toward product formation.
Toluene Reflux with Dean-Stark (For Ketones): Ketones are sterically hindered and electronically less reactive than aldehydes. Condensation with ketones requires higher thermal thresholds (toluene, b.p. 110 °C) and the physical removal of the water byproduct using a Dean-Stark trap to prevent the reverse hydrolysis reaction[4].
Quantitative Optimization Data
The following table summarizes the optimized parameters for different substrate classes based on empirical validation.
Substrate Type
Solvent System
Catalyst
Reflux Temp (°C)
Time (h)
Avg. Yield (%)
IPC Method
Aromatic Aldehydes
Absolute Ethanol
Glacial AcOH (cat.)
78
2 - 4
80 - 92
TLC (Hex/EtOAc)
Aliphatic Aldehydes
Absolute Ethanol
None or AcOH (cat.)
78
1 - 3
75 - 85
TLC (DCM/MeOH)
Unhindered Ketones
Anhydrous Toluene
p-TSA (10 mol%)
110
6 - 8
65 - 80
Dean-Stark / TLC
Hindered Ketones
Anhydrous Toluene
p-TSA (10 mol%)
110
12 - 24
40 - 60
Dean-Stark / GC-MS
Validated Experimental Protocols
Protocol A: Standard Ethanolic Reflux (For Aldehyde Substrates)
Self-Validating System: The formation of a distinct precipitate upon cooling serves as a primary visual indicator of successful conversion.
Preparation: In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 mmol of the target aldehyde in 10 mL of absolute ethanol.
Amine Addition: Slowly add 1.1 mmol of 4-(4-Methylphenyl)piperazin-1-amine to the stirring solution. Causality: A slight stoichiometric excess of the amine ensures complete consumption of the limiting aldehyde.
Catalysis: Add 2-3 drops of glacial acetic acid to adjust the pH to ~4.5.
Reflux: Attach a reflux condenser. Heat the mixture in an oil bath at 80–85 °C (to maintain a steady ethanol reflux at 78 °C) for 3 hours[1].
In-Process Control (IPC): After 2 hours, sample the reaction. Perform Thin Layer Chromatography (TLC) using Hexane:Ethyl Acetate (7:3 v/v). The disappearance of the starting aldehyde spot under UV light (254 nm) validates reaction progress.
Workup: Remove the flask from the heat and allow it to cool to room temperature. Transfer to an ice bath for 30 minutes to maximize product crystallization.
Isolation: Filter the resulting precipitate under vacuum using a Büchner funnel. Wash the filter cake with 2 x 5 mL of ice-cold absolute ethanol to remove unreacted amine and trace impurities[1].
Preparation: In a 100 mL round-bottom flask, combine 1.0 mmol of the ketone and 1.2 mmol of 4-(4-Methylphenyl)piperazin-1-amine in 30 mL of anhydrous toluene.
Catalysis: Add 0.1 mmol (10 mol%) of p-Toluenesulfonic acid (p-TSA) monohydrate. Causality: p-TSA is a stronger acid required to activate the less electrophilic ketone carbonyl.
Apparatus: Attach a Dean-Stark trap filled with toluene, topped with a reflux condenser.
Reflux: Heat the mixture to a vigorous reflux (oil bath at 130 °C). Monitor the collection of water in the Dean-Stark trap. Reflux until water evolution ceases (typically 6–12 hours).
Workup: Cool to room temperature. Wash the toluene layer with saturated aqueous NaHCO₃ (20 mL) to neutralize the p-TSA, followed by brine (20 mL).
Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue via flash column chromatography.
Analytical Quality Control
To ensure the trustworthiness of the synthesized compounds, post-reaction validation must be conducted:
Melting Point: Record the melting point of the dried solid. A sharp melting point range (< 2 °C) indicates high purity.
¹H-NMR Spectroscopy: Dissolve the product in CDCl₃ or DMSO-d₆. The definitive proof of successful condensation is the appearance of a characteristic azomethine proton (-CH=N-) singlet, typically resonating far downfield between δ 8.0–8.5 ppm .
Workflow Visualization
Mechanistic workflow of 4-(4-Methylphenyl)piperazin-1-amine condensation under reflux.
References
Title: Synthesis and Characterization of Schiff Base 1-Amino-4-methylpiperazine Derivatives
Source: DergiPark (Cumhuriyet Science Journal)
URL: [Link]
Title: Imines and Their N-Substituted Derivatives: Hydrazones and Other N,N-Derivatives
Source: ResearchGate
URL: [Link]
Application Note: Two-Step Synthesis of 1-Amino-4-(p-tolyl)piperazine via Electrophilic N-Nitrosation and Dissolving Metal Reduction
Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Content Type: Advanced Experimental Protocol & Mechanistic Guide Executive Summary 1-Amino-4-arylpiperazines, such as 1-amino-4...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals
Content Type: Advanced Experimental Protocol & Mechanistic Guide
Executive Summary
1-Amino-4-arylpiperazines, such as 1-amino-4-(p-tolyl)piperazine, are critical pharmacophores and versatile building blocks in the synthesis of biologically active heterocycles, including pyrazoles, triazoles, and complex pharmaceutical APIs. This application note details a highly reproducible, two-phase synthetic workflow for the preparation of 1-amino-4-(p-tolyl)piperazine. The protocol leverages a highly controlled electrophilic N-nitrosation followed by a classical dissolving metal reduction, optimized for high yield, safety, and operational simplicity.
Mechanistic Rationale & Experimental Design
As a Senior Application Scientist, it is crucial to understand that successful scale-up and reproducibility rely on mastering the underlying physical chemistry of the reaction, rather than merely following a recipe.
Phase 1: Electrophilic N-Nitrosation
The first phase involves the conversion of the secondary amine, 1-(p-tolyl)piperazine, into an N-nitrosamine. The most general nitrosating reagent is nitrous acid, generated in situ by the reaction of a mineral acid (HCl) with sodium nitrite . The active electrophilic species is the nitrosonium ion (
NO+
).
Causality of Temperature Control: The reaction must be strictly maintained at 0–5 °C. This thermal control is not merely for yield optimization; nitrous acid is highly unstable at room temperature and will rapidly decompose into toxic nitrogen oxide (
NOx
) gases. Furthermore, low temperatures suppress competitive electrophilic aromatic substitution (nitrosation of the p-tolyl ring).
Phase 2: Dissolving Metal Reduction (Zn/AcOH)
The reduction of the N-nitroso moiety to an N-amino group (a 1,1-disubstituted hydrazine) is achieved via a dissolving metal reduction. Zinc dust in glacial acetic acid provides a robust, heterogeneous electron-transfer surface .
Causality of Reagent Selection: While catalytic hydrogenation is an alternative, the zinc-acid process avoids the complex catalyst poisoning and over-reduction (N-N bond cleavage) issues often encountered with aryl-substituted piperazines . Acetic acid serves a dual role as both the solvent and the requisite proton source. We specifically avoid stronger mineral acids (like hot HCl) during this reduction phase because strong acids can trigger competitive protolytic denitrosation, reverting the intermediate back to the parent amine.
Safety & Regulatory Considerations
N-nitrosamines are regarded as a cohort of concern due to their well-documented potential as human carcinogens, requiring strict risk assessment and handling protocols as per FDA guidelines .
Handling: All operations involving 1-nitroso-4-(p-tolyl)piperazine must be conducted in a Class II fume hood with appropriate PPE (nitrile gloves, lab coat, safety goggles).
Waste Disposal: Unreacted sodium nitrite must be quenched with urea or sulfamic acid before disposal to prevent environmental nitrosamine formation.
Quantitative Data & Reagent Specifications
The following tables summarize the stoichiometric requirements for a standard 10 mmol scale synthesis.
Table 1: Reagent Quantities for Phase 1 (N-Nitrosation)
Reagent
MW ( g/mol )
Equivalents
Amount
Function
1-(p-tolyl)piperazine
176.26
1.0
1.76 g (10 mmol)
Starting Material
Sodium Nitrite (
NaNO2
)
69.00
1.2
0.83 g (12 mmol)
Nitrosating Agent
Hydrochloric Acid (37%)
36.46
1.5
1.25 mL (15 mmol)
Acid Catalyst
Water (Deionized)
18.02
Solvent
10 mL
Reaction Medium
Table 2: Reagent Quantities for Phase 2 (Reduction)
Reagent
MW ( g/mol )
Equivalents
Amount
Function
1-nitroso-4-(p-tolyl)piperazine
205.26
1.0
2.05 g (10 mmol)
Intermediate
Zinc Dust (
Zn
)
65.38
4.0
2.62 g (40 mmol)
Reducing Agent
Glacial Acetic Acid (AcOH)
60.05
Solvent
15 mL
Solvent / Proton Source
Sodium Hydroxide (6M)
40.00
Excess
to pH 10
Neutralization
Experimental Workflow Visualization
Figure 1: Step-by-step experimental workflow for the synthesis of 1-amino-4-(p-tolyl)piperazine.
Detailed Step-by-Step Protocol
Phase 1: Preparation of 1-nitroso-4-(p-tolyl)piperazine
Dissolution: In a 50 mL round-bottom flask equipped with a magnetic stir bar, suspend 1.76 g (10 mmol) of 1-(p-tolyl)piperazine in 10 mL of deionized water. Slowly add 1.25 mL (15 mmol) of 37% HCl. Stir until a clear solution of the amine hydrochloride salt is obtained.
Thermal Equilibration: Submerge the flask in an ice-water bath. In-Process Control: Use an internal thermometer to ensure the solution temperature stabilizes exactly between 0–5 °C before proceeding.
Nitrosation: Prepare a solution of 0.83 g (12 mmol) of
NaNO2
in 3 mL of deionized water. Add this solution dropwise to the amine mixture over 15 minutes.
Causality: Dropwise addition prevents localized exothermic spikes, ensuring the unstable nitrous acid does not off-gas as
NO2
(visible as brown fumes).
Reaction Maturation: Stir the mixture for 1.5 hours at 0–5 °C.
Self-Validation: The reaction progress is visually self-validating; the clear solution will transition into a thick yellow/orange suspension as the hydrophobic N-nitroso intermediate precipitates.
Isolation: Filter the precipitate under vacuum using a Büchner funnel. Wash the filter cake with 5 mL of ice-cold water to remove residual acid and salts. Dry under high vacuum to afford 1-nitroso-4-(p-tolyl)piperazine.
Phase 2: Reduction to 1-amino-4-(p-tolyl)piperazine
Solvation: In a 100 mL round-bottom flask, dissolve the isolated 1-nitroso-4-(p-tolyl)piperazine (approx. 2.05 g, 10 mmol) in 15 mL of glacial acetic acid.
Temperature Management: Place the flask in a room-temperature water bath (20–25 °C). This acts as a thermal buffer.
Reduction: Add 2.62 g (40 mmol) of zinc dust in small portions over a 30-minute period.
Causality: The reduction requires 4 electrons per molecule. Zinc addition is highly exothermic. Portion-wise addition prevents thermal runaway, which would otherwise lead to N-N bond cleavage (denitrosation) and yield the starting amine as an impurity.
Stirring & Monitoring: Stir the suspension vigorously at room temperature for 3 hours.
Self-Validation: The deep yellow color of the nitroso compound will gradually fade to a pale yellow or colorless mixture. Thin-Layer Chromatography (TLC) using Hexane:EtOAc (1:1) will confirm the disappearance of the UV-active starting material.
Filtration: Filter the unreacted zinc dust through a pad of Celite. Wash the Celite pad with an additional 5 mL of acetic acid. Caution: Do not let the zinc filter cake dry out completely in the air, as finely divided zinc can be pyrophoric.
Workup & Neutralization: Concentrate the filtrate under reduced pressure to remove ~70% of the acetic acid. Dilute the resulting residue with 20 mL of water. Submerge in an ice bath and carefully add 6M NaOH dropwise until the pH reaches 10.
Causality: Strong basification is strictly required to break down the water-soluble zinc-acetate complexes and liberate the free hydrazine base for organic extraction.
Extraction: Extract the aqueous layer with Ethyl Acetate (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous
Na2SO4
, and concentrate in vacuo to yield the crude 1-amino-4-(p-tolyl)piperazine.
Troubleshooting Guide
Observation / Issue
Mechanistic Cause
Corrective Action
Brown fumes during Phase 1
Addition of
NaNO2
is too fast, causing thermal decomposition of
HNO2
into
NO2
gas.
Slow down the addition rate. Add more ice to the bath to ensure internal temp < 5 °C.
Low yield in Phase 2
Denitrosation occurred due to excessive heat generation during Zinc addition.
Ensure the water bath is maintained at 20 °C. Add Zinc in smaller portions over a longer period.
Poor extraction recovery
Incomplete breakdown of Zinc-amine coordination complexes during workup.
Ensure the aqueous phase is strictly adjusted to pH > 10 using 6M NaOH before EtOAc extraction.
References
Lopez-Rodríguez, R., McManus, J. A., Murphy, N. S., Ott, M. A., & Burns, M. J. "Pathways for N-nitroso compound formation: secondary amines and beyond." Organic Process Research & Development, 2020. URL:[Link]
Tretyakova, N. Y., et al. "An Organic Chemist's Guide to N-Nitrosamines: Their Structure, Reactivity, and Role as Contaminants." Chemical Reviews, 2021. URL:[Link]
"Chemical reduction of nitrosamines." US Patent 3,317,607A, 1967.
"Information about Nitrosamine Impurities in Medications." U.S. Food and Drug Administration (FDA), 2021. URL:[Link]
Method
Microwave-assisted synthesis of 4-(4-Methylphenyl)piperazin-1-amine derivatives
Application Note: Microwave-Assisted Electrophilic N-Amination for the Synthesis of 4-(4-Methylphenyl)piperazin-1-amine Derivatives Introduction & Scientific Rationale 4-(4-Methylphenyl)piperazin-1-amine is a highly vers...
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: Microwave-Assisted Electrophilic N-Amination for the Synthesis of 4-(4-Methylphenyl)piperazin-1-amine Derivatives
Introduction & Scientific Rationale
4-(4-Methylphenyl)piperazin-1-amine is a highly versatile N-aminopiperazine building block utilized extensively in the design of advanced pharmaceutical scaffolds, including targeted purine analogs for anticancer therapies ()[1] and pyrazolotriazine-based signaling inhibitors. Traditionally, the synthesis of N-aminopiperazines relies on a two-step sequence: nitrosation of the secondary amine followed by a harsh reduction step (e.g., using zinc/acetic acid or lithium aluminum hydride) ()[2]. This classical pathway is heavily scrutinized in modern drug development because it utilizes toxic reagents and generates highly carcinogenic N-nitroso intermediates.
To bypass these bottlenecks, Microwave-Assisted Organic Synthesis (MAOS) has emerged as a transformative, green-chemistry alternative. By utilizing direct electrophilic N-amination under microwave irradiation, researchers can achieve one-pot N-N bond formation. MAOS dramatically reduces reaction times—typically from days or hours to minutes—by directly coupling microwave energy with the polar molecules present in the reaction mixture ()[3]. This ensures high-throughput efficiency, rapid optimization, and superior compound integrity.
Mechanistic Insights & Causality
The success of this protocol relies on the synergistic combination of the right electrophile and the right heating modality.
Reagent Causality: Hydroxylamine-O-sulfonic acid (HOSA) is selected over alternative aminating agents like O-(Mesitylenesulfonyl)hydroxylamine (MSH) ()[4] due to its excellent water solubility, superior atom economy, and non-explosive safety profile. The reaction proceeds via an SN2-like nucleophilic substitution where the secondary amine of 1-(4-methylphenyl)piperazine attacks the electrophilic nitrogen of HOSA, displacing the sulfate group (
−OSO3−
).
Thermodynamic Causality: HOSA is highly prone to competitive hydrolysis in aqueous alkaline media. Under conventional conductive heating, the slow temperature ramp allows a significant portion of HOSA to hydrolyze into inactive byproducts before the amination can occur. Microwave irradiation provides instantaneous, volumetric superheating. This rapid energy transfer immediately overcomes the activation energy barrier for the SN2 displacement, ensuring that the kinetic N-amination pathway outpaces the thermodynamic hydrolysis pathway ()[5].
Visualizations
Reaction workflow for the microwave-assisted N-amination of arylpiperazines.
Mechanistic pathway of electrophilic N-amination using HOSA via SN2 displacement.
Safety Note: HOSA is a respiratory and skin irritant. All reagent handling must be performed in a fume hood. Microwave reactions must be executed in dedicated, pressure-rated quartz or Teflon vessels to prevent over-pressurization.
Solvent System: Ethanol / Deionized Water (1:1 v/v, 20 mL)
Step-by-Step Execution:
Free Base Preparation: Dissolve 1-(4-methylphenyl)piperazine in 10 mL of ethanol within a 35 mL microwave-safe vessel. Add the NaOH (pre-dissolved in 5 mL of DI water). Stir for 5 minutes at room temperature to ensure complete deprotonation of the piperazine nitrogen.
Thermal Control (Critical Step): Cool the vessel to 0–5 °C using an ice bath. Causality: Introducing HOSA at depressed temperatures prevents premature, exothermic hydrolysis of the reagent before it can uniformly mix with the nucleophile.
Electrophile Integration: Slowly add HOSA (dissolved in the remaining 5 mL of DI water) dropwise to the cooled mixture under vigorous magnetic stirring.
Microwave Irradiation: Seal the vessel with a pressure-rated Teflon cap equipped with a pressure sensor. Place the vessel into a monomode microwave reactor (e.g., CEM Discover or Anton Paar Monowave). Apply the following parameters:
Power: 100 W (Dynamic modulation to maintain temperature)
Target Temperature: 80 °C
Ramp Time: 2 minutes
Hold Time: 15 minutes
Cooling: Automated compressed air cooling to 25 °C post-reaction.
In-Process Self-Validation: Extract a 10 µL aliquot of the cooled mixture, dilute in 1 mL of methanol, and perform Thin Layer Chromatography (TLC) using Dichloromethane/Methanol (9:1) as the eluent. The complete disappearance of the starting material (
Rf≈0.4
) and the emergence of a new, ninhydrin-positive spot (
Rf≈0.2
) validates successful N-amination.
Workup & Extraction: Transfer the crude mixture to a separatory funnel. Extract the aqueous layer with Dichloromethane (
3×20
mL). Wash the combined organic layers with saturated brine (20 mL), dry over anhydrous
Na2SO4
, and concentrate under reduced pressure to yield the crude product as a pale yellow solid.
Final Validation: Confirm the structural identity and purity of the isolated compound via LC-MS. The target mass should display a distinct
[M+H]+
peak at
m/z=192.13
.
Quantitative Data Presentation
The table below summarizes the performance metrics of the microwave-assisted N-amination protocol compared to a conventional thermal reflux baseline. The data highlights the efficiency gains inherent to MAOS.
Parameter
Conventional Heating
Microwave Irradiation
Process Improvement
Heating Source
Oil Bath
Monomode Microwave (100W)
Direct dielectric heating
Temperature
80 °C
80 °C
N/A
Reaction Time
240 minutes (4 hours)
15 minutes
16x Faster
HOSA Equivalents
2.5 equiv (due to high hydrolysis)
1.5 equiv
40% Reagent Reduction
Isolated Yield
58 - 62%
86 - 89%
~25% Yield Increase
Crude Purity (LC-MS)
75%
>92%
Significant reduction in byproducts
References
The impact of microwave synthesis on drug discovery
Source: Nature Reviews Drug Discovery
URL: [Link]
From molecule to medicine: introducing emerging strategies to synthesize potent anticancer purine scaffolds
Source: RSC Advances
URL:[Link]
Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines
Source: Pharmaceuticals (PMC)
URL:[Link]
Efficient Microwave Assisted Syntheses of 2,5-Diketopiperazines in Aqueous Media
Source: Molecules (MDPI)
URL:[Link]
Catalytic Coupling of 4-(4-Methylphenyl)piperazin-1-amine with Ketones: A Detailed Guide for Researchers
This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed exploration of catalytic methods for the coupling of 4-(4-methylphenyl)piperazin-1-amine with a variety of ket...
Author: BenchChem Technical Support Team. Date: March 2026
This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed exploration of catalytic methods for the coupling of 4-(4-methylphenyl)piperazin-1-amine with a variety of ketones. This transformation is of significant interest in medicinal chemistry for the synthesis of novel molecular entities with potential therapeutic applications. This document will delve into the mechanistic underpinnings of the primary catalytic strategies, offer detailed, field-proven protocols, and provide a comparative analysis of different methodologies to aid in reaction optimization.
Introduction: The Significance of Amine-Ketone Coupling
The formation of carbon-nitrogen (C-N) bonds is a cornerstone of modern organic synthesis, particularly in the construction of pharmaceutical agents. The coupling of amines with ketones provides a direct route to a diverse array of substituted amines, which are prevalent scaffolds in numerous biologically active compounds. Specifically, the derivatization of 4-(4-methylphenyl)piperazin-1-amine at the N-amino group through reaction with ketones opens avenues to novel chemical space for drug discovery programs. The resulting N-alkylated piperazine derivatives are of interest for their potential to interact with various biological targets.
This guide will primarily focus on the most robust and widely employed catalytic method for this transformation: one-pot reductive amination . Additionally, we will explore alternative strategies and provide the necessary context for their application.
Section 1: One-Pot Reductive Amination - The Workhorse Reaction
One-pot reductive amination is a highly efficient and atom-economical process that combines the formation of an intermediate hydrazone and its subsequent reduction in a single synthetic operation.[1] This methodology avoids the isolation of the often-unstable hydrazone intermediate, streamlining the synthetic workflow and frequently leading to higher overall yields.
Mechanistic Insights
The reaction proceeds through a two-step sequence within a single reaction vessel:
Hydrazone Formation: The reaction is initiated by the nucleophilic attack of the primary amino group of 4-(4-methylphenyl)piperazin-1-amine on the electrophilic carbonyl carbon of the ketone. This is typically catalyzed by a weak acid, which protonates the carbonyl oxygen, enhancing its electrophilicity. Subsequent dehydration of the resulting hemiaminal intermediate yields the C=N double bond of the hydrazone.[2][3] The equilibrium of this step can be driven forward by the removal of water, although in a one-pot procedure, the subsequent reduction step serves as the primary driving force.
Reduction of the Hydrazone: A selective reducing agent, introduced into the same pot, reduces the hydrazone's C=N bond to a C-N single bond, affording the final N-alkylated piperazine product. The key to a successful one-pot reaction is the use of a reducing agent that is chemoselective for the hydrazone over the starting ketone.[4]
Application Note: Solvent Selection Protocol for the Synthesis and Derivatization of 1-Amino-4-(p-tolyl)piperazine
Audience: Researchers, synthetic chemists, and drug development professionals. Content Type: Advanced Methodologies & Protocols Introduction and Chemical Profile 1-Amino-4-(p-tolyl)piperazine (ATPZ) is a highly versatile...
Author: BenchChem Technical Support Team. Date: March 2026
Audience: Researchers, synthetic chemists, and drug development professionals.
Content Type: Advanced Methodologies & Protocols
Introduction and Chemical Profile
1-Amino-4-(p-tolyl)piperazine (ATPZ) is a highly versatile N-aminopiperazine building block. Derived from the precursor 1-(p-tolyl)piperazine[1], it is frequently utilized in the synthesis of advanced pharmaceutical intermediates, including targeted kinase inhibitors[2], antitubercular agents[3], and lysyl oxidase probes[4].
The molecule features a structural dichotomy: a hydrophobic p-tolyl headgroup and a highly nucleophilic, hydrazine-like terminal N-amino moiety. Because of this, solvent selection is not merely a matter of solubility—it is the primary thermodynamic driver that dictates reaction trajectory, intermediate stability, and overall yield. Unoptimized solvent systems frequently lead to premature oxidation, competitive solvolysis, or the trapping of products in gelatinous emulsions.
This application note provides a causality-driven guide to solvent selection for the de novo synthesis of ATPZ and its subsequent derivatization.
Mechanistic Workflows and Solvent Causality
Synthesis of ATPZ: N-Nitrosation and Reduction
The synthesis of N-aminopiperazines universally relies on a two-step sequence: the N-nitrosation of the secondary amine, followed by the aggressive reduction of the N-nitroso intermediate to the N-amino product[5].
Step 1: N-Nitrosation (Biphasic DCM/Water)
Using a purely aqueous acidic system for nitrosation causes the hydrophobic 1-(p-tolyl)piperazine to precipitate as an insoluble hydrochloride salt, stalling the reaction. A biphasic Dichloromethane (DCM) / Water system is strictly required. The aqueous layer houses the generation of the active nitrosonium ion (NO⁺) from NaNO₂ and HCl, while the DCM layer keeps the starting material solubilized. As the reaction occurs at the interface, the newly formed 1-nitroso-4-(p-tolyl)piperazine is immediately sequestered into the organic phase, preventing acid-catalyzed degradation.
Step 2: Reduction (Anhydrous THF)
The reduction of the N-nitroso group to an N-amino group requires Lithium Aluminum Hydride (LiAlH₄)[5]. Tetrahydrofuran (THF) is the gold-standard solvent here. Causality: THF is a polar aprotic solvent whose oxygen lone pairs specifically coordinate with the Li⁺ ions. This coordination breaks down the polymeric structure of LiAlH₄, enhancing the solubility of the hydride and stabilizing the transition state during the cleavage of the N=O bond.
Caption: ATPZ synthesis and derivatization workflow highlighting solvent causality.
Derivatization: Hydrazone Formation
When reacting ATPZ with aldehydes or ketones to form hydrazones, a polar protic solvent such as Absolute Ethanol (EtOH) is required.
Causality: The formation of a hydrazone proceeds via a hemiaminal intermediate. Ethanol acts as a proton shuttle, facilitating the critical proton transfer steps required to dehydrate the hemiaminal into the final C=N double bond. Using an aprotic solvent (like DCM) significantly bottlenecks this dehydration step, leading to incomplete conversions.
Caption: Solvent-mediated proton transfer during ATPZ hydrazone formation.
Quantitative Data: Solvent Selection Matrix
The following table summarizes the physicochemical properties of the solvents and their specific functional roles in ATPZ chemistry.
Solvent
Dielectric Constant (ε)
Boiling Point (°C)
Target Reaction
Suitability & Causality Profile
Dichloromethane (DCM)
9.1
39.6
Nitrosation, Acylation
Excellent. Solubilizes the hydrophobic p-tolyl moiety; aprotic nature prevents the hydrolysis of highly reactive electrophiles (e.g., acyl chlorides).
Tetrahydrofuran (THF)
7.5
66.0
LiAlH₄ Reduction
Critical. Oxygen lone pairs coordinate Li⁺ ions, breaking down polymeric hydrides and stabilizing the reduction transition state.
Absolute Ethanol (EtOH)
24.5
78.4
Hydrazone Formation
Excellent. Protic nature facilitates proton shuttling during the dehydration of the hemiaminal intermediate.
Water (H₂O)
80.1
100.0
Nitrosation (Aqueous Phase)
Required. Necessary for NaNO₂ dissolution, but must be paired with an organic phase to prevent ATPZ precipitation.
Experimental Protocols
Protocol A: Synthesis of ATPZ via Biphasic Nitrosation and Reduction
Step 1: Biphasic N-Nitrosation
Dissolve 10.0 mmol of 1-(p-tolyl)piperazine[1] in 20 mL of Dichloromethane (DCM).
Add 20 mL of 1M aqueous HCl to create a biphasic mixture. Cool the vigorously stirring emulsion to 0 °C in an ice bath.
Dissolve 11.0 mmol of Sodium Nitrite (NaNO₂) in 5 mL of cold water. Add this dropwise to the biphasic mixture over 15 minutes.
Self-Validation: The DCM layer will turn a distinct, bright yellow, confirming the accumulation of the N-nitroso intermediate.
Separate the organic layer, wash with saturated NaHCO₃, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
Step 2: Anhydrous Reduction
Suspend 30.0 mmol of LiAlH₄ in 30 mL of strictly anhydrous THF under an inert N₂ atmosphere at 0 °C[5].
Dissolve the crude 1-nitroso-4-(p-tolyl)piperazine in 10 mL of anhydrous THF. Add this solution dropwise to the LiAlH₄ suspension to control the exothermic evolution of hydrogen gas.
Heat the reaction to reflux (66 °C) for 3 hours.
Self-Validation (Fieser Quench): Cool to 0 °C. Quench the excess hydride sequentially with
x
mL of H₂O (where
x
= grams of LiAlH₄ used),
x
mL of 15% aqueous NaOH, and
3x
mL of H₂O. This critical step prevents the formation of a gelatinous aluminum hydroxide emulsion, instead yielding a granular, easily filterable white aluminum salt lattice that does not trap the polar ATPZ product.
Filter through a Celite pad, wash with THF, and concentrate the filtrate to yield crude ATPZ.
Protocol B: Derivatization into Hydrazones
Dissolve 5.0 mmol of ATPZ in 15 mL of Absolute Ethanol.
Add 5.25 mmol (1.05 eq) of the target aldehyde or ketone.
Add 0.5 mmol (0.1 eq) of glacial acetic acid as a proton-transfer catalyst.
Reflux the mixture for 2–4 hours.
Self-Validation: Monitor via TLC (using a Ninhydrin stain). The disappearance of the primary amine streak (ATPZ) and the appearance of a new, UV-active, Ninhydrin-negative spot confirms complete conversion.
Cool the mixture to 0 °C to induce crystallization of the hydrazone product. Filter and wash with cold ethanol.
References[1] PubChem - NIH. "1-(p-Tolyl)piperazine | C11H16N2 | CID 83113". Source: nih.gov. URL: https://pubchem.ncbi.nlm.nih.gov/compound/83113[5] ResearchGate. "Is there any synthesis method available for the preparation of 1-Amino Piperazine?". Source: researchgate.net. URL: https://www.researchgate.net/post/Is_there_any_synthesis_method_available_for_the_preparation_of_1-Amino_Piperazine[4] National Institutes of Health (PMC) / ChemMedChem. "Lysyl Oxidases as Targets for Cancer Therapy and Diagnostic Imaging". Source: nih.gov. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6072382/[2] ACS Publications. "Highly Potent, Selective, and Orally Bioavailable 4-Thiazol-N-(pyridin-2-yl)pyrimidin-2-amine Cyclin-Dependent Kinases 4 and 6 Inhibitors as Anticancer Drug Candidates". Source: acs.org. URL: https://pubs.acs.org/doi/10.1021/acs.jmedchem.6b01553[3] ResearchGate. "Design, synthesis and evaluation of covalent inhibitors of DprE1 as antitubercular agents". Source: researchgate.net. URL: https://www.researchgate.net/publication/351354321
Application Note: Advanced Crystallization Protocols for 4-(4-Methylphenyl)piperazin-1-amine Schiff Bases
Executive Summary The synthesis and structural elucidation of 4-(4-Methylphenyl)piperazin-1-amine Schiff bases represent a critical workflow in modern medicinal chemistry. Featuring a piperazine core linked to a hydropho...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The synthesis and structural elucidation of 4-(4-Methylphenyl)piperazin-1-amine Schiff bases represent a critical workflow in modern medicinal chemistry. Featuring a piperazine core linked to a hydrophobic p-tolyl group and an azomethine (imine) linkage, these compounds exhibit significant pharmacological potential, including antimicrobial and antifungal activities.
Obtaining high-quality single crystals for X-ray Diffraction (XRD) is notoriously challenging due to the inherent flexibility of the piperazine ring and the highly hydrophobic nature of the molecule. This application note provides authoritative, self-validating crystallization protocols designed specifically for this chemical class, grounded in thermodynamic principles and established crystallographic data.
Mechanistic Insights: Conformational Dynamics and Solubility
To successfully crystallize a molecule, one must first understand its conformational behavior in solution and its supramolecular assembly pathways.
Molecular Conformation and Packing
In piperazin-1-amine derivatives, the piperazine ring thermodynamically favors a slightly distorted chair conformation to minimize steric hindrance between the 1,4-substituents[1]. The mean plane of the p-tolyl ring and the substituent on the imine carbon are typically twisted relative to the piperazine core. Crystallographic studies on related N-piperazinyl Schiff bases reveal that the N–N=C–C torsion angle is strictly constrained (often around −172° to −176°) due to the rigid planar nature of the azomethine bond[1].
Crystallization is ultimately driven by weak intermolecular forces—specifically C–H···O and N–H···N hydrogen bonding—which link the monomers into supramolecular dimers or 1D/2D polymeric chains before packing into a 3D monoclinic or triclinic lattice [2].
Solubility Profile and Solvent Causality
Schiff bases containing a piperazine moiety and aromatic rings are highly hydrophobic. They are virtually insoluble in aqueous media but exhibit exceptional solubility in halogenated organic solvents. For instance, related imine compounds demonstrate maximum solubility in chloroform (32.2 to 85.3 mg/mL) [3].
Causality of Solvent Choice: Attempting to crystallize these compounds in highly polar protic solvents (like pure water or ethanol) often leads to rapid, amorphous precipitation ("crashing out") rather than ordered nucleation. Therefore, a binary solvent system utilizing a halogenated primary solvent (for dissolution) and a non-polar or slightly polar anti-solvent (to slowly induce supersaturation) is required.
This method leverages the differential vapor pressures of a binary solvent system to slowly push the Schiff base into a state of supersaturation.
Dissolution: Dissolve 10–15 mg of the purified 4-(4-Methylphenyl)piperazin-1-amine Schiff base in 2.0 mL of a Chloroform/Methanol mixture (1:1 v/v) in a clean 4 mL glass vial.
Filtration (Critical Step): Pass the solution through a 0.22 µm PTFE syringe filter into a new, dust-free vial. Causality: Dust particles act as uncontrolled heterogeneous nucleation sites, leading to multiple micro-crystals rather than a single large crystal suitable for XRD.
Controlled Evaporation: Seal the vial with Parafilm. Use a fine needle to puncture 3–5 small holes in the Parafilm.
Incubation: Place the vial in a vibration-free environment at a constant ambient temperature (20–25 °C) away from direct sunlight.
Validation: Monitor daily. As the more volatile chloroform evaporates, the concentration of methanol increases, slowly decreasing the compound's solubility. Crystals should appear within 3 to 10 days.
This method is highly recommended if Protocol A results in "oiling out" (liquid-liquid phase separation).
Inner Vial Preparation: Dissolve 5–10 mg of the Schiff base in 0.5 mL of Dichloromethane (DCM) in a small 1 dram (4 mL) vial. Leave this vial uncapped.
Outer Vial Preparation: Place the 1 dram vial inside a larger 20 mL scintillation vial. Carefully add 3.0 mL of Hexane (the anti-solvent) to the outer vial, ensuring the liquid level is below the rim of the inner vial.
Sealing: Tightly cap the outer 20 mL vial with a Teflon-lined cap.
Incubation: Store the setup undisturbed at room temperature.
Validation: Over 5–14 days, the highly volatile Hexane vapor will diffuse into the DCM solution. Because Hexane is a poor solvent for the Schiff base[3], the dielectric constant of the inner solution slowly drops, forcing the molecules to nucleate into a highly ordered crystalline lattice.
Quality Control & Troubleshooting
A self-validating protocol requires immediate quality checks before proceeding to expensive XRD analysis.
Birefringence Testing: Extract a candidate crystal using a nylon loop and observe it under a polarized light microscope.
Pass: The crystal extinguishes light at specific angles of rotation (birefringence). This validates that the solid is a highly ordered anisotropic crystal.
Fail: The solid remains dark or uniformly bright regardless of rotation. This indicates an amorphous precipitate.
Troubleshooting "Oiling Out": Schiff bases frequently separate into an amorphous oil rather than crystallizing. If this occurs in Protocol B, the nucleation kinetics are too fast. Correction: Move the vapor diffusion setup to a 4 °C refrigerator to lower the kinetic energy of the system, allowing the thermodynamic formation of the crystal lattice to outpace amorphous aggregation.
References
Kavitha, C. N., Jasinski, J. P., Anderson, B. J., Yathirajan, H. S., & Kaur, M. (2013). "4-Methyl-N-(4-nitrobenzylidene)piperazin-1-amine." Acta Crystallographica Section E: Structure Reports Online, 69(Pt 11), o1688. Available at:[Link]
Kavitha, C. N., et al. (2013). "organic compounds - IUCr Journals." Acta Crystallographica Section E, E69, o1688. Available at:[Link]
Al-Ghamdi, A. S., et al. (2020). "Novel Hemocompatible Imine Compounds as Alternatives for Antimicrobial Therapy in Pharmaceutical Application." Pharmaceutics, 12(11), 1103. Available at:[Link]
Preventing oxidation of 4-(4-Methylphenyl)piperazin-1-amine during storage
A Guide to Preventing Oxidation During Storage for Researchers, Scientists, and Drug Development Professionals Understanding the Instability: The Challenge of Oxidation 4-(4-Methylphenyl)piperazin-1-amine, like many arom...
Author: BenchChem Technical Support Team. Date: March 2026
A Guide to Preventing Oxidation During Storage for Researchers, Scientists, and Drug Development Professionals
Understanding the Instability: The Challenge of Oxidation
4-(4-Methylphenyl)piperazin-1-amine, like many aromatic amines, is susceptible to oxidation. The piperazine ring and the amine group are electron-rich, making them vulnerable to attack by atmospheric oxygen. This degradation can compromise the purity of the compound, leading to inconsistent experimental results and potentially impacting the efficacy and safety of downstream applications in drug development.[1][2] The oxidation process can be accelerated by factors such as exposure to light, elevated temperatures, and the presence of moisture.[3][4][5][6][7]
The primary mechanism of oxidation often involves the formation of radical species, which can lead to a cascade of degradation reactions.[8] This can result in the formation of colored impurities, often appearing as a yellowing or browning of the material, which can interfere with analytical measurements and experimental outcomes.[9]
Troubleshooting Guide: FAQs for Common Storage Issues
This section addresses frequently encountered problems related to the storage and handling of 4-(4-Methylphenyl)piperazin-1-amine.
Q1: My previously white, crystalline 4-(4-Methylphenyl)piperazin-1-amine has turned yellow/brown. What happened?
A1: A color change from white to yellow or brown is a strong indicator of oxidation. This is a common issue with aromatic amines when they are exposed to air and/or light over time.[9] The color change is due to the formation of oxidized species and impurities. To confirm, it is advisable to re-analyze the material using techniques like HPLC or TLC to assess its purity.
Q2: I stored the compound in a refrigerator, but it still seems to have degraded. Why?
A2: While refrigeration slows down the rate of chemical reactions, it does not entirely prevent oxidation, especially if the container is not properly sealed to exclude air and moisture.[6][10] Condensation can form inside a cold container when it is opened in a warmer, more humid laboratory environment, introducing moisture that can accelerate degradation.[10] It is crucial to allow the container to warm to room temperature before opening. Additionally, the headspace in the container should be minimized or filled with an inert gas.
Q3: Can I still use the discolored material for my experiments?
A3: Using degraded material is not recommended as the impurities can lead to unpredictable results, side reactions, and inaccurate data.[1] For applications in drug development, using a compound of compromised purity can have significant consequences for the reliability of biological assays and safety assessments. It is best to use a fresh, pure sample.
Q4: How can I tell if my compound has started to oxidize before a visible color change occurs?
A4: Early-stage oxidation may not be visually apparent. Analytical techniques are the most reliable way to detect initial degradation. Thin-Layer Chromatography (TLC) can be a quick method to check for the presence of impurities.[11] For a more quantitative assessment, High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) can be used to determine the purity of the sample.[12]
Preventative Strategies: Best Practices for Storage and Handling
To ensure the long-term stability of 4-(4-Methylphenyl)piperazin-1-amine, a multi-faceted approach to storage and handling is essential.
Optimal Storage Conditions
Parameter
Recommendation
Rationale
Atmosphere
Inert Gas (Argon or Nitrogen)
Displaces oxygen, the primary oxidizing agent. Argon is denser and can provide a better protective layer.[3]
Temperature
Cool, Dry, and Dark (2-8°C recommended)
Reduces the rate of chemical degradation.[3][5] Protection from light prevents photo-oxidation.[4][7]
Container
Amber Glass Vial with a Secure, Air-tight Seal
Protects from light and prevents the ingress of air and moisture.[10] Specialized packaging like Sure/Seal™ bottles are ideal.[13][14]
Desiccant
Use of a desiccant in a secondary container
Helps to maintain a low-humidity environment, especially for long-term storage.[10]
Experimental Workflow for Handling Air-Sensitive Compounds
The following diagram outlines the recommended workflow for handling 4-(4-Methylphenyl)piperazin-1-amine to minimize exposure to air and moisture.
Caption: Recommended workflow for handling air-sensitive compounds.
Protocol for Long-Term Storage
For researchers requiring long-term storage, the following step-by-step protocol is recommended:
Preparation: Work within a glovebox or use a Schlenk line to maintain an inert atmosphere of argon or nitrogen.
Aliquoting: If the compound is to be used multiple times, it is best to aliquot the bulk material into smaller, single-use vials. This minimizes the repeated exposure of the entire batch to potential contaminants.
Container Sealing: Use amber glass vials with PTFE-lined caps for a tight seal. For the highest level of protection, consider flame-sealing the compound in a glass ampoule under vacuum or an inert atmosphere.[10]
Inert Gas Purge: Before sealing, purge the vial with a gentle stream of inert gas for several minutes to displace any residual air in the headspace.
Labeling: Clearly label each vial with the compound name, date of storage, and any other relevant information.
Secondary Containment: Place the sealed vials inside a larger, airtight container with a desiccant.
Storage Location: Store the secondary container in a dark, refrigerated environment (2-8°C).
The Role of Antioxidants
In some formulations, the addition of an antioxidant can help to prolong the shelf life of amine-containing compounds. Aromatic amines themselves can act as antioxidants.[2][8] However, for specific applications, the introduction of a sacrificial antioxidant might be considered. Common classes of antioxidants include hindered phenols and phosphites.[8] The choice of an antioxidant must be carefully considered to ensure it does not interfere with downstream experiments.
Analytical Methods for Detecting Oxidation
Regular quality control is crucial for ensuring the integrity of your stored compound. The following table summarizes analytical techniques that can be employed to detect and quantify oxidation.
Analytical Technique
Purpose
Key Observations
Thin-Layer Chromatography (TLC)
Rapid purity check
Appearance of new spots with different Rf values, indicating the presence of impurities.[11]
High-Performance Liquid Chromatography (HPLC)
Quantitative purity analysis
Decrease in the peak area of the parent compound and the emergence of new peaks corresponding to degradation products.
Gas Chromatography (GC)
Purity analysis for volatile compounds
Similar to HPLC, a decrease in the main peak and the appearance of new peaks.[12]
Mass Spectrometry (MS)
Identification of oxidation products
Detection of ions with higher molecular weights, such as the N-oxide derivative.[15][16]
Nuclear Magnetic Resonance (NMR) Spectroscopy
Structural elucidation of impurities
Changes in the chemical shifts and the appearance of new signals in the ¹H and ¹³C NMR spectra.
Troubleshooting Decision Tree
This diagram provides a logical flow for troubleshooting potential oxidation issues.
Caption: Decision tree for troubleshooting suspected compound oxidation.
References
Storage of air and temperature sensitive reagents [closed] - Chemistry Stack Exchange. (n.d.). Retrieved from [Link]
Handling air-sensitive reagents AL-134 - Division of Research Safety. (n.d.). Retrieved from [Link]
Analytical methods used to quantify amine oxidation. - ResearchGate. (n.d.). Retrieved from [Link]
Mechanism of action of amine-type antioxidants at temperatures above 110 °C. (n.d.). Retrieved from [Link]
Aromatic Amines Antioxidants - Performance Additives. (n.d.). Retrieved from [Link]
Amino-Substituted Benzamide Derivatives as Promising Antioxidant Agents: A Combined Experimental and Computational Study | Chemical Research in Toxicology - ACS Publications. (2018, August 15). Retrieved from [Link]
Protective activity of aromatic amines and imines against oxidative nerve cell death. (2001, November 15). Retrieved from [Link]
Thin-layer chromatography of amine oxidation products | Analytical Chemistry. (n.d.). Retrieved from [Link]
ANALYTICAL METHODS - ATSDR. (n.d.). Retrieved from [Link]
Analysis of Amine Solutions by Gas Chromatography - Bryan Research & Engineering, LLC. (n.d.). Retrieved from [Link]
Chemical analysis in amine system operations - EPTQ. (n.d.). Retrieved from [Link]
Drug quality and storage | MSF Medical Guidelines. (n.d.). Retrieved from [Link]
(PDF) Kinetic and Mechanistic Study of Oxidation of Piperazines by Bromamine-T in Acidic Medium - ResearchGate. (2025, August 6). Retrieved from [Link]
4-Methyl-N-(4-nitrobenzylidene)piperazin-1-amine - PMC. (n.d.). Retrieved from [Link]
SYNTHESIS of 1-(4-HYDROXYLPHENYL)-4-(4-NITROPHENY L)PIPERAZINE - CORE. (n.d.). Retrieved from [Link]
What to Know About Safely Storing Cancer Medications - American Oncology Network. (2024, September 17). Retrieved from [Link]
Assessing medicines when stored outside manufacturer recommendations. (2024, August 7). Retrieved from [Link]
OXIDATION STUDY OF PIPERAZINE BY N-CHLORO-P-TOLUENESULPHONAMIDE [CAT] IN ACIDIC BUFFER MEDIUM - Jetir.Org. (n.d.). Retrieved from [Link]
Packaging - How to store highly sensitive drugs? Functional coatings - A3P. (2026, February 3). Retrieved from [Link]
(4S)-4-amino-1-[4-(oxan-4-ylmethyl)piperazin-1-yl]-5-phenylpentan-1-one;hydrochloride. (n.d.). Retrieved from [Link]
Troubleshooting low purity in 1-amino-4-(p-tolyl)piperazine reactions
Technical Support Center: 1-Amino-4-(p-tolyl)piperazine Synthesis Introduction 1-Amino-4-(p-tolyl)piperazine is a key structural motif and intermediate in medicinal chemistry. Its synthesis, while conceptually straightfo...
Author: BenchChem Technical Support Team. Date: March 2026
Technical Support Center: 1-Amino-4-(p-tolyl)piperazine Synthesis
Introduction
1-Amino-4-(p-tolyl)piperazine is a key structural motif and intermediate in medicinal chemistry. Its synthesis, while conceptually straightforward, can be fraught with challenges leading to low purity, impacting yield, downstream reactions, and biological assays. This guide provides a structured, in-depth approach to troubleshooting common issues encountered during its synthesis. We will focus on the prevalent synthetic strategies, the causality behind impurity formation, and field-proven methods for optimization and purification.
Common Synthetic Pathways
The synthesis of 1-amino-4-(p-tolyl)piperazine and its analogs typically involves two primary disconnection approaches:
N-Arylation of a Pre-functionalized Piperazine: This is arguably the most common route, often employing a Buchwald-Hartwig amination to couple an aryl halide (e.g., 4-chlorotoluene or 4-bromotoluene) with a protected aminopiperazine (e.g., N-Boc-aminopiperazine) or by direct N-amination of 1-(p-tolyl)piperazine.
N-Amination of an N-Arylpiperazine: This involves the formation of the N-N bond as a late-stage step on the pre-formed 1-(p-tolyl)piperazine core. This can be achieved via nitrosation followed by reduction.[1]
Each of these pathways has its own set of potential pitfalls, which we will address in the following troubleshooting guide.
Troubleshooting Guide & FAQs
This section is organized in a question-and-answer format to directly address the most common and critical issues observed during synthesis and purification.
Part 1: Issues During the Reaction (Buchwald-Hartwig N-Arylation Route)
Question 1: My reaction shows low conversion, with significant amounts of unreacted 4-chlorotoluene and aminopiperazine starting material remaining. What are the likely causes?
Answer: Low conversion in a Buchwald-Hartwig reaction is a classic problem that almost always points to catalyst deactivation or suboptimal reaction conditions.[2]
Causality & Explanation: The palladium-catalyzed cycle involves several sensitive steps, including oxidative addition and reductive elimination.[3] The presence of oxygen or water can severely inhibit the catalytically active Pd(0) species, oxidizing it to an inactive Pd(II) state.[4] Furthermore, the choice of ligand is critical for stabilizing the palladium center and facilitating the reaction with less reactive aryl chlorides.[2]
Troubleshooting Steps:
Ensure Inert Atmosphere: All glassware must be rigorously oven- or flame-dried. The reaction should be assembled under a positive pressure of an inert gas like argon or nitrogen. Use Schlenk line techniques for reagent addition.[4]
Solvent and Reagent Purity: Use anhydrous, degassed solvents. Water can hydrolyze the strong base (e.g., NaOt-Bu) and deactivate the catalyst.[4] Ensure your amine and aryl halide are pure and dry.
Catalyst/Ligand Selection: For an electron-rich aryl halide like 4-chlorotoluene, a more electron-rich and sterically hindered phosphine ligand may be required. Consider screening ligands such as RuPhos, XPhos, or BrettPhos, which are known to be effective for challenging couplings.[2][5]
Base Selection: Sodium tert-butoxide (NaOt-Bu) is a common choice, but other bases like LiHMDS or K₃PO₄ can sometimes offer better results depending on the substrate and ligand.[3] Ensure the base is fresh and has been stored under inert conditions.
Question 2: I'm observing a significant amount of a higher molecular weight impurity by LC-MS. My crude NMR also shows a loss of symmetry. What is this byproduct?
Answer: This is a classic signature of bis-arylation , where the aryl halide reacts with both nitrogen atoms of the piperazine core. This is especially problematic when using unprotected piperazine.[4]
Causality & Explanation: Piperazine has two nucleophilic secondary amine sites. In the synthesis of mono-N-aryl piperazines, the second nitrogen can compete with the starting amine, leading to the formation of a diarylated byproduct.[3] This side reaction is often favored at higher temperatures or longer reaction times.
Troubleshooting Steps:
Use Excess Piperazine: Increasing the molar excess of the piperazine starting material (from 1.5 eq. to 5-10 eq.) can statistically favor the mono-arylation product.[2] This is often the simplest solution.
Protecting Group Strategy: The most robust solution is to use a piperazine derivative where one nitrogen is protected. N-Boc-piperazine is a common choice. The Buchwald-Hartwig reaction is performed, followed by deprotection of the Boc group.[6]
Control Reaction Temperature and Time: Monitor the reaction closely by TLC or LC-MS. Stop the reaction as soon as the starting aryl halide is consumed to prevent further reaction to the bis-arylated product.
Part 2: Issues During N-Amination Route
Question 3: I am attempting to reduce an N-nitroso piperazine precursor, but I am getting a significant amount of the de-aminated product, 1-(p-tolyl)piperazine, instead of the desired 1-amino product. Why is this happening?
Answer: This side reaction, known as over-reduction, is a common issue when reducing N-nitroso compounds. The N-N bond in the desired N-amino product can be susceptible to reductive cleavage under harsh conditions.[7]
Causality & Explanation: Strong reducing agents or highly active catalysts can reduce the N-nitroso group to the N-amino group, but then continue to cleave the newly formed N-N single bond, resulting in the parent secondary amine.[7] The choice of reducing agent and reaction conditions is therefore critical to achieving high selectivity.
Troubleshooting Steps:
Milder Reducing Agents: Instead of aggressive hydrides like LiAlH₄, consider using zinc powder in an acidic medium (like acetic acid or ammonium chloride) or catalytic hydrogenation with a carefully controlled catalyst.[1]
Catalyst Poisoning/Deactivation: For catalytic hydrogenation, a partially deactivated catalyst can sometimes be advantageous. For example, using a Pd catalyst on a support like Fe₃O₄-FeO can reduce catalyst activity just enough to prevent the over-reduction byproduct from forming.[7]
Two-Phase Systems: A biphasic solvent system (e.g., water and an organic solvent) can help improve selectivity. The desired water-soluble product may move into the aqueous phase, separating it from the catalyst in the organic phase and preventing further reduction.[7]
Part 3: Work-up and Purification Issues
Question 4: My final product is a persistent oil that is difficult to handle and purify by column chromatography. How can I get a solid product?
Answer: Many free-base piperazine derivatives are low-melting solids or oils. Converting the product to a salt is a standard and highly effective technique to induce crystallization and facilitate purification.
Troubleshooting Steps:
Form the Hydrochloride (HCl) Salt: After the initial workup, dissolve the crude oil in a suitable organic solvent (e.g., diethyl ether, ethyl acetate, or isopropanol).
Slowly add a solution of HCl in a compatible solvent (e.g., HCl in diethyl ether or isopropanol) dropwise while stirring.
The hydrochloride salt will often precipitate as a crystalline solid.
The solid can then be collected by filtration, washed with cold solvent, and dried. This process not only provides a solid but also removes many non-basic impurities.
Question 5: My product has a persistent pink or brown color, even after column chromatography. What causes this and how can I remove it?
Answer: Color in amine-containing compounds often arises from trace amounts of oxidized impurities or residual palladium catalyst.
Causality & Explanation: Arylamines can be sensitive to air oxidation, forming highly colored radical species. Additionally, residual palladium from the coupling reaction can appear as a fine black or brown solid (palladium black) or remain as colored complexes.
Troubleshooting Steps:
Activated Charcoal Treatment: Dissolve the crude product in a suitable solvent. Add a small amount (e.g., 1-2% by weight) of activated charcoal. Stir or gently heat the mixture for 15-30 minutes. Filter the mixture through a pad of Celite® to remove the charcoal. This is often very effective at removing colored impurities.
Palladium Scavenging: If residual palladium is suspected, specific scavengers can be used. After the reaction is complete but before workup, add a scavenger resin (e.g., a thiol-functionalized silica gel) and stir for several hours. Filter off the resin before proceeding with the workup.
Recrystallization: If the product (or its salt) is a solid, recrystallization from an appropriate solvent system is a powerful method for removing both colored and non-colored impurities.
Data & Protocols
Table 1: Common Impurities and Their Identification
Impurity Name
Common Cause
Analytical Signature (Typical)
1,4-Bis(p-tolyl)piperazine
Bis-arylation side reaction
Higher MW by MS; loss of symmetry in ¹H NMR; less polar spot on TLC.
1-(p-tolyl)piperazine
Over-reduction of N-nitroso intermediate
Lower MW by MS; absence of N-NH₂ signal in ¹H NMR.[7]
Residual Ligand
Incomplete removal during workup
Characteristic phosphorus signals in ³¹P NMR; aromatic signals in ¹H NMR.
Palladium Residues
Ineffective purification
Grey or black particulates; can cause line broadening in NMR.
Protocol 1: General Procedure for Buchwald-Hartwig Amination
This protocol is a starting point and requires optimization for specific substrates.
Reaction Setup: To an oven-dried Schlenk flask, add the palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%), phosphine ligand (e.g., RuPhos, 4 mol%), and base (e.g., NaOt-Bu, 1.4 equiv).
Inert Atmosphere: Seal the flask, and evacuate and backfill with argon or nitrogen three times.[4]
Reagent Addition: Add N-Boc-piperazine (1.2 equiv) followed by anhydrous, degassed toluene via syringe.
Add the aryl halide (e.g., 4-chlorotoluene, 1.0 equiv).
Reaction: Heat the mixture to the desired temperature (e.g., 80-110 °C) and stir until TLC or LC-MS analysis indicates complete consumption of the aryl halide.
Workup: Cool the reaction to room temperature. Quench with water and extract with an organic solvent (e.g., ethyl acetate) three times. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[4]
Purification: Purify the crude product by flash column chromatography on silica gel.[8]
Protocol 2: Conversion to Hydrochloride Salt for Purification
Dissolve the crude 1-amino-4-(p-tolyl)piperazine free base in a minimal amount of isopropanol or diethyl ether.
Cool the solution in an ice bath.
Slowly add a 2 M solution of HCl in diethyl ether dropwise until the solution becomes acidic (test with pH paper) and a precipitate forms.
Stir the resulting slurry in the ice bath for 30 minutes.
Collect the solid by vacuum filtration.
Wash the filter cake with cold diethyl ether.
Dry the solid under vacuum to yield the purified hydrochloride salt.
Visual Diagrams
Troubleshooting Workflow for Low Purity
Caption: A decision tree for troubleshooting low purity in piperazine synthesis.
General Synthetic Workflow
Caption: Standard workflow from reaction setup to final analysis.
References
PrepChem. (n.d.). Synthesis of 1-(o-tolyl)-4-[(4-aminophenyl)methyl]piperazine.
BenchChem. (2025). Technical Support Center: Optimizing Piperazine Synthesis. BenchChem.
BenchChem. (2025). Technical Support Center: Troubleshooting Low Yield in N-Arylpiperazine Synthesis. BenchChem.
Dodge, J. A., et al. (2014). Kiloscale Buchwald–Hartwig Amination: Optimized Coupling of Base-Sensitive 6-Bromoisoquinoline-1-carbonitrile with (S)-3-Amino-2-methylpropan-1-ol. Organic Process Research & Development, 18(10), 1259-1268.
Singh, R., et al. (2010). A Versatile and Practical Microwave-Assisted Synthesis of Sterically Hindered N-Arylpiperazines. The Journal of Organic Chemistry, 75(20), 6944-6947.
Frontiers. (n.d.). Synthesis, bioactivity, and molecular docking of novel arylpiperazine derivatives as potential AR antagonists. Frontiers.
Duncton, M. A. J., et al. (2006). Parallel Synthesis of N-Arylpiperazines Using Polymer-Assisted Reactions. Tetrahedron Letters, 47(35), 6351-6354.
Cherry, C., et al. (2023). Synthesis, novel 5-HT1A arylpiperazine ligands: Binding data and computer-aided analysis of pharmacological potency. Bioorganic & Medicinal Chemistry, 80, 117173.
Technochem. (n.d.). 1-Amino-4-Methyl Piperazine.
ResearchGate. (n.d.). Preparation of 1-amino-4-methylpiperazine.
Maccarinelli, G., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 28(18), 6558. PMC.
National Center for Biotechnology Information. (n.d.). 1-(p-Tolyl)piperazine. PubChem.
Iester, M., et al. (2018). Design, Synthesis and Biological Evaluation of Novel N-Arylpiperazines Containing a 4,5-Dihydrothiazole Ring. Molecules, 23(10), 2465. PMC.
O'Brien, P., et al. (2017). General Procedures for the Lithiation/Trapping of N-Boc Piperazines. The Journal of Organic Chemistry, 82(13), 6939-6949.
High-Throughput Experimentation of the Buchwald-Hartwig Amination for Reaction Scouting and Guided Synthesis. (n.d.).
Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. (2026). Chemistry – A European Journal.
ResearchGate. (2025). Pd Catalyzed N1/N4 Arylation of Piperazine for Synthesis of Drugs, Biological and Pharmaceutical Targets: An Overview of Buchwald Hartwig Amination Reaction of Piperazine in Drug Synthesis.
Figshare. (2015).
Google Patents. (1972). US3639403A - Method for the preparation of piperazine and substituted piperazines.
Fors, B. P., et al. (2018). Rapid Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions. Organic letters, 20(8), 2262-2265. PMC.
Technical Support Center: Purification of 4-(4-Methylphenyl)piperazin-1-amine Products
This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals facing the common challenge of removing unreacted aldehyde from reaction mixtures containing the desired 4...
Author: BenchChem Technical Support Team. Date: March 2026
This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals facing the common challenge of removing unreacted aldehyde from reaction mixtures containing the desired 4-(4-Methylphenyl)piperazin-1-amine product. The following troubleshooting guides and FAQs are designed to address specific experimental issues with practical, field-proven solutions.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you might encounter during the purification process, offering step-by-step guidance to resolve them.
Issue 1: My TLC plate shows a persistent spot corresponding to the starting aldehyde, even after initial work-up.
Q: I've performed a standard aqueous work-up, but Thin-Layer Chromatography (TLC) analysis still indicates the presence of a significant amount of unreacted aldehyde. How can I effectively remove it?
A: This is a frequent challenge, as many aldehydes are not efficiently removed by a simple water wash. The recommended approach is a liquid-liquid extraction using a sodium bisulfite solution. This method is highly selective for aldehydes.[1][2]
Causality: The bisulfite ion (HSO₃⁻) acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde. This reversible reaction forms a water-soluble bisulfite adduct, which can be easily separated into the aqueous phase, leaving your less polar amine product in the organic layer.[1][3]
Experimental Protocol: Aldehyde Removal via Bisulfite Extraction
Dissolution: Dissolve your crude reaction mixture in a suitable organic solvent that is immiscible with water (e.g., ethyl acetate, dichloromethane).
Initial Wash (Optional but Recommended): Wash the organic layer with deionized water to remove any highly water-soluble impurities.
Bisulfite Wash: Prepare a saturated aqueous solution of sodium bisulfite (NaHSO₃). Add this solution to the separatory funnel containing your organic layer. A typical ratio is 1:1 (v/v) of organic to aqueous phase.
Vigorous Shaking: Shake the separatory funnel vigorously for 30-60 seconds to ensure intimate mixing and facilitate the reaction between the aldehyde and bisulfite.[4] Periodically vent the funnel to release any pressure buildup.
Phase Separation: Allow the layers to separate completely. The aqueous layer (bottom) will now contain the aldehyde-bisulfite adduct.
Extraction: Drain the lower aqueous layer. For thorough removal, it is advisable to repeat the bisulfite wash (steps 3-5) one or two more times.
Final Washes: Wash the organic layer with deionized water, followed by a wash with brine (saturated NaCl solution) to aid in the removal of residual water.
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent using a rotary evaporator to yield your purified 4-(4-Methylphenyl)piperazin-1-amine product.
Issue 2: Column chromatography is failing to separate the aldehyde from my product.
Q: I'm attempting to purify my product using silica gel column chromatography, but the aldehyde and my piperazine product are co-eluting. What can I do?
A: Co-elution of aldehydes and amines on silica gel can occur, especially if their polarities are similar.[5] Aldehydes can also sometimes streak or decompose on silica gel.[5]
Troubleshooting Steps:
Solvent System Optimization: Experiment with different solvent systems. A common starting point for amines is a mixture of a non-polar solvent (like hexanes or heptane) and a more polar solvent (like ethyl acetate), often with a small percentage of a basic modifier like triethylamine (e.g., 0.5-1%) to reduce tailing of the amine product.
Alternative Adsorbent: Consider using a different stationary phase. Alumina (basic or neutral) can sometimes provide better separation for basic compounds like amines compared to the slightly acidic silica gel.
Pre-treatment of Crude Mixture: Before loading onto the column, perform the sodium bisulfite wash described in Issue 1 . This will remove the bulk of the aldehyde, making the subsequent chromatographic purification much more effective.[3][6]
Issue 3: I have a low yield after purification, and I suspect my product is being lost during the aqueous washes.
Q: My final product yield is lower than expected. How can I be sure my 4-(4-Methylphenyl)piperazin-1-amine isn't partitioning into the aqueous layer during extraction?
A: While 4-(4-Methylphenyl)piperazin-1-amine is primarily organic-soluble, it does possess basic nitrogen atoms that can be protonated, especially in acidic conditions, leading to increased water solubility.
Preventative Measures:
Avoid Acidic Washes (Unless Intentional): Do not use acidic washes (e.g., dilute HCl) to remove basic impurities if your product is also a base, as this will convert your product into a water-soluble salt.[7]
Back-Extraction: If you suspect product loss to the aqueous phase, you can perform a back-extraction. Make the combined aqueous layers basic (pH > 10) with a suitable base (e.g., 1M NaOH) and then extract with an organic solvent (e.g., ethyl acetate or dichloromethane). This will deprotonate your amine product, making it soluble in the organic phase again.
Minimize Emulsion Formation: Emulsions at the interface of the organic and aqueous layers can trap your product. To break up emulsions, you can add brine or gently swirl the separatory funnel.
Frequently Asked Questions (FAQs)
Q1: What is the quickest way to check for the presence of residual aldehyde in my purified product?
A1: Thin-Layer Chromatography (TLC) is the most rapid method. You can use a specific TLC stain for aldehydes and ketones, such as 2,4-dinitrophenylhydrazine (DNPH), which will form a colored spot (typically yellow or orange) upon reacting with the aldehyde.[8][9] Your amine product can often be visualized with a p-anisaldehyde stain.[10]
Experimental Protocol: TLC Analysis with DNPH Stain
Spotting: Spot your starting aldehyde, crude reaction mixture, and purified product on a silica gel TLC plate.
Elution: Develop the plate in an appropriate solvent system (e.g., 7:3 hexanes:ethyl acetate).
Visualization: After drying the plate, dip it into a freshly prepared DNPH staining solution. Gently warm the plate with a heat gun until colored spots appear. The presence of a spot in the lane of your purified product that corresponds to the Rf of the starting aldehyde indicates contamination.
Q2: Are there alternative methods to liquid-liquid extraction for removing aldehydes?
A2: Yes, scavenger resins are an excellent alternative, particularly for small-scale reactions or when dealing with low levels of aldehyde contamination.[11]
How they work: Aldehyde scavenger resins are solid-supported reagents with functional groups (like hydrazine or amine derivatives) that covalently bind to aldehydes.[11][12] After stirring the resin with your crude product solution for a specified time, the resin (now bound to the aldehyde) is simply filtered off, leaving the purified product in solution.[11] This method avoids aqueous work-ups and can be very efficient.[11]
Q3: Can I use recrystallization to remove the unreacted aldehyde?
A3: Recrystallization can be an effective purification method if your 4-(4-Methylphenyl)piperazin-1-amine product is a solid and there is a significant difference in solubility between your product and the aldehyde in a particular solvent system.[13][14]
General Principle: The ideal recrystallization solvent will dissolve your product well at high temperatures but poorly at low temperatures, while the aldehyde impurity remains soluble at low temperatures.[15] This allows your product to crystallize out in a pure form upon cooling, leaving the aldehyde behind in the mother liquor.[16]
Q4: How can I definitively confirm the absence of aldehyde in my final product using instrumental analysis?
A4: While TLC is a good qualitative check, for definitive quantitative or qualitative confirmation, the following methods are recommended:
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is highly effective. The aldehyde proton has a very characteristic chemical shift, typically appearing far downfield in the 9-10 ppm region of the spectrum.[17] The absence of a signal in this region is strong evidence of a pure product. Your amine protons will likely appear as broad signals between 0.5-5.0 ppm.[18][19]
High-Performance Liquid Chromatography (HPLC): An HPLC method can be developed to separate the aldehyde from your amine product.[20] Often, derivatization of the aldehyde with a UV-active agent like DNPH is used to enhance detection sensitivity.[21] This allows for precise quantification of any residual aldehyde.
Method Selection Guide
The choice of purification method depends on several factors, including the scale of the reaction, the properties of the aldehyde, and the desired final purity.
Method
Pros
Cons
Best Suited For
Bisulfite Extraction
Highly selective for aldehydes, cost-effective, scalable.[1][3]
Involves aqueous work-up, may not be suitable for water-sensitive products.
General purpose, large-scale reactions, and when chromatography is difficult.
Column Chromatography
Can separate multiple impurities simultaneously.
Can be time-consuming and solvent-intensive, potential for product loss on the column.[22]
When other impurities besides the aldehyde are present.
Scavenger Resins
Simple filtration work-up, high selectivity, good for automation.[11]
Can be more expensive than other methods, may require optimization of reaction time.
Small-scale synthesis, parallel synthesis, and final polishing steps.
Recrystallization
Can yield very high purity material, environmentally friendly (solvent can be recycled).[14]
Only applicable if the product is a solid, requires finding a suitable solvent.[13]
Purifying solid products when a suitable solvent system is known.
References
ResearchGate. (n.d.). Liquid-Liquid Extraction Protocol for the Removal of Aldehydes and Highly Reactive Ketones from Mixtures | Request PDF. Retrieved from [Link]
ACS Publications. (2017). Liquid–Liquid Extraction Protocol for the Removal of Aldehydes and Highly Reactive Ketones from Mixtures. Organic Process Research & Development. Retrieved from [Link]
JoVE. (2018). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. Retrieved from [Link]
PubMed. (2014). Accurate determination of aldehydes in amine catalysts or amines by 2,4-dinitrophenylhydrazine derivatization. Retrieved from [Link]
Taylor & Francis Online. (2024). Chromatographic Methods and Sample Pretreatment Techniques for Aldehydes, Biogenic Amine, and Carboxylic Acids in Food Samples. Retrieved from [Link]
SpringerLink. (n.d.). Reductive Amination with a Scavenger: The Most “Combinatorial” of Two-Component Reactions. Retrieved from [Link]
Amerigo Scientific. (n.d.). Scavenger Resins. Retrieved from [Link]
PubMed. (2024). Chromatographic Methods and Sample Pretreatment Techniques for Aldehydes, Biogenic Amine, and Carboxylic Acids in Food Samples. Retrieved from [Link]
YouTube. (2022). Separation of Aldehydes & Reactive Ketones From Mixtures Using Bisulfite Extraction Protocol l Protocol Preview. Retrieved from [Link]
Chemistry LibreTexts. (2022). 2.3F: Visualizing TLC Plates. Retrieved from [Link]
ResearchGate. (n.d.). Accurate Determination of Aldehydes in Amine Catalysts or Amines by 2,4-Dinitrophenylhydrazine Derivatization | Request PDF. Retrieved from [Link]
PCI Magazine. (2015). Formation and Determination of Aldehydes in Amine Catalysts. Retrieved from [Link]
Supra Sciences. (n.d.). Solid-Supported Scavengers. Retrieved from [Link]
EPFL. (n.d.). TLC Visualization Reagents. Retrieved from [Link]
Google Patents. (n.d.). US6897262B2 - Scavenger resin and processes for the use thereof.
Chemistry Hall. (2020). Thin Layer Chromatography: A Complete Guide to TLC. Retrieved from [Link]
Organic Chemistry Portal. (n.d.). TLC stains. Retrieved from [Link]
Google Patents. (n.d.). US2919275A - Purification of piperazine.
Google Patents. (n.d.). US3481933A - Recovery and purification of piperazine.
University of Rochester. (n.d.). Recrystallization and Crystallization. Retrieved from [Link]
National Center for Biotechnology Information. (2018). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. Retrieved from [Link]
University of Calgary. (n.d.). RECRYSTALLISATION. Retrieved from [Link]
University of Massachusetts Lowell. (n.d.). Recrystallization. Retrieved from [Link]
University of California, Irvine. (n.d.). SOP: CRYSTALLIZATION. Retrieved from [Link]
ResearchGate. (n.d.). Is it possible to purify aldehyde by column? Is there any other method to do purification?. Retrieved from [Link]
University of California, Los Angeles. (n.d.). Recrystallization. Retrieved from [Link]
ACS Publications. (2024). Programmable Piperazine Synthesis via Organic Photoredox Catalysis. Retrieved from [Link]
PubMed. (1986). High-performance liquid chromatography of aldehydes and acids formed in monoamine oxidase-catalyzed reactions. Retrieved from [Link]
University of Wisconsin-Madison. (n.d.). Amines. Retrieved from [Link]
Chromatography Forum. (2013). HPLC method development for aldehydes and ketones. Retrieved from [Link]
University of Toronto Scarborough. (n.d.). Column Chromatography Theory. Retrieved from [Link]
OpenStax. (2023). 24.10 Spectroscopy of Amines. Organic Chemistry. Retrieved from [Link]
Chemistry LibreTexts. (2024). 24.10: Spectroscopy of Amines. Retrieved from [Link]
Chromatography Online. (2022). HPLC Determination of Residual Primary Amine Content in Epoxy-Amine Adducts. Retrieved from [Link]
Waters. (n.d.). Reducing Acetonitrile Usage for the HPLC Analysis of Aldehyde and Ketone Pollutants. Retrieved from [Link]
ACS Publications. (n.d.). Derivatives of Piperazine. XXI. Synthesis of Piperazine and C-Substituted Piperazines. Retrieved from [Link]
University of KwaZulu-Natal. (n.d.). CHAPTER 2 METHODS FOR DETERMINING ALDEHYDES IN AIR. Retrieved from [Link]
ResearchGate. (n.d.). Any one know about the aldhyde peak in proton NMR?. Retrieved from [Link]
Michigan State University. (n.d.). NMR Spectroscopy. Retrieved from [Link]
European Publication Server. (2000). Method for removal of aldehydes from chemical manufacturing production streams during distillative purification. Retrieved from [Link]
Reddit. (2022). Best solvent for FMOC removal. Retrieved from [Link]
ResearchGate. (n.d.). How can I remove aldehyde from a schiff base reaction?. Retrieved from [Link]
Optimizing pH conditions for N-amino piperazine condensation
Technical Support Center: N-amino Piperazine Chemistry Welcome to the technical support center for optimizing condensation reactions involving N-amino piperazine. This guide is designed for researchers, scientists, and d...
Author: BenchChem Technical Support Team. Date: March 2026
Technical Support Center: N-amino Piperazine Chemistry
Welcome to the technical support center for optimizing condensation reactions involving N-amino piperazine. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth, field-proven insights into managing pH to ensure successful and high-yield synthesis of hydrazones.
The Critical Role of pH in N-amino Piperazine Condensation
The condensation of N-amino piperazine with an aldehyde or ketone to form a hydrazone is a cornerstone reaction in medicinal chemistry and materials science. The reaction's success is profoundly dependent on pH. The mechanism involves a nucleophilic attack by the primary amino group of N-amino piperazine on the carbonyl carbon, followed by an acid-catalyzed dehydration step.[1][2]
Controlling the pH is a delicate balancing act between two competing requirements:
Nucleophilicity of the Amine: The primary exocyclic amine of N-amino piperazine is the nucleophile. For it to attack the carbonyl carbon, it must be in its free, unprotonated state. At very low pH, this amine becomes protonated, rendering it non-nucleophilic and halting the reaction.[2][3]
Electrophilicity of the Carbonyl & Dehydration: The reaction requires acid catalysis. The acid protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack. Furthermore, after the initial addition forms a carbinolamine intermediate, acid is required to protonate the hydroxyl group, converting it into a good leaving group (water) for the final dehydration step to form the C=N double bond.[4][5]
This creates a "Goldilocks" scenario where the optimal pH is acidic enough to catalyze the reaction but not so acidic that it deactivates the amine nucleophile. For most imine and hydrazone formations, this optimal window is typically between pH 4 and 6.[3][5]
Visualizing the pH-Dependent Mechanism
The following diagram illustrates the key steps and the influence of H⁺ concentration.
Caption: pH trade-off in hydrazone formation.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting pH for an N-amino piperazine condensation?
A1: The optimal reaction rate for hydrazone formation is typically observed in a pH range of 4.5 to 5.5.[2][3] A good starting point for optimization is a buffered solution at pH 5. This pH provides a sufficient concentration of acid to catalyze the dehydration step without excessively protonating the primary amine of the N-amino piperazine, thus maintaining its nucleophilicity.[5]
Q2: Why does the reaction fail at very low or high pH?
A2:
At very low pH (e.g., < 3): The vast majority of the N-amino piperazine molecules will be protonated at the primary amino group. This protonated form, R-NH₃⁺, is not nucleophilic and cannot initiate the attack on the carbonyl carbon, effectively stopping the reaction.[2][5]
At neutral or high pH (e.g., > 7): There is an insufficient concentration of acid (H⁺) to effectively catalyze the two key steps: activation of the carbonyl group and, more importantly, the dehydration of the carbinolamine intermediate. The dehydration step becomes the rate-determining step under basic conditions, leading to a very slow reaction.[1]
Q3: What type of acid catalyst should I use?
A3: A catalytic amount of a Brønsted acid is typically sufficient.[6]
Acetic Acid: Often used as both a catalyst and a solvent or co-solvent. A few drops are generally enough to achieve the desired pH.
p-Toluenesulfonic Acid (p-TsOH): A stronger acid catalyst that can be effective when weaker acids fail.
Buffers: For precise pH control, especially in aqueous media, using an acetate or phosphate buffer system is highly recommended. For instance, an ortho-phosphate group positioned adjacent to an aromatic aldehyde has been shown to act as an effective intramolecular general acid catalyst.[7]
Q4: How do the pKa values of N-amino piperazine influence the reaction?
A4: N-amino piperazine has multiple basic nitrogen atoms, each with a distinct pKa. The parent piperazine ring has two pKa values, approximately 9.73 and 5.35.[8][9] The exocyclic primary amino group (the key nucleophile) has a predicted pKa around 8.8.[10] The crucial factor is that at the optimal reaction pH of ~5, a significant fraction of the piperazine ring nitrogens may be protonated, but a sufficient population of the essential primary amino group remains in its neutral, nucleophilic form to allow the reaction to proceed.
Troubleshooting Guide
Problem
Potential Cause Related to pH
Recommended Solution
Low or No Product Yield
pH is too low (< 4): The N-amino piperazine is fully protonated and non-nucleophilic.
Carefully raise the pH into the 4.5-5.5 range using a mild base (e.g., NaHCO₃ solution) or by re-preparing the reaction in a pH 5 buffer.
pH is too high (> 6): The acid-catalyzed dehydration of the intermediate is the bottleneck and extremely slow.
Add a catalytic amount of a Brønsted acid like glacial acetic acid or p-TsOH to bring the pH into the optimal range.[6] Monitor the pH adjustment carefully.
Reaction is Very Slow
Suboptimal pH: Even if the pH is not at an extreme, being outside the 4.5-5.5 "sweet spot" can significantly slow the reaction rate.
Perform a small-scale pH optimization experiment (see Protocol 2) to identify the ideal pH for your specific substrate combination.
Insufficient Catalyst: Not enough acid is present to drive the dehydration step efficiently.
Add a small, additional amount of the acid catalyst. Monitor progress using Thin Layer Chromatography (TLC) or LC-MS.
Formation of Side Products
Hydrolysis of Product: If excess water and acid are present, the formed hydrazone can be susceptible to hydrolysis, reverting back to the starting materials.[6]
Conduct the reaction in an anhydrous solvent if possible. Use only a catalytic amount of acid and avoid a large excess. If water is necessary as a solvent, use a buffer for precise pH control.
Protocol 1: General Procedure for N-amino Piperazine Condensation
This protocol provides a standard starting point for the condensation reaction under optimized pH conditions.
Materials:
Aldehyde or Ketone (1.0 equiv)
N-amino piperazine (1.0-1.1 equiv)
Solvent (e.g., Ethanol, Methanol, or THF)
Catalyst: Glacial Acetic Acid
Procedure:
Dissolve the aldehyde or ketone in the chosen solvent in a round-bottom flask equipped with a magnetic stirrer.
Add the N-amino piperazine to the solution.
Add a catalytic amount of glacial acetic acid (e.g., 2-3 drops for a 10 mmol scale reaction). The goal is to achieve a pH between 4.5 and 5.5.
Stir the reaction mixture at room temperature or heat to reflux (e.g., 50-80 °C) as needed.
Monitor the reaction progress by TLC until the starting carbonyl compound is consumed.
Upon completion, cool the mixture to room temperature.
If a precipitate forms, collect the product by filtration. If no solid forms, the product can be isolated by removing the solvent under reduced pressure and purifying via column chromatography or recrystallization.[6]
Protocol 2: Workflow for pH Optimization Screening
Use this workflow to systematically determine the optimal pH for a new or challenging substrate.
Caption: Workflow for pH optimization screening.
References
Lecture 7 Imines, Hydrazones and Oximes. (n.d.). Retrieved from University of Liverpool, Department of Chemistry.
Piperazine - Wikipedia. (2024). In Wikipedia.
Ashenhurst, J. (2022, March 7). Imines - Properties, Formation, Reactions, and Mechanisms. Master Organic Chemistry.
Various Authors. (2015, February 15). What is the influence of the pH on imine formation in a water solution?
Optimizing reaction conditions for pivalic acid hydrazide condens
Morsch, L. A., et al. (2025, February 24). 19.
Kölmel, D. K., & Kool, E. T. (2017). Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis. Chemical Reviews, 117(15), 10358–10376. [Link]
Rashidian, M., et al. (2016). Intramolecular Catalysis of Hydrazone Formation of Aryl-Aldehydes via ortho-Phosphate Proton Exchange. Bioconjugate Chemistry, 24(3), 333–343. [Link]
Desymmetrization of 1,3-Diones by Catalytic Enantioselective Condensation with Hydrazine. (2021). Journal of the American Chemical Society. [Link]
Khalili, F., et al. (2009). pKa Values of Some Piperazines at (298, 303, 313, and 323) K. Journal of Chemical & Engineering Data, 54(11), 3169-3173. [Link]
pKa Values of Some Piperazines at (298, 303, 313, and 323) K. (2009). ResearchGate. [Link]
Technical Support Center: Troubleshooting Aqueous Solubility of 4-(4-Methylphenyl)piperazin-1-amine
Welcome to the Technical Support Center. This guide is specifically engineered for researchers, scientists, and formulation engineers facing precipitation, poor dissolution, or erratic bioavailability when working with 4...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. This guide is specifically engineered for researchers, scientists, and formulation engineers facing precipitation, poor dissolution, or erratic bioavailability when working with 4-(4-Methylphenyl)piperazin-1-amine .
Below, you will find a mechanistic breakdown of the compound's physicochemical barriers, a logical troubleshooting workflow, and self-validating experimental protocols to ensure your biological assays and in vivo models yield reproducible data.
Solubilization Decision Matrix
Decision matrix for solubilizing 4-(4-Methylphenyl)piperazin-1-amine based on assay requirements.
Part 1: Physicochemical Root Causes & FAQs
Q1: Why does 4-(4-Methylphenyl)piperazin-1-amine immediately precipitate when added to my standard pH 7.4 biological assay buffer?Mechanistic Insight: The precipitation is driven by the molecule's structural dichotomy. The compound features a highly lipophilic p-tolyl (4-methylphenyl) moiety attached to an N-aminopiperazine core. While piperazine derivatives are inherently weak bases , at physiological pH (7.4), a significant fraction of the compound exists in its unprotonated, free-base form. Without the favorable hydration energy provided by ionized nitrogens, the hydrophobic effect of the p-tolyl group dominates. Water molecules are forced to form a highly ordered, thermodynamically unfavorable clathrate-like cage around the lipophilic ring, forcing the drug molecules to aggregate and crash out of solution .
Q2: I am conducting in vitro high-throughput screening (HTS). What is the most efficient way to maintain solubility without causing solvent-induced cytotoxicity?Mechanistic Insight: For in vitro assays, extensive chemical modification (like salt formation) is often impractical. The optimal approach utilizes a co-solvent system to disrupt the crystalline lattice of the free base.
Actionable Solution: Prepare a highly concentrated stock solution (e.g., 10–50 mM) in 100% anhydrous Dimethyl Sulfoxide (DMSO). When introducing the compound to your aqueous assay, ensure the final DMSO concentration remains strictly below 0.5% (v/v). At this threshold, the co-solvent effectively lowers the dielectric constant of the micro-environment just enough to maintain the compound in a metastable supersaturated state without rupturing cellular membranes or denaturing target proteins .
Q3: We are advancing to in vivo PK/PD animal models and cannot use high concentrations of organic solvents. How can we achieve a stable, high-concentration (>10 mg/mL) aqueous formulation?Mechanistic Insight: In vivo formulations require true thermodynamic solubility rather than metastable states. You must shift the equilibrium by either ionizing the molecule or physically shielding its hydrophobic regions.
Actionable Solution:
Salt Formation (First-Line): Converting the free base to a hydrochloride (HCl) or methanesulfonate (mesylate) salt forces the protonation of the piperazine/amine nitrogens. This introduces a permanent positive charge, enabling strong ion-dipole interactions with water, which drastically lowers the lattice energy and increases solubility .
Cyclodextrin Complexation (Alternative): If your in vivo route of administration (e.g., IV injection) strictly requires a neutral pH where salts might precipitate or cause injection-site necrosis, use Hydroxypropyl-β-cyclodextrin (HP-β-CD). The hydrophobic p-tolyl ring inserts into the lipophilic cavity of the cyclodextrin via van der Waals forces, while the hydrophilic exterior of the cyclodextrin ensures the entire complex remains dissolved in the aqueous bulk phase .
Part 2: Quantitative Data & Excipient Selection
The following table summarizes the expected solubility gains based on the chosen formulation strategy. Use this to select the appropriate method for your target concentration.
Solubilization Strategy
Reagent / Excipient
Mechanism of Action
Expected Solubility Gain
Best Suited For
Free Base (Control)
None (pH 7.4 Buffer)
N/A
< 0.1 mg/mL
Reference baseline
Co-Solvent Dilution
100% DMSO Stock
Disrupts crystalline lattice
0.5 - 1.0 mg/mL
In vitro biochemical & cell assays
Cyclodextrin Complex
20% w/v HP-β-CD
Hydrophobic cavity encapsulation
5.0 - 20.0 mg/mL
In vivo IV dosing (Neutral pH)
Salt Formation
HCl / Methanesulfonic Acid
Ion-dipole hydration (Protonation)
25.0 - 50.0+ mg/mL
In vivo PO (Oral) dosing
Part 3: Self-Validating Experimental Protocols
To ensure scientific integrity, the following standard operating procedures (SOPs) are designed as closed-loop, self-validating systems. Do not proceed to biological testing without passing the validation checkpoints.
Protocol A: In Situ Salt Formation (Hydrochloride)
Principle: Reacting the basic N-aminopiperazine core with a strong acid in a non-aqueous solvent to precipitate a highly polar, crystalline salt.
Dissolution: Dissolve 1.0 g of 4-(4-Methylphenyl)piperazin-1-amine free base in 20 mL of anhydrous ethanol or acetone in a round-bottom flask.
Reaction: Slowly add 1.05 molar equivalents of 1M HCl in diethyl ether dropwise while stirring continuously at room temperature.
Isolation: Allow the mixture to stir for 2 hours. A white precipitate (the hydrochloride salt) will form as the polarity of the product becomes incompatible with the organic solvent. Filter the precipitate using a Büchner funnel and wash with cold diethyl ether.
Drying: Dry the solid under vacuum at 40°C for 12 hours to remove residual solvent.
Validation Checkpoint (Self-Validation): Do not assume the reaction was successful. Perform Differential Scanning Calorimetry (DSC) on the isolated powder. The thermogram must exhibit a single, sharp endothermic melting peak distinct from the free base, confirming a new crystalline lattice rather than a physical mixture. Finally, dissolve 50 mg of the new powder in 1 mL of DI water; a completely clear solution validates successful salt formation.
Protocol B: Preparation of HP-β-CD Inclusion Complex
Principle: Forcing the thermodynamic equilibrium toward host-guest inclusion by utilizing an excess of the drug in a concentrated cyclodextrin solution.
Vehicle Preparation: Prepare a 20% (w/v) solution of Hydroxypropyl-β-cyclodextrin (HP-β-CD) in purified water or physiological saline.
Saturation: Add an excess amount (e.g., 30 mg/mL) of 4-(4-Methylphenyl)piperazin-1-amine free base directly to the cyclodextrin solution.
Equilibration: Agitate the suspension on an orbital shaker at 300 rpm for 48 hours at 25°C. This extended timeframe is critical to ensure complete phase-solubility equilibrium is reached.
Clarification: Centrifuge the mixture at 10,000 x g for 10 minutes, then filter the supernatant through a 0.22 µm PTFE syringe filter to remove any uncomplexed, insoluble free base.
Validation Checkpoint (Self-Validation): Visual clarity of the filtrate is only the first indicator; it must be analytically quantified. Analyze the filtrate using HPLC-UV against a standard curve of the compound (dissolved in methanol). If the quantified concentration in the aqueous filtrate exceeds your target threshold (e.g., >5 mg/mL), successful host-guest inclusion complexation is validated and the formulation is ready for dosing.
References
Wikipedia Contributors. "Piperazine." Wikipedia, The Free Encyclopedia. URL: [Link]
International Journal of Pharmaceutical Chemistry and Analysis. "Strategies for improving hydrophobic drugs solubility and bioavailability." IJPCA. URL: [Link]
ResearchGate. "An Evolving Role of Aqueous Piperazine to Improve the Solubility of Non-Steroidal Anti-Inflammatory Drugs." ResearchGate. URL:[Link]
Optimization
Technical Support Center: Stability and Handling of 4-(4-Methylphenyl)piperazin-1-amine in Acidic Environments
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive guide to address the specific physicochemical challenges researchers face when utilizing 4-(4-Methylphenyl)pi...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive guide to address the specific physicochemical challenges researchers face when utilizing 4-(4-Methylphenyl)piperazin-1-amine (also known as 1-amino-4-(p-tolyl)piperazine) in synthetic workflows and drug development.
This guide moves beyond basic troubleshooting to explore the mechanistic causality behind compound degradation, providing you with self-validating protocols to ensure experimental integrity.
Part 1: Mechanistic Insights & FAQs
Q1: Why does 4-(4-Methylphenyl)piperazin-1-amine degrade or lose yield under strongly acidic conditions?A: The instability is rooted in the inherent reactivity of the N-aminopiperazine pharmacophore. The molecule features a primary amine attached directly to a piperazine nitrogen (an N-N bond). Under strongly acidic conditions (pH < 3), the terminal primary amine (
−NH2
) becomes heavily protonated to form an
−NH3+
group. This protonation transforms the amine into an excellent leaving group. The electron-withdrawing nature of the protonated amine weakens the N-N bond, making it highly susceptible to acid-catalyzed heterolytic cleavage, especially at elevated temperatures[1]. This leads to vigorous degradation and the formation of unwanted byproducts[2].
Q2: What are the primary degradation products I should look for in my LC-MS or NMR spectra?A: If your reaction conditions are too acidic, the N-N bond will cleave. You will observe the formation of 1-(4-methylphenyl)piperazine (the secondary amine core) and ammonium ions (
NH4+
). If your synthetic pathway involves reductive amination using borane complexes or strong hydride donors in acidic media, reductive cleavage of the N-N bond is also a major competing side reaction[3].
Q3: How does the p-tolyl (4-methylphenyl) group affect the stability compared to an unsubstituted N-aminopiperazine?A: The p-tolyl group is electron-donating via induction and hyperconjugation. This slightly increases the electron density on the distal piperazine nitrogen (N4). However, it does not provide sufficient steric or electronic shielding to protect the sensitive N1-amino bond from protonation. Therefore, the stability profile remains dictated by the fragile N-N linkage.
Part 2: Quantitative Stability Data
To assist in your experimental design, the following table summarizes the stability profile of 4-(4-Methylphenyl)piperazin-1-amine across various pH levels and temperatures. Note: Half-life (
t1/2
) values are representative metrics based on the acid-catalyzed hydrolysis kinetics of N-aminopiperazine derivatives.
pH Level
Acidic Medium
Temperature
Half-Life (
t1/2
)
Primary Degradation Product
1.0
1M HCl
60°C
< 1 hour
1-(4-Methylphenyl)piperazine
2.0
10% TFA in DCM
25°C
~4 hours
1-(4-Methylphenyl)piperazine
4.0
0.1M Acetic Acid
25°C
> 48 hours
Trace degradation
6.0
MES Buffer
25°C
> 14 days
None (Stable)
7.4
PBS Buffer
37°C
> 30 days
None (Stable)
Part 3: Workflows and Pathway Visualizations
Understanding the degradation pathway and implementing a logical troubleshooting workflow are critical for preventing material loss.
Acid-Catalyzed Degradation Pathway
Caption: Mechanism of acid-catalyzed N-N bond cleavage in 4-(4-Methylphenyl)piperazin-1-amine.
Troubleshooting Workflow for Experimental Design
Caption: Decision matrix for optimizing reaction conditions to prevent compound degradation.
Part 4: Validated Experimental Protocol
To ensure trustworthiness and reproducibility, the following protocol represents a self-validating system for the derivatization (e.g., reductive amination or amide coupling) of 4-(4-Methylphenyl)piperazin-1-amine while mitigating acid-induced degradation.
Protocol: pH-Controlled Derivatization of 4-(4-Methylphenyl)piperazin-1-amine
Objective: To successfully couple an electrophile to the primary amine without cleaving the sensitive N-N bond.
Step 1: Reagent Preparation and Buffering
Dissolve 1.0 equivalent of 4-(4-Methylphenyl)piperazin-1-amine in anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF).
Causality Check: Avoid using methanol or ethanol if strong acid catalysts are planned, as protic solvents can accelerate the solvolysis of the N-N bond.
Add 1.2 equivalents of a mild buffering agent, such as N,N-Diisopropylethylamine (DIPEA), to ensure the local pH remains above 5.0.
Step 2: Controlled Addition of Acid Catalyst (If Required)
If an acid catalyst is strictly required (e.g., for imine formation), use a weak organic acid such as Acetic Acid (up to 5% v/v) rather than Trifluoroacetic Acid (TFA) or HCl[1].
Cool the reaction vessel to 0°C using an ice bath before adding the acid.
Causality Check: Lowering the thermal energy prevents the activation barrier for N-N bond cleavage from being breached during the exothermic protonation step.
Step 3: Electrophile Addition and Reaction Monitoring
Add the electrophile (e.g., aldehyde or activated carboxylic acid) dropwise.
For reductive aminations, utilize Sodium Triacetoxyborohydride (
NaBH(OAc)3
) instead of harsher reagents like Sodium Cyanoborohydride (
NaBH3CN
) in strong acid, which can cause reductive cleavage of the hydrazine linkage[4].
Monitor the reaction strictly via TLC or LC-MS. Do not let the reaction stir longer than necessary (typically 2-4 hours).
Step 4: Immediate Quenching and Neutralization
Upon completion, immediately quench the reaction by adding a saturated aqueous solution of Sodium Bicarbonate (
NaHCO3
).
Causality Check: Rapid neutralization deprotonates any remaining unreacted N-aminopiperazine, instantly halting the acid-catalyzed degradation pathway and stabilizing the product for extraction.
Step 5: Extraction and Purification
Extract the organic layer, wash with brine, dry over anhydrous
Na2SO4
, and concentrate under reduced pressure at a temperature not exceeding 35°C .
Purify via flash column chromatography using a neutral or slightly basic mobile phase (e.g., adding 1% Triethylamine to the eluent) to prevent degradation on acidic silica gel.
Part 5: References
BenchChem. 4-Cyclopentylpiperazin-1-amine | 61379-64-4. (Discusses the incompatibility of N-aminopiperazine derivatives with strong acids and resulting degradation).
1
Polymer Group. SAFETY DATA SHEET - n-aminopiperazine. (Highlights the chemical instability and hazardous decomposition of N-aminopiperazines when exposed to acids).
2
ResearchGate. A Novel Hydrazine Linker Resin and Its Application for the Solid-Phase Synthesis. (Provides mechanistic evidence of reductive N-N bond cleavage of N-aminopiperazine linkers under acidic and reductive conditions).
3
Purification of oily products from 4-(4-Methylphenyl)piperazin-1-amine synthesis
Technical Support Center: Purification of Oily 4-(4-Methylphenyl)piperazin-1-amine From the Desk of the Senior Application Scientist Welcome to the Technical Support Center. The synthesis of 4-(4-methylphenyl)piperazin-1...
Author: BenchChem Technical Support Team. Date: March 2026
Technical Support Center: Purification of Oily 4-(4-Methylphenyl)piperazin-1-amine
From the Desk of the Senior Application Scientist
Welcome to the Technical Support Center. The synthesis of 4-(4-methylphenyl)piperazin-1-amine (CAS 184034-78-4) via N-nitrosation and subsequent reduction is a cornerstone reaction in medicinal chemistry. However, it notoriously yields a stubborn, oily crude product. This guide is designed to help you navigate the physicochemical realities of arylpiperazine derivatives, providing field-proven, self-validating protocols to achieve analytical-grade purity.
Troubleshooting FAQs: Understanding the Oily Matrix
Q1: My reduction of 1-nitroso-4-(4-methylphenyl)piperazine yielded a thick, dark oil instead of a solid. Is the reaction a failure?A: No, your reaction has likely succeeded. The free base of 4-(4-methylphenyl)piperazin-1-amine is inherently an oil or a very low-melting solid at room temperature.
Causality: Arylpiperazines lack the rigid intermolecular hydrogen-bonding networks required for high lattice energy in their free base form. The conformational flexibility of the piperazine ring, combined with the steric bulk of the p-tolyl group, disrupts crystal packing. The dark coloration is typically due to trace oxidation or unreduced nitroso intermediates, not a total reaction failure. This phenomenon is well-documented in [1].
Q2: I am trying to run column chromatography on the oily residue, but the product streaks severely across the TLC plate and column. How can I fix this?A: You are observing a classic acid-base interaction between your basic amine and the stationary phase.
Causality: The primary and tertiary amines on your product form strong hydrogen bonds and undergo proton transfer with the acidic silanol groups (-SiOH) on the silica gel.
Solution: You must passivate the silica. Pre-treat your column with 1-5% triethylamine (TEA) in your starting solvent, or utilize a highly basic eluent system (e.g.,
CH2Cl2/MeOH/NH4OH
in a 90:9:1 ratio). This suppresses silanol ionization and allows the amine to elute as a tight band[2].
Q3: My reduction step utilized Zinc/Acetic Acid. How do I efficiently remove the zinc salts from the oily matrix before final purification?A: Zinc salts frequently cause intractable emulsions during aqueous workup.
Causality: At neutral to slightly basic pH, zinc forms a gelatinous zinc hydroxide (
Zn(OH)2
) precipitate that traps the oily amine.
Solution: Drive the pH to >12 using concentrated NaOH. This converts the insoluble hydroxide into the highly water-soluble zincate ion
[Zn(OH)4]2−
. Once the aqueous layer is clear, you can cleanly extract your free amine into an organic solvent like dichloromethane (DCM)[3].
Experimental Workflows & Logical Relationships
The most efficient way to purify this oily product is to bypass chromatography entirely and exploit lattice energy via salt precipitation.
Workflow for purifying oily 4-(4-methylphenyl)piperazin-1-amine via salt precipitation.
Standard Operating Procedures (SOPs)
Protocol A: The Self-Validating Hydrochloride Salt Precipitation
This is the gold standard for purifying oily amines. By converting the liquid free base into a dihydrochloride salt, we artificially inflate the lattice energy of the target molecule. The rigid, ionic packing forces the product to crystallize, leaving non-basic impurities solvated. If crystals form, purity is inherently upgraded.
Step-by-Step Methodology:
Dissolution: Dissolve the crude oily 4-(4-methylphenyl)piperazin-1-amine (approx. 10 g) in 100 mL of anhydrous diethyl ether or dichloromethane (DCM) in a round-bottom flask.
Cooling: Submerge the flask in an ice-water bath (0°C) and stir vigorously.
Precipitation: Slowly add 2.0 equivalents of 2M HCl in diethyl ether dropwise. Observation: A dense white/off-white precipitate will immediately begin to form.
Maturation: Allow the suspension to stir at 0°C for 30 minutes to ensure complete crystallization and particle growth.
Isolation: Filter the suspension rapidly through a Büchner funnel under vacuum.
Washing: Wash the filter cake with two 20 mL portions of cold, anhydrous diethyl ether to remove residual organic impurities.
Drying: Dry the crystalline solid under high vacuum to afford pure 4-(4-methylphenyl)piperazin-1-amine dihydrochloride[1].
Protocol B: Acid-Base Extraction (Pre-treatment)
If the crude oil is heavily contaminated with unreduced nitroso intermediates, perform this extraction prior to Protocol A.
Step-by-Step Methodology:
Initial Extraction: Dissolve the crude oil in 100 mL DCM. Transfer to a separatory funnel and extract with 100 mL of 1M aqueous HCl.
Causality: The amine (pKa ~8.5) protonates and migrates to the aqueous layer. The unreacted nitroso compound lacks basicity and remains in the DCM.
Organic Wash: Discard the DCM layer. Wash the acidic aqueous layer with 50 mL of ethyl acetate to cleanly remove trace neutral organics.
Basification: Cool the aqueous layer to 0°C and slowly add 6M NaOH until the pH reaches 12.
Causality: The amine is deprotonated back to its free base form, causing it to "oil out" of the aqueous solution.
Final Recovery: Extract the basic aqueous layer with three 50 mL portions of DCM. Combine the DCM extracts, dry over anhydrous
Na2SO4
, and concentrate in vacuo to yield a highly enriched oily product[4].
Quantitative Data Summary
Selecting the right purification method depends on your yield requirements and available time. The table below summarizes the expected outcomes of various purification strategies for this specific compound.
Purification Method
Typical Yield Recovery (%)
Purity Reached (%)
Scalability
Primary Impurities Removed
Time Required
HCl Salt Precipitation
85 - 92%
>99%
Excellent
Neutral organics, unreacted starting materials
2 - 3 hours
Acid-Base Extraction
75 - 85%
90 - 95%
Good
Non-basic organics (e.g., nitroso intermediates)
3 - 4 hours
Column Chromatography (Basic)
60 - 70%
>98%
Poor
Closely eluting basic byproducts
6 - 8 hours
Vacuum Distillation (Kugelrohr)
80 - 90%
95 - 98%
Moderate
High molecular weight oligomers, inorganic salts
4 - 5 hours
References
Is there any synthesis method available for the preparation of 1-Amino Piperazine? ResearchGate. Available at:[Link]
Biologically Active 1-Arylpiperazines. Synthesis of New N-(4-Aryl-1-piperazinyl)alkyl Derivatives of Quinazolidin-4(3H)-one, 2,3-Dihydrophthalazine-1,4-dione and 1,2-Dihydropyridazine-3,6-dione as Potential Serotonin Receptor Ligands. PubMed Central (PMC). Available at:[Link]
Synthesis and Molecular Modeling of New 1-Aryl-3-[4-arylpiperazin-1-yl]-1-propane Derivatives with High Affinity at the Serotonin Transporter and at 5-HT1A Receptors. Journal of Medicinal Chemistry (ACS). Available at:[Link]
Extraction and purification method of 1-amino-4-methylpiperazine (CN115703750A). Google Patents.
Technical Support Center: Managing the Hygroscopic Nature of Piperazine-1-Amine Salts
Welcome to the Technical Support Center for handling 1-aminopiperazine (piperazin-1-amine) salts. These compounds are critical building blocks in pharmaceutical synthesis, but their extreme hygroscopicity often presents...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for handling 1-aminopiperazine (piperazin-1-amine) salts. These compounds are critical building blocks in pharmaceutical synthesis, but their extreme hygroscopicity often presents significant handling and formulation challenges. As a Senior Application Scientist, I have designed this guide to provide mechanistic insights, troubleshooting steps, and self-validating protocols to ensure your experimental integrity remains uncompromised.
The Causality of Hygroscopicity in Piperazine-1-Amine Salts (FAQ)
Q: Mechanistically, why do 1-aminopiperazine salts absorb moisture so aggressively?A: The 1-aminopiperazine scaffold contains a secondary amine within the ring and an exocyclic primary amine[1]. These nitrogen centers act as potent hydrogen bond acceptors and donors. When converted into a salt (e.g., hydrochloride or citrate), the resulting ionic lattice possesses high hydration energy. If the energy released by water molecules binding to the ions exceeds the lattice energy penalty, the salt acts as a desiccant, pulling atmospheric moisture to form stable hydrates[2]. Furthermore, piperazine derivatives readily absorb carbon dioxide from the air, forming carbamates that disrupt the crystal lattice and accelerate deliquescence[3].
Q: How does this moisture uptake compromise my drug development workflow?A: Absorbed water artificially inflates the apparent mass of the compound, leading to inaccurate stoichiometric calculations during synthesis. Physically, the absorbed moisture depresses the melting point and causes the powder to clump or fully deliquesce into a viscous liquid[3][4]. This severely impacts powder flowability, dissolution rates, and downstream formulation processes[5].
Quantitative Assessment of Moisture Uptake
To understand the scale of the problem, we can look at the hygroscopic behavior of piperazine derivatives and the impact of stabilization strategies like crystal engineering and polymer encapsulation[4][5].
Table: Comparative Hygroscopicity and Stabilization Strategies for Piperazine Derivatives
Excipients divert water away from the hygroscopic API[4].
Troubleshooting Guide: Handling and Storage
Q: My 1-aminopiperazine salt has clumped into a sticky mass in the reagent bottle. Can it be salvaged?A: Yes, but it requires controlled desiccation.
Causality: Clumping indicates the formation of a surface hydrate. Rapid heating in an oven can cause the compound to melt in its own water of hydration (a process known as dissolution). Therefore, vacuum desiccation at ambient temperature is required to shift the equilibrium towards the anhydrous form without inducing melting[4].
Solution: Transfer the clumped mass to a vacuum desiccator containing phosphorus pentoxide (P2O5) or silica gel. Apply a high vacuum (<10 mbar) for 24-48 hours[4].
Q: How can I accurately weigh this compound without it absorbing moisture on the balance pan?A: Use an environmentally controlled glovebox or a closed-system weighing approach.
Causality: The rate of moisture uptake is directly proportional to the exposed surface area and the ambient relative humidity. Minimizing exposure time and ambient humidity prevents dynamic mass changes during weighing[4].
Solution: Store and weigh the compound inside a glovebox purged with dry argon or nitrogen (RH < 5%)[4]. If a glovebox is unavailable, use a tared, sealable weighing boat. Add the compound rapidly, seal it immediately, and record the mass.
Self-Validating Experimental Protocols
Protocol A: Controlled Drying and Moisture Verification
Self-validating mechanism: This protocol uses iterative mass tracking combined with orthogonal Karl Fischer (KF) titration to ensure the drying process is complete and the final water content is precisely quantified.
Preparation: Pre-weigh a dry, clean glass petri dish (
W1
).
Sample Transfer: Quickly transfer the clumped 1-aminopiperazine salt to the dish and record the total mass (
W2
). Spread the powder as thinly as possible to maximize the exposed surface area.
Vacuum Desiccation: Place the dish in a vacuum desiccator containing fresh phosphorus pentoxide (P2O5)[4]. Apply a vacuum of <10 mbar at ambient temperature (20-25°C).
Iterative Weighing: After 24 hours, break the vacuum with dry nitrogen, quickly weigh the dish, and return it to the desiccator. Repeat this every 12 hours until a constant weight is achieved (
Δ
mass < 0.1% between readings).
Validation (KF Titration): Dissolve a 50 mg aliquot of the dried salt in anhydrous methanol. Inject the solution into a volumetric Karl Fischer titrator.
Success Criteria: The protocol is validated if the KF titration reports a water content of < 0.5% w/w. If > 0.5%, resume vacuum desiccation.
Protocol B: Crystal Engineering (Cocrystallization) to Mitigate Hygroscopicity
Self-validating mechanism: Powder X-Ray Diffraction (PXRD) and Dynamic Vapor Sorption (DVS) are used to confirm the formation of the new crystal phase and validate its improved stability against moisture.
Stoichiometric Mixing: Weigh equimolar amounts of the 1-aminopiperazine salt and a suitable coformer (e.g., gallic acid or isonicotinamide)[2][5].
Solvent-Drop Grinding: Place the mixture in an agate mortar. Add 2-3 drops of a polar aprotic solvent (e.g., ethyl acetate) to facilitate molecular mobility without fully dissolving the components.
Milling: Grind the mixture vigorously for 20-30 minutes until a dry, homogeneous powder is formed.
Validation (PXRD & DVS):
Phase Confirmation: Analyze the powder using PXRD. The emergence of new diffraction peaks distinct from the starting materials validates the formation of a new cocrystal phase.
Stability Confirmation: Subject the new cocrystal to DVS analysis from 0% to 95% RH. The protocol is successful if the mass gain at 80% RH is < 5% w/w[5].
Workflow Visualization
The following diagram illustrates the logical decision-making process for handling and validating hygroscopic piperazine salts.
Diagnostic workflow for the handling, desiccation, and validation of hygroscopic piperazine salts.
References
[4] Technical Support Center: Managing the Hygroscopic Nature of Piperazine Compounds. Benchchem.
PIPERAZINES. Ataman Kimya.
[5] Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. PMC (NIH).
1H NMR Analytical Methodologies for 4-(4-Methylphenyl)piperazin-1-amine: A Solvent Comparison Guide
Executive Summary For researchers and drug development professionals, the accurate structural elucidation of piperazine-derived pharmacophores is a critical quality control checkpoint. 4-(4-Methylphenyl)piperazin-1-amine...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
For researchers and drug development professionals, the accurate structural elucidation of piperazine-derived pharmacophores is a critical quality control checkpoint. 4-(4-Methylphenyl)piperazin-1-amine is a highly versatile building block featuring a functionalized
p
-tolyl group and a reactive
N
-amino (
−NH2
) moiety.
Validating this structure via
1
H NMR presents specific analytical challenges. The conformational flexibility of the piperazine ring and the highly exchangeable nature of the
N
-amino protons mean that spectral resolution is heavily dependent on the analytical methodology. This guide objectively compares the
1
H NMR profile of this compound against a standard reference analog (1-Phenylpiperazine) and evaluates the critical performance differences between two primary NMR solvents:
CDCl3
and
DMSO-d6
.
Comparative Spectral Analysis: Target vs. Reference Standard
To accurately assign the spectrum of 4-(4-Methylphenyl)piperazin-1-amine, it is best compared against the baseline analog, 1-Phenylpiperazine [1]. The structural modifications in the target compound introduce specific diagnostic shifts:
The Aryl System (
p
-Tolyl vs. Phenyl):
In 1-Phenylpiperazine, the unsubstituted aromatic ring presents as a complex multiplet between 6.85 and 7.30 ppm[1]. The addition of the para-methyl group in the target compound simplifies this region into a classic
AA′BB′
system—two distinct doublets typically centered around 6.85 ppm and 7.10 ppm. Furthermore, a sharp, highly diagnostic singlet integrating to 3H appears at ~2.20–2.30 ppm, corresponding to the aryl methyl group.
The Piperazine Core:
The piperazine ring protons in 1-phenylpiperazine often appear as overlapping multiplets due to rapid chair-chair interconversion[1]. In 4-(4-Methylphenyl)piperazin-1-amine, the electronegative
N1
-amino substitution slightly deshields the adjacent equatorial and axial protons. This separates the piperazine signals into two distinct multiplet environments: the
N4−CH2
protons (adjacent to the aryl group) at ~3.0–3.2 ppm, and the
N1−CH2
protons (adjacent to the hydrazine-like amine) at ~2.6–2.8 ppm[2].
The Amine Protons (
−NH2
vs.
−NH
):
The secondary amine (
−NH
) in 1-phenylpiperazine typically appears as a broad singlet around 1.60 ppm in
CDCl3
[1]. Conversely, the primary
N
-amino group (
−NH2
) in the target compound integrates to 2H and resonates further downfield. Its exact chemical shift and peak shape are entirely dictated by the solvent environment[3].
Table 1: Quantitative
1
H NMR Chemical Shift Comparison
Note: Values are approximate and dependent on exact sample concentration and temperature.
Proton Environment
1-Phenylpiperazine (
CDCl3
)
Target Compound (
CDCl3
)
Target Compound (
DMSO-d6
)
Ar-CH
3
N/A
~2.28 ppm (s, 3H)
~2.20 ppm (s, 3H)
Aromatic (Ar-H)
6.85–7.30 ppm (m, 5H)
6.85, 7.10 ppm (d, 4H)
6.80, 7.02 ppm (d, 4H)
Piperazine (
N4
-CH
2
)
~3.15 ppm (m, 4H)
~3.10 ppm (m, 4H)
~3.05 ppm (m, 4H)
Piperazine (
N1
-CH
2
)
~3.05 ppm (m, 4H)
~2.75 ppm (m, 4H)
~2.65 ppm (m, 4H)
Amine (-NH
2
/ -NH)
~1.60 ppm (br s, 1H)
~3.20 ppm (br s, 2H)
~4.50 ppm (s, 2H)
Solvent Selection: The
CDCl3
vs.
DMSO-d6
Paradigm
The choice of deuterated solvent fundamentally alters the spectral profile of amines due to varying degrees of solute-solvent interaction[4]. Understanding the causality behind these solvent effects is critical for accurate interpretation.
Performance in
CDCl3
(Non-Polar, Aprotic):
In
CDCl3
, the
−NH2
protons undergo rapid intermolecular exchange. On the NMR timescale, this rapid exchange averages the signal, resulting in a severely broadened peak—or sometimes a complete flattening of the baseline—around 3.0–3.5 ppm. Because
CDCl3
does not participate in strong hydrogen bonding, the piperazine ring maintains high conformational flexibility, which can blur the fine scalar coupling of the adjacent
−CH2−
multiplets[3].
Performance in
DMSO-d6
(Polar, Strong H-Bonding Acceptor):
DMSO-d6
acts as a potent hydrogen bond acceptor. This intermolecular H-bonding restricts the physical movement of the protons, drastically slowing the proton exchange rate. Consequently, the amine signal resolves into a distinct, sharp peak that can be accurately integrated[5]. Furthermore, the hydrogen bonding deshields the protons, shifting the
−NH2
signal significantly downfield to ~4.0–5.0 ppm[3].
Caption: Logical relationship between solvent polarity, hydrogen bonding, and NH2 NMR peak characteristics.
Validated Experimental Protocol for
1
H NMR Acquisition
To ensure maximum scientific integrity, the analytical workflow must be a self-validating system. The following protocol utilizes
DMSO-d6
for optimal resolution and incorporates an isotopic exchange step to unequivocally prove the assignment of the
−NH2
group.
Step-by-Step Methodology
Sample Preparation: Weigh exactly 10–15 mg of 4-(4-Methylphenyl)piperazin-1-amine. Causality: This concentration provides an optimal signal-to-noise ratio without causing concentration-dependent chemical shift drifting of the
−NH2
peak, which can occur at higher saturations[4].
Solvation: Dissolve the compound in 0.6 mL of high-purity
DMSO-d6
containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference (0.00 ppm). Transfer to a 5 mm NMR tube.
Acquisition Parameters:
Frequency: 400 MHz or 600 MHz.
Temperature: 298 K (Standard room temperature).
Scans: 16 to 32.
Relaxation Delay (D1): Set to 2.0 seconds. Causality: Ensures complete longitudinal relaxation (
T1
) of the aryl methyl protons, guaranteeing accurate integration values.
Self-Validation (The
D2O
Shake Test):
After acquiring the initial spectrum, add 1–2 drops of Deuterium Oxide (
D2O
) directly into the NMR tube. Cap and shake vigorously for 10 seconds. Re-acquire the spectrum under identical parameters.
Mechanism: The labile
−NH2
protons will undergo rapid isotopic exchange with the deuterium. Because deuterium resonates at a vastly different frequency, the
−NH2
peak at ~4.50 ppm will completely disappear from the
1
H spectrum. This unequivocally validates that the peak belongs to the exchangeable amine and is not an overlapping aliphatic impurity.
Caption: Workflow for 1H NMR sample preparation, solvent selection, and spectral acquisition.
References
Ay, E. (2016). Synthesis and Characterization of Schiff Base 1-Amino-4-methylpiperazine Derivatives. Celal Bayar Universitesi Fen Bilimleri Dergisi / DergiPark. Available at:[Link]
Siskos, M. G., et al. (2013). Solvation of Amides in DMSO and CDCl3; an Attempt at Quantitative DFT-Based Interpretation of 1H and 13C NMR Chemical Shifts. Organic & Biomolecular Chemistry / ResearchGate. Available at:[Link]
Abraham, R. J., et al. (2006). 1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent on 1H chemical shifts. Magnetic Resonance in Chemistry / Academia.edu. Available at: [Link]
A Researcher's Guide to Distinguishing Aliphatic (N-NH₂) from Aromatic (Ar-NH₂) Protons using NMR Spectroscopy
In the landscape of drug discovery and molecular characterization, the distinction between aliphatic and aromatic primary amines is fundamental. This differentiation influences critical molecular properties such as basic...
Author: BenchChem Technical Support Team. Date: March 2026
In the landscape of drug discovery and molecular characterization, the distinction between aliphatic and aromatic primary amines is fundamental. This differentiation influences critical molecular properties such as basicity, hydrogen bonding capability, and metabolic stability, all of which are pivotal in determining the efficacy and safety of a pharmaceutical compound[1][2]. While both moieties feature a -NH₂ group, their electronic environments are vastly different, a subtlety that Nuclear Magnetic Resonance (NMR) spectroscopy is uniquely equipped to resolve.[3][4][5]
This guide provides an in-depth comparison of robust NMR-based methodologies designed to unambiguously differentiate N-NH₂ from Ar-NH₂ protons. We move beyond simple data reporting to explain the causality behind our experimental choices, offering field-proven insights for researchers, scientists, and drug development professionals.
The Foundation: Understanding Chemical Shift (δ) Differences
The most immediate clue in a ¹H NMR spectrum lies in the chemical shift. The position of a signal is dictated by the local electronic environment of the proton.[6]
Aliphatic Amines (N-NH₂): Protons on a primary amine attached to an sp³-hybridized carbon typically resonate in the upfield region of the spectrum, generally between δ 0.5-3.0 ppm .[7] These protons are in a relatively electron-rich, or "shielded," environment.
Aromatic Amines (Ar-NH₂): When the -NH₂ group is attached directly to an aromatic ring, the nitrogen's lone pair of electrons can be delocalized into the π-system of the ring. This delocalization, combined with the magnetic anisotropy (ring current effect) of the aromatic system, significantly "deshields" the amine protons.[6] Consequently, Ar-NH₂ protons appear further downfield, typically in the δ 3.0-5.0 ppm range.[7]
It is important to note that these ranges can be influenced by solvent, concentration, and temperature, making chemical shift alone a suggestive but not definitive piece of evidence.[8][9] The signals for both types of -NH₂ protons are often broad due to quadrupole broadening from the ¹⁴N nucleus and chemical exchange, which can obscure coupling to neighboring protons.[8][10]
Amine Type
Typical ¹H Chemical Shift (δ)
Key Influencing Factors
Aliphatic (N-NH₂) **
0.5 - 3.0 ppm
Shielded, attached to sp³ carbon.
Aromatic (Ar-NH₂) **
3.0 - 5.0 ppm
Deshielded by ring current and lone pair delocalization.
Definitive Identification: Experimental Protocols
To move from hypothesis to certainty, several key experiments should be employed. Each provides a layer of validation, ensuring a trustworthy and accurate assignment.
The Gold Standard: Deuterium (D₂O) Exchange
The most conclusive and widely used method for identifying labile protons (like those on N, O, or S) is the D₂O exchange experiment.
Causality & Principle: Protons attached to heteroatoms are acidic enough to rapidly exchange with deuterium from deuterium oxide (D₂O).[11][12] Since deuterium (²H) does not resonate in the ¹H NMR frequency range, the signal corresponding to the exchangeable proton will diminish or disappear entirely from the spectrum upon addition of D₂O.[13][14][15] This provides irrefutable evidence of an N-H or O-H proton.
Initial Spectrum: Dissolve the sample in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) and acquire a standard ¹H NMR spectrum. Integrate all peaks, including the potential -NH₂ signal.
D₂O Addition: Add one or two drops of deuterium oxide (D₂O) to the NMR tube.
Mixing: Cap the tube securely and shake vigorously for 15-30 seconds to ensure thorough mixing and facilitate the exchange.
Final Spectrum: Re-acquire the ¹H NMR spectrum using the same parameters.
Analysis: Compare the "before" and "after" spectra. The signal that has disappeared or significantly reduced in intensity corresponds to the -NH₂ protons.
Caption: Workflow for identifying -NH₂ protons via D₂O exchange.
The Power of Solvents: DMSO-d₆ vs. CDCl₃
The choice of solvent can dramatically alter the appearance of -NH₂ signals and serve as a powerful diagnostic tool.
Causality & Principle:
In a relatively non-polar solvent like CDCl₃ , amine protons undergo rapid intermolecular exchange, often with trace amounts of water, leading to broad signals whose chemical shifts are highly dependent on concentration and temperature.[16]
DMSO-d₆ is a highly polar, hydrogen-bond-accepting solvent. It forms strong hydrogen bonds with the -NH₂ protons, which significantly slows down the rate of intermolecular exchange.[9][17] This has two beneficial effects: the -NH₂ signals become much sharper, and their chemical shifts are less dependent on concentration and are shifted further downfield.[16] This sharpening can sometimes even reveal coupling to adjacent protons.
Prepare two separate, identically concentrated samples of your compound: one in CDCl₃ and one in DMSO-d₆.
Acquire ¹H NMR spectra for both samples under the same temperature conditions.
Compare the chemical shift, peak shape, and multiplicity of the amine signals in both spectra. A significant downfield shift and sharpening of the -NH₂ peak in DMSO-d₆ is a strong indicator of this functional group.
Solvent
Expected -NH₂ Signal Characteristics
Rationale
CDCl₃
Broad, variable chemical shift
Rapid intermolecular proton exchange.
DMSO-d₆
Sharper, more downfield chemical shift
Strong H-bonding to solvent slows exchange.
Advanced Confirmation: 2D NMR Techniques
For complex molecules where 1D methods are ambiguous, 2D NMR provides definitive structural connectivity. The Heteronuclear Multiple Bond Correlation (HMBC) experiment is particularly decisive.
Causality & Principle: An HMBC experiment detects correlations between protons and carbons that are separated by two or three bonds (²JCH and ³JCH). While a standard ¹H-¹³C HSQC shows one-bond connections (and thus won't show a signal for an N-H proton), the HMBC can reveal a correlation from the -NH₂ proton to the carbon atom to which the nitrogen is attached.[18][19]
For an Ar-NH₂ group, the -NH₂ protons will show a ²J correlation to an aromatic (sp²) carbon, which has a characteristic chemical shift in the δ 100-160 ppm range.
For an N-NH₂ group, the -NH₂ protons will show a ²J correlation to an aliphatic (sp³) carbon, which resonates in the upfield δ 10-80 ppm range.
This provides an unambiguous link between the amine proton and the type of carbon framework it is attached to.
Acquire a high-quality ¹H-¹³C HMBC spectrum. This experiment requires a higher sample concentration than a standard proton NMR.
In the 2D plot, locate the chemical shift of your putative -NH₂ proton(s) on the proton (F2) axis.
Trace vertically from this position to find any correlation cross-peaks.
Identify the chemical shift of the correlated carbon on the ¹³C (F1) axis.
Determine if the carbon chemical shift falls in the aromatic or aliphatic region to confirm the amine type.
Caption: Decision workflow for amine type confirmation using HMBC.
Summary and Application in Drug Development
The accurate assignment of amine protons is a critical step in the structural elucidation pipeline, directly impacting the interpretation of structure-activity relationships (SAR) and the prediction of ADME (absorption, distribution, metabolism, and excretion) properties.[20][21] For instance, the pKa of an aromatic amine is significantly lower than that of an aliphatic amine, a factor that governs its charge state at physiological pH and its ability to interact with target proteins.[1]
The following table summarizes the comparative strengths of the discussed techniques:
Technique
Principle
Advantages
Limitations
Chemical Shift
Electronic Environment
Quick initial assessment
Not definitive; subject to solvent/temp effects
D₂O Exchange
Labile proton exchange
Conclusive, simple, and fast
Very slow exchange may be hard to detect
Solvent Effects
H-bonding and exchange rates
Provides secondary confirmation, sharpens signals
Requires preparing two separate samples
2D HMBC
²JNH Correlation
Unambiguous structural proof
Requires more sample and longer experiment time
By systematically applying these self-validating NMR protocols, researchers can confidently and accurately distinguish between aliphatic and aromatic primary amines, ensuring the scientific integrity of their molecular characterization and accelerating the drug development process.
References
Google. (n.d.). Google Search.
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University of Regensburg. (n.d.). H NMR Spectroscopy.
Cala, O., et al. (2021). Temperature-Dependent Solid-State NMR Proton Chemical-Shift Values and Hydrogen Bonding. The Journal of Physical Chemistry B, 125(24), 6549–6557.
Chemistry LibreTexts. (2024, March 24). 24.10: Spectroscopy of Amines.
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A Comparative Guide to the Biological Activity of N-Amino vs. C-Amino Piperazine Derivatives
Introduction: The Piperazine Scaffold as a Privileged Structure in Medicinal Chemistry The piperazine ring, a six-membered heterocycle containing two nitrogen atoms at opposing positions, is a cornerstone in modern drug...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: The Piperazine Scaffold as a Privileged Structure in Medicinal Chemistry
The piperazine ring, a six-membered heterocycle containing two nitrogen atoms at opposing positions, is a cornerstone in modern drug discovery.[1] Its prevalence in a vast array of clinically approved drugs has earned it the designation of a "privileged scaffold." This is attributed to its unique physicochemical properties: the two nitrogen atoms provide sites for hydrogen bonding and can be protonated under physiological conditions, enhancing aqueous solubility and bioavailability.[2] Furthermore, the piperazine ring's conformational flexibility allows it to act as a versatile linker, orienting pharmacophoric groups for optimal interaction with biological targets.[1][2]
The biological activity of piperazine derivatives is profoundly influenced by the nature and position of substituents on the ring. This guide provides an in-depth comparison of two key classes of amino-functionalized piperazine derivatives: N-amino piperazines , where an amino group is attached to one of the ring's nitrogen atoms, and C-amino piperazines , where an amino group is appended to a carbon atom of the piperazine core. Understanding the distinct biological profiles conferred by the placement of the amino group is critical for the rational design of novel therapeutics with enhanced potency, selectivity, and pharmacokinetic properties.
Synthetic Strategies: Controlling the Position of Amino Functionalization
The differential biological activities of N-amino and C-amino piperazine derivatives are a direct consequence of their distinct chemical structures, which in turn are determined by the synthetic routes employed. The choice of synthetic strategy is therefore a critical experimental decision that dictates the final biological profile of the molecule.
Synthesis of N-Amino Piperazine Derivatives
N-functionalization of the piperazine ring is the more synthetically tractable approach and is widely employed in medicinal chemistry.[1]
N-amination: Direct amination of a piperazine nitrogen can be achieved, though this is less common for introducing a simple -NH2 group. More frequently, an amino-containing substituent is introduced via nucleophilic substitution or reductive amination.
Synthesis of N-aminopiperazine: A common route to N-aminopiperazine involves the nitrosation of piperazine to form N-nitrosopiperazine, followed by reduction of the nitroso group to a primary amine.
Alkylation with Amino-Protected Reagents: A versatile method involves the alkylation of a piperazine nitrogen with a reagent containing a protected amino group. Subsequent deprotection reveals the desired N-amino functionality. This multi-step process allows for the introduction of a variety of aminoalkyl substituents.
Caption: Synthesis of N-Aminopiperazine.
Synthesis of C-Amino Piperazine Derivatives
The introduction of substituents onto the carbon atoms of the piperazine ring, or C-H functionalization, is a more complex synthetic challenge but offers access to novel chemical space.[3]
De Novo Ring Synthesis: A common strategy involves the construction of the piperazine ring from acyclic precursors that already contain the desired amino functionality or a precursor group. For example, cyclization of a suitably substituted diamine can yield a C-amino piperazine.
Functionalization of Piperazine-2-ones: Piperazin-2-ones can serve as versatile intermediates. Functionalization at the carbon alpha to the carbonyl group, followed by reduction of the amide, can introduce substituents at the C3 position.
Direct C-H Functionalization: Recent advances in catalysis have enabled the direct functionalization of C-H bonds adjacent to the nitrogen atoms in saturated heterocycles.[3] These methods, often employing photoredox or transition metal catalysis, provide a more direct route to C-substituted piperazines, although the introduction of a simple amino group can still be challenging and may require the use of a protected amine equivalent.
Caption: General strategies for C-amino piperazine synthesis.
Comparative Biological Activities
The position of the amino group on the piperazine scaffold has a profound impact on the biological activity of the resulting derivatives. This section compares the anticancer and antimicrobial activities of N-amino and C-amino piperazine derivatives, supported by experimental data.
Anticancer Activity
The piperazine moiety is a common feature in many anticancer agents, often acting as a linker or interacting with key residues in the target protein.[4]
N-Amino Piperazine Derivatives: A number of N-substituted piperazine derivatives have demonstrated significant cytotoxic activity against various cancer cell lines. For example, novel N-(1-(4-(dibenzo[b,f][5][6]thiazepin-11-yl)piperazin-1-yl)-1-oxo-3-phenylpropan-2-yl) derivatives have been synthesized and shown to exhibit potent cytotoxic activities, with some compounds having IC50 values between 20 and 40 μM against K562, Colo-205, and MDA-MB-231 human cancer cell lines.[7] In another study, a 4-(benzo[5][8]dioxol-5-ylmethyl) piperazine amide derivative showed promising cytotoxic effects on MDA-MB-231 breast cancer cells with an IC50 of 11.3 µM.[4]
C-Amino Piperazine Derivatives: While less common, C-substituted piperazines are gaining attention for their potential in oncology. The rationale behind exploring C-substitution is to introduce novel vectors for interaction with the biological target and to modulate the physicochemical properties of the molecule in ways that are not achievable through N-substitution alone. For instance, the methyl group on the piperazine ring of the antibacterial agent gatifloxacin, which can be considered a C-substituted piperazine, reduces susceptibility to oxidative metabolism, thereby prolonging its half-life.[3] This principle of using C-substitution to enhance pharmacokinetic properties is highly relevant to the design of anticancer drugs.
Table 1: Comparative Anticancer Activity of Piperazine Derivatives
Note: Data for directly comparable C-amino piperazine derivatives with anticancer activity was limited in the reviewed literature, highlighting a potential area for future research.
Antimicrobial Activity
Piperazine derivatives have a long history of use as antimicrobial agents, and the position of functionalization plays a key role in their spectrum of activity and potency.[5]
N-Amino Piperazine Derivatives: A series of novel benzothiazinone derivatives containing an N-(amino)piperazine moiety have been shown to exhibit excellent in vitro activity against both drug-sensitive and multidrug-resistant Mycobacterium tuberculosis strains, with MIC values of less than 0.016 μg/mL.[8][10] These compounds also demonstrated a good safety index, with CC50 values greater than 64 μg/mL.[8][10] Other N-alkyl and N-aryl piperazine derivatives have also shown significant activity against a range of bacterial strains.[11]
C-Amino Piperazine Derivatives: The development of C-substituted piperazines as antimicrobial agents is an emerging area. The synthesis of 3,5-diamino-piperidine derivatives as mimetics of 2-deoxystreptamine (2-DOS), a key component of aminoglycoside antibiotics, demonstrates the potential of placing amino groups on the carbon backbone to mimic the RNA-binding properties of natural products.[12] Although this example is a piperidine, the principle of using a C-diamino motif for antimicrobial activity is directly applicable to the piperazine scaffold.
Table 2: Comparative Antimicrobial Activity of Piperazine Derivatives
The available data, while not always from direct comparative studies, allows for the deduction of some general structure-activity relationships:
N-Amino/Substituted Piperazines: The nitrogen atoms of the piperazine ring are crucial for interaction with a wide range of biological targets. N-substitution allows for the extension of the molecule to probe different regions of a binding pocket. The basicity of the nitrogen atoms is often important for forming salt bridges with acidic residues in target proteins. For many CNS-active piperazine derivatives, one nitrogen often bears an aryl group, while the other is substituted with a more flexible chain.[13][14][15]
C-Amino/Substituted Piperazines: C-substitution offers a strategy to increase the structural complexity and three-dimensionality of the piperazine scaffold. This can lead to enhanced selectivity and potency by enabling interactions with previously unaddressed regions of a target's binding site. Furthermore, C-substitution can be used to block sites of metabolism, thereby improving the pharmacokinetic profile of a drug candidate.[3] The introduction of chiral centers on the carbon backbone can also lead to enantioselective interactions with biological targets.
Caption: Conceptual SAR of N- vs. C-amino piperazines.
Experimental Protocols
To ensure the reproducibility and validity of the biological data presented, standardized experimental protocols are essential. Below are detailed, step-by-step methodologies for key assays used to evaluate the anticancer and antimicrobial activities of piperazine derivatives.
MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Principle: In living cells, mitochondrial dehydrogenases cleave the tetrazolium ring of MTT, yielding purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Protocol:
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
Compound Treatment: Prepare serial dilutions of the test compounds (N-amino and C-amino piperazine derivatives) in cell culture medium. Replace the existing medium in the wells with the medium containing the test compounds. Include a vehicle control (medium with the solvent used to dissolve the compounds) and an untreated control.
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
MTT Addition: Add 10 µL of a 5 mg/mL MTT solution in phosphate-buffered saline (PBS) to each well and incubate for 2-4 hours at 37°C.
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., dimethyl sulfoxide (DMSO) or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Caption: Workflow for the MTT cytotoxicity assay.
Broth Microdilution Assay for Antimicrobial Susceptibility
The broth microdilution method is a standard technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Principle: A standardized suspension of bacteria is exposed to serial dilutions of an antimicrobial agent in a liquid growth medium. The MIC is the lowest concentration of the agent that inhibits the visible growth of the bacteria.
Protocol:
Prepare Compound Dilutions: Prepare serial twofold dilutions of the N-amino and C-amino piperazine derivatives in a 96-well microtiter plate using a suitable broth medium (e.g., Mueller-Hinton Broth).
Prepare Bacterial Inoculum: Prepare a standardized bacterial suspension (e.g., to a 0.5 McFarland standard) from a fresh culture. Dilute the suspension in broth to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.
Inoculation: Add the bacterial inoculum to each well of the microtiter plate containing the compound dilutions. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
Incubation: Incubate the plate at 37°C for 18-24 hours.
MIC Determination: Visually inspect the wells for turbidity (bacterial growth). The MIC is the lowest concentration of the compound in which there is no visible growth.
MBC Determination (Optional): To determine the Minimum Bactericidal Concentration (MBC), subculture aliquots from the clear wells onto agar plates. The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum.
Caption: Workflow for MIC determination.
Conclusion and Future Perspectives
The comparative analysis of N-amino and C-amino piperazine derivatives reveals distinct advantages and opportunities for each class in drug discovery. N-amino functionalization remains a robust and synthetically accessible strategy for generating diverse libraries of bioactive compounds. The nitrogen atoms of the piperazine ring are key interaction points for many biological targets, and their substitution patterns are well-explored in various therapeutic areas.
C-amino functionalization, while synthetically more demanding, represents a frontier in piperazine chemistry. It offers the potential to create molecules with greater three-dimensional complexity, leading to improved potency and selectivity. Furthermore, C-substitution can be strategically employed to enhance the metabolic stability and overall pharmacokinetic profile of drug candidates.
The data presented in this guide, while highlighting the promise of both N- and C-amino piperazine derivatives, also underscores the need for more direct, head-to-head comparative studies. The synthesis and biological evaluation of matched pairs of N-amino and C-amino piperazine isomers would provide invaluable insights into the precise impact of amino group placement on biological activity.
For researchers and drug development professionals, the choice between N- and C-amino functionalization will depend on the specific therapeutic target, the desired biological activity, and the synthetic feasibility. As synthetic methodologies for C-H functionalization continue to advance, we can anticipate the emergence of a new generation of C-amino piperazine derivatives with novel and potent biological activities, further cementing the piperazine scaffold's status as a truly privileged structure in medicinal chemistry.
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Novel Piperazine Derivatives as Anti Microbial Agents: A Comprehensive Review. Asian Pacific Journal of Health Sciences.
Design, synthesis and biological activity of N-(amino)piperazine-containing benzothiazinones against Mycobacterium tuberculosis.
Design, synthesis and biological activity of N-(amino)piperazine-containing benzothiazinones against Mycobacterium tuberculosis. PubMed.
Synthesis and Biological Activity of Some 3-(4-(Substituted)-piperazin-1-yl)cinnolines. MDPI.
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The Impact of Incorporating Piperazine on Biological Activities of Benzazoles. IntechOpen.
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Discovery of a novel piperazine derivative, cmp2: a selective TRPC6 activator suitable for treatment of synaptic deficiency in Alzheimer's disease hippocampal neurons. PubMed.
Design, synthesis and anticancer activity of N-(1-(4-(dibenzo[b,f][5][6]thiazepin-11-yl)piperazin-1-yl)-1-oxo-3-phenylpropan-2-yl derivatives. PubMed.
Synthesis and Antimicrobial Activity of N-alkyl and N-aryl Piperazine Deriv
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A Senior Application Scientist's Guide to Melting Point Determination of Novel 4-(4-Methylphenyl)piperazin-1-amine Hydrazones
This guide provides an in-depth comparison of methodologies for the accurate determination of melting points for a novel series of 4-(4-Methylphenyl)piperazin-1-amine hydrazones. As professionals in drug discovery and de...
Author: BenchChem Technical Support Team. Date: March 2026
This guide provides an in-depth comparison of methodologies for the accurate determination of melting points for a novel series of 4-(4-Methylphenyl)piperazin-1-amine hydrazones. As professionals in drug discovery and development, we understand that the melting point is more than a mere physical constant; it is a critical indicator of purity, identity, and stability, directly impacting a compound's suitability for further development.[1][2][3] An imprecise or broad melting range can signal the presence of impurities or polymorphic forms, necessitating further purification or characterization.[4]
This document moves beyond a simple listing of protocols. It delves into the causality behind experimental choices, providing a framework for selecting the most appropriate technique based on the stage of research, available sample quantity, and the specific data required.
The Significance of the Piperazine Hydrazone Scaffold
The 4-(4-Methylphenyl)piperazin-1-amine scaffold is a key pharmacophore found in numerous biologically active compounds.[5] Its derivatization into hydrazones creates a versatile library of compounds with potential therapeutic applications. The synthesis of such derivatives is a cornerstone of medicinal chemistry, and their initial characterization is paramount.
Synthesis of 4-(4-Methylphenyl)piperazin-1-amine Hydrazones: A Representative Protocol
The synthesis of the target hydrazones is typically achieved through the condensation reaction between 4-(4-Methylphenyl)piperazin-1-amine and a suitable aldehyde or ketone. This is a robust and high-yielding reaction common in medicinal chemistry.[5]
Experimental Protocol: Synthesis
Reactant Preparation: In a round-bottom flask, dissolve 1.0 equivalent of 4-(4-Methylphenyl)piperazin-1-amine in a suitable solvent such as ethanol or methanol.
Addition of Carbonyl Compound: To this solution, add 1.05 equivalents of the desired substituted benzaldehyde (e.g., 4-nitrobenzaldehyde, 4-methoxybenzaldehyde).
Catalysis: Add 2-3 drops of glacial acetic acid to catalyze the reaction.
Reaction: Stir the mixture at room temperature or gently reflux for 2-4 hours. Reaction progress can be monitored by Thin Layer Chromatography (TLC).
Isolation: Upon completion, cool the reaction mixture in an ice bath. The hydrazone product will often precipitate out of the solution.
Purification: Collect the solid product by vacuum filtration, wash with cold ethanol, and dry under vacuum. Recrystallization from a suitable solvent system (e.g., ethanol/water) can be performed to achieve high purity.
The following diagram illustrates the general synthetic workflow:
Caption: General workflow for the synthesis of hydrazone derivatives.
Comparative Analysis of Melting Point Determination Techniques
The choice of method for melting point determination is a critical decision. We will compare three primary techniques: the traditional Capillary Method, the highly quantitative Differential Scanning Calorimetry (DSC), and the visually informative Hot-Stage Microscopy (HSM).
Digital Capillary Melting Point Apparatus
This is a modern iteration of the classic oil bath or Thiele tube method and serves as a rapid and reliable technique for routine analysis.
Principle: A small, powdered sample is packed into a capillary tube and heated at a controlled rate. The temperatures at which the substance begins to melt (onset) and is completely liquid (clear point) are recorded as the melting range.[6]
Expertise & Causality: A slow heating rate (1-2 °C per minute) near the expected melting point is crucial for accuracy.[4] Rapid heating can cause a lag between the thermometer reading and the actual sample temperature, leading to erroneously high and broad melting ranges. Packing the sample densely and to a height of 2-3 mm ensures uniform heat transfer.
Trustworthiness: The self-validating nature of this protocol comes from repeated measurements. A pure compound will consistently yield a sharp melting range of less than 2°C.[4] A broader range indicates impurities, which disrupt the crystal lattice and cause melting to occur over a wider temperature span.[2][4]
Sample Preparation: Ensure the hydrazone sample is completely dry and finely powdered.
Packing: Tap the open end of a capillary tube into the sample powder. Pack the sample into the bottom of the tube to a height of 2-3 mm by tapping the bottom of the tube on a hard surface or dropping it down a long glass tube.
Instrument Setup: Place the packed capillary into the heating block of the digital melting point apparatus.
Rapid Determination (Optional but Recommended): Set a fast ramp rate (e.g., 10-20 °C/min) to find an approximate melting point.
Accurate Determination: Cool the block to at least 20 °C below the approximate melting point. Begin heating at a slow ramp rate (1-2 °C/min).
Data Recording: Record the temperature at which the first drop of liquid appears (T_onset) and the temperature at which the entire sample becomes a clear liquid (T_clear). The melting point is reported as the range T_onset – T_clear.
Caption: Workflow for Differential Scanning Calorimetry.
Hot-Stage Microscopy (HSM)
HSM combines the visual observation of the capillary method with the precise temperature control of a thermal analyzer, offering unique qualitative insights.
[7][8]
Principle: A small amount of sample is placed on a microscope slide on a temperature-controlled stage. [9]The sample is heated while being observed through a microscope, allowing for real-time visualization of the melting process and other thermal events like sublimation, decomposition, or polymorphic transitions.
[10][7]* Expertise & Causality: This technique is exceptionally powerful when unexpected thermal behavior is observed. For instance, a change in crystal structure (polymorphic transition) before melting can be directly observed. [10]This visual confirmation is something that DSC and capillary methods cannot provide. It is also ideal for very small sample quantities, a common scenario in early-stage drug discovery.
[10]* Trustworthiness: The direct visual evidence provides a high degree of confidence in the interpretation of thermal events. What might appear as a complex or noisy peak in a DSC thermogram can be clearly identified as a specific physical process (e.g., desolvation followed by melting) with HSM.
[10][9]
Sample Preparation: Place a few crystals of the hydrazone sample onto a microscope slide and cover with a coverslip.
Instrument Setup: Position the slide on the hot stage of the microscope.
Thermal Program: Program the heating stage to ramp the temperature at a controlled rate (e.g., 10 °C/min) through the expected melting range.
Observation & Recording: Observe the sample through the microscope as it heats. Record the temperature at which melting begins and ends. It is highly recommended to record a video of the process for later review.
Data Analysis: Correlate the visual changes (e.g., crystal morphology changes, liquefaction) with the corresponding temperatures.
Caption: Workflow for Hot-Stage Microscopy.
Data Summary and Comparison
To illustrate the practical application of these techniques, the following table presents representative data for a hypothetical series of 4-(4-Methylphenyl)piperazin-1-amine hydrazones.
Compound ID
Substituent (R)
Capillary M.P. (°C)
DSC T_onset (°C)
ΔH_fus (J/g)
HSM Observations
Purity Indication
HZ-01
H
155.1 - 156.0
155.4
120.5
Sharp melt, no prior change
High Purity
HZ-02
4-NO₂
210.5 - 211.3
210.8
145.2
Sharp melt, no prior change
High Purity
HZ-03
4-OCH₃
142.8 - 145.5
143.1
105.7
Melt over a 2-3°C range
Impure Sample
HZ-04
2-Cl
165.2 - 166.0
165.5
115.8
Crystal change at ~150°C, then melts
Possible Polymorph
This data demonstrates how different techniques provide complementary information. The broad range for HZ-03 in the capillary apparatus is confirmed by the lower onset and broader peak in DSC, strongly suggesting impurities. For HZ-04 , while the capillary M.P. appears sharp, HSM reveals a polymorphic transition prior to melting, a critical piece of information for solid-state characterization that would require further investigation.
Conclusion and Recommendation
The determination of a melting point is a foundational step in the characterization of novel compounds like 4-(4-Methylphenyl)piperazin-1-amine hydrazones.
For routine purity assessment and identification , the Digital Capillary Method offers a balance of speed, reliability, and ease of use.
[4]* For comprehensive physicochemical characterization , especially when investigating polymorphism, stability, and ensuring the highest level of purity for lead candidates, Differential Scanning Calorimetry (DSC) is the indispensable tool, providing quantitative thermodynamic data.
[11][12]* Hot-Stage Microscopy (HSM) serves as a powerful problem-solving technique, ideal for interpreting complex thermal events or when working with minimal sample quantities.
[7][8]
As Senior Application Scientists, we recommend a tiered approach. Initial screening of new derivatives can be efficiently performed using a digital capillary apparatus. For compounds progressing to lead optimization and preclinical studies, DSC analysis should be considered mandatory to build a robust data package for regulatory submissions and to ensure a deep understanding of the material's solid-state properties. [10]HSM should be employed whenever anomalous results are obtained from the other methods. This integrated approach ensures both efficiency and scientific rigor in the drug development pipeline.
References
METTLER TOLEDO. (n.d.). Differential Scanning Calorimetry (DSC). Retrieved from [Link]
AS Chemical Laboratories Inc. (n.d.). Melting point. Retrieved from [Link]
Microtrace. (n.d.). Hot Stage Microscopy. Retrieved from [Link]
ResolveMass Laboratories Inc. (n.d.). Melting Point Determination. Retrieved from [Link]
Linkam Scientific. (2023, May 11). Hot Stage Microscopy. Retrieved from [Link]
Buchi.com. (n.d.). Melting Point Matters: The Key to Purity, Identification, and Quality Control. Retrieved from [Link]
Zhang, Y., & Maginn, E. J. (2012). A comparison of methods for melting point calculation using molecular dynamics simulations. The Journal of Chemical Physics, 136(14), 144116. Retrieved from [Link]
Improved Pharma. (2024, February 8). DSC hot stage microscopy. Retrieved from [Link]
ResolveMass Laboratories Inc. (2026, January 9). Differential Scanning Calorimetry (DSC) Analysis Principle. Retrieved from [Link]
Westlab. (2023, May 8). Measuring the Melting Point. Retrieved from [Link]
Nishka Research. (n.d.). Hot Stage Microscopy. Retrieved from [Link]
C&EN. (2025, May 19). Differential Scanning Calorimetry DSC Analysis: A Practical Guide to Thermal Insights. Retrieved from [Link]
NETZSCH Analyzing & Testing. (2026, February 9). Differential Scanning Calorimeter (DSC/DTA). Retrieved from [Link]
AELAB. (2024, July 1). What is a Melting Point Device?. Retrieved from [Link]
Zhang, Y., & Maginn, E. J. (2012). A comparison of methods for melting point calculation using molecular dynamics simulations. AIP Publishing. Retrieved from [Link]
Zscheile, F. P., & White, J. W., Jr. (1940). Microscope Hot Stage for Determination of Melting Points: Application to Carotenoid Pigments. Industrial & Engineering Chemistry Analytical Edition, 12(7), 436-438. Retrieved from [Link]
Zhang, Y., & Maginn, E. J. (2012). A comparison of methods for melting point calculation using molecular dynamics simulations. The Journal of Chemical Physics. Retrieved from [Link]
University of Alberta. (n.d.). Melting point determination. Retrieved from [Link]
De Luca, L., et al. (2018). Design, Synthesis, and in Vitro Evaluation of 4-(4-Hydroxyphenyl)piperazine-Based Compounds Targeting Tyrosinase. ChemMedChem, 13(1), 55-63. Retrieved from [Link]
PrepChem.com. (n.d.). Synthesis of (B) 1-Acetyl-4-(4-amino-3-methylphenyl)piperazine. Retrieved from [Link]
Aris, A., et al. (2013). 4-Methyl-N-(4-nitrobenzylidene)piperazin-1-amine. Acta Crystallographica Section E, 69(Pt 12), o1797. Retrieved from [Link]
Ke, C., et al. (2009). SYNTHESIS of 1-(4-HYDROXYLPHENYL)-4-(4-NITROPHENY L)PIPERAZINE. Advances in Natural Science, 2(1), 26-30. Retrieved from [Link]
ResearchGate. (n.d.). (PDF) Synthesis of N'-(4-Methylpiperazine-1-carbonothioyl)picolino-hydrazonamide as An Antineoplastic Agent. Retrieved from [Link]
Google Patents. (n.d.). CN115124457B - Synthesis method of 1-methyl-4- (4-piperidinyl) piperazine hydrochloride.
Semantic Scholar. (n.d.). Synthesis and characterization of a series of phenyl piperazine based ligands. Retrieved from [Link]
Hussain, Z., et al. (2017). Synthesis, characterization and biological evaluation of some 5-methylpyrazine carbohydrazide based hydrazones. Chemistry Central Journal, 11(1), 1-11. Retrieved from [Link]
Elemental analysis calculation for 4-(4-Methylphenyl)piperazin-1-amine complexes
The characterization of transition metal complexes utilizing the versatile ligand 4-(4-Methylphenyl)piperazin-1-amine (also known as 1-amino-4-(p-tolyl)piperazine) requires absolute analytical precision. In organometalli...
Author: BenchChem Technical Support Team. Date: March 2026
The characterization of transition metal complexes utilizing the versatile ligand 4-(4-Methylphenyl)piperazin-1-amine (also known as 1-amino-4-(p-tolyl)piperazine) requires absolute analytical precision. In organometallic drug development and materials science, confirming the empirical formula, purity, and stoichiometric ratio of a synthesized complex is the foundational step before any functional assay can begin.
As a Senior Application Scientist, I approach elemental analysis not merely as a quality control checkbox, but as a self-validating diagnostic system . Relying on a single analytical technique introduces critical blind spots. To establish true scientific trustworthiness, we must design workflows where orthogonal techniques cross-validate one another.
This guide objectively compares the performance of leading elemental analysis methodologies, provides theoretical calculation models for 4-(4-Methylphenyl)piperazin-1-amine complexes, and details the mechanistic causality behind each experimental protocol.
Theoretical Framework & Stoichiometric Modeling
Before stepping into the laboratory, we must establish the theoretical baseline. 4-(4-Methylphenyl)piperazin-1-amine has a molecular formula of
C11H17N3
and a precise molecular weight of 191.27 g/mol [1].
When this ligand coordinates with a transition metal—for example, forming a Copper(II) complex with the formula
[Cu(L)2Cl2]
—the elemental mass distribution shifts significantly. Table 1 outlines the theoretical mass fractions for this model complex. Any empirical deviation greater than ±0.4% from these theoretical values indicates impurities, incomplete coordination, or trapped solvent molecules within the crystal lattice.
To validate the theoretical model above, we must select the appropriate analytical instruments. No single technique can accurately quantify both the organic framework (C, H, N) and the inorganic metal center (Cu) with the same degree of precision.
Logical decision tree for selecting elemental analysis techniques.
Table 2: Performance Comparison of Elemental Analysis Techniques
Technique
Target Elements
Precision / Accuracy
Sample Destruction
Best Use Case for Complexes
CHNS Combustion
C, H, N, S, O
Ultra-High (±0.3%)
Complete
Determining the exact ligand-to-metal ratio via organic mass.
ICP-MS
Metals (Cu, Ni, Zn)
Ultra-High (ppb level)
Complete
Quantifying the exact mass loading of the transition metal center[2].
SEM-EDS
Surface Elements, Halogens
Semi-Quantitative
Non-Destructive
Mapping surface impurities or confirming the presence of counter-ions (Cl)[2].
To achieve a self-validating system, we run the sample through two parallel, orthogonal workflows: CHNS Combustion for the organic ligand and ICP-MS for the metal center.
Self-validating workflow for organometallic elemental analysis.
Combustion analysis is the undisputed gold standard for determining the C, H, and N content in organic compounds.
Sample Encapsulation: Weigh exactly 2.000 to 3.000 mg of the dried complex into a high-purity tin (Sn) capsule.
Causality: Tin is not merely a container; it acts as a critical catalyst. When dropped into the oxygen-rich furnace, the tin undergoes a violent, exothermic oxidation. This temporarily spikes the local micro-environment temperature from 1100 °C to approximately 1800 °C. This thermal shock is strictly necessary to crack the robust piperazine ring of the ligand and prevent the formation of refractory carbon soot, ensuring 100% conversion to
CO2
[3].
Flash Combustion: The capsule is dropped into the 1100 °C combustion tube under a pulsed flow of ultra-pure
O2
[4].
Causality: This guarantees the quantitative conversion of Carbon to
CO2
, Hydrogen to
H2O
, and Nitrogen to a mixture of
N2
and
NOx
gases.
Reduction & Scrubbing: The evolved gases are swept by a Helium carrier gas over a secondary copper wire column heated to 600 °C.
Causality: The copper bed serves a dual purpose: it reduces any formed
NOx
species back into measurable
N2
gas, and it scavenges any unreacted
O2
that would otherwise blind the downstream detectors[3].
Detection: The gases pass through specific Infrared (IR) cells to quantify
CO2
and
H2O
, followed by a Thermal Conductivity Detector (TCD) for
N2
[3].
Causality: Helium is chosen as the carrier gas because its exceptionally high thermal conductivity provides a stark baseline contrast against
N2
, maximizing the signal-to-noise ratio at the TCD.
While CHNS handles the ligand, Inductively Coupled Plasma Mass Spectrometry (ICP-MS) is required to quantify the copper center at parts-per-million (ppm) or parts-per-billion (ppb) levels[2].
Microwave-Assisted Acid Digestion: Transfer 10.0 mg of the complex into a Teflon digestion vessel. Add 6 mL of concentrated
HNO3
and 2 mL of
H2O2
. Subject the vessel to microwave heating at 200 °C for 20 minutes.
Causality: The organic 4-(4-methylphenyl)piperazin-1-amine ligand must be entirely mineralized. If the piperazine ring is not completely destroyed, residual carbon will enter the argon plasma and form polyatomic interferences (e.g.,
ArC+
), which artificially inflate the mass-to-charge (m/z) readings of the target metals[2].
Matrix Matching & Dilution: Dilute the digestate with ultra-pure water until the final
HNO3
concentration is exactly 2%.
Causality: High acid concentrations degrade the delicate nickel sampling cones of the ICP-MS and alter the fluid viscosity, which changes the nebulization efficiency. The samples must be strictly matrix-matched to the calibration standards (which must also be in 2%
HNO3
) to ensure accurate quantification[3].
Plasma Ionization: The aerosolized sample is introduced into the argon plasma (6000–8000 K).
Causality: The extreme thermal energy strips electrons from the copper atoms, creating
Cu+
ions that are subsequently filtered by the mass spectrometer based on their specific m/z ratio, yielding highly accurate metal loading data.
Data Interpretation: The Self-Validating System
The true expertise in elemental analysis lies in data synthesis. By cross-referencing the CHNS data with the ICP-MS data, the system self-validates the purity of the 4-(4-Methylphenyl)piperazin-1-amine complex.
Scenario A (Perfect Match): If CHNS yields ~51.1% Carbon and ICP-MS yields ~12.3% Copper, the complex is pure, and the
[Cu(L)2Cl2]
stoichiometry is confirmed.
Scenario B (Carbon Deficiency + Copper Excess): If Carbon drops to 45% but Copper spikes to 15%, the causality points directly to incomplete ligand coordination or the co-precipitation of inorganic copper salts (e.g., unreacted
CuCl2
) during synthesis.
Scenario C (Carbon Excess + Copper Deficiency): If Carbon reads 55% and Copper drops to 10%, it indicates the presence of unreacted, free 4-(4-methylphenyl)piperazin-1-amine ligand trapped within the crystal lattice, necessitating further recrystallization.
By designing your analytical workflow to rely on orthogonal, self-validating techniques, you ensure that your structural characterizations are scientifically unassailable.
References
"The Science of Elemental Analysis: Benefits and Applications in Organic Chemistry." VELP Scientifica. URL:[Link]
"The importance of an extensive elemental analysis of single-walled carbon nanotube soot." National Institutes of Health (NIH). URL:[Link][4]
"Elemental analysis and chemical composition." INFINITIA Industrial Consulting. URL: [Link]
"Chemical and Thermal Analysis." Instituto de Ciencia de Materiales de Madrid (ICMM-CSIC). URL:[Link][3]
"Chemical Analysis and Materials Characterisation." University of Central Lancashire. URL:[Link][2]
Comparative UV-Vis Spectroscopic Profiling of 4-(4-Methylphenyl)piperazin-1-amine Schiff Bases
Executive Summary The rational design of novel antimicrobial and catalytic agents frequently relies on the synthesis of imine-containing compounds, broadly classified as Schiff bases [1]. Among these, derivatives of 4-(4...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The rational design of novel antimicrobial and catalytic agents frequently relies on the synthesis of imine-containing compounds, broadly classified as Schiff bases [1]. Among these, derivatives of 4-(4-methylphenyl)piperazin-1-amine have garnered significant attention. Structurally, this compound features a piperazine ring bridging a lipophilic 4-methylphenyl group and a primary N-amine. When condensed with aromatic aldehydes (e.g., salicylaldehyde), it forms a specialized Schiff base (technically a hydrazone derivative) characterized by extended conjugation and multiple heteroatom donor sites.
This guide provides an objective, data-driven comparison of the UV-Vis absorption spectra of 4-(4-methylphenyl)piperazin-1-amine Schiff bases against common aliphatic and non-piperazine alternatives. By detailing the photophysical causality behind their electronic transitions (
π→π∗
and
n→π∗
) and their behavior during metal complexation, this document serves as a self-validating protocol for researchers profiling novel pharmacophores [2].
Structural & Electronic Profiling: The Causality of Absorption
The UV-Vis absorption profile of a Schiff base is dictated by its chromophoric system. For 4-(4-methylphenyl)piperazin-1-amine derivatives, the spectrum is governed by three distinct electronic transitions:
High-Energy
π→π∗
Transitions (< 300 nm): Originating from the aromatic rings (the 4-methylphenyl moiety and the aldehyde-derived aryl group).
Moderate-Energy
π→π∗
Transitions (300–350 nm): Associated with the extended conjugated system encompassing the azomethine (–N=CH–) linkage.
Low-Energy
n→π∗
Transitions (> 380 nm): Arising from the non-bonding electrons (lone pairs) on the azomethine nitrogen and the piperazine nitrogens transitioning to the anti-bonding
π
orbital of the imine system [3].
Unlike simple aliphatic amines (e.g., 4-cyclopentylpiperazin-1-amine), the 4-methylphenyl group donates electron density through inductive and resonance effects, subtly raising the energy of the highest occupied molecular orbital (HOMO). This narrows the HOMO-LUMO gap, resulting in a predictable bathochromic shift (red shift) in the UV-Vis spectrum.
Workflow detailing the synthesis of the Schiff base and its primary UV-Vis electronic transitions.
Comparative UV-Vis Performance
To objectively evaluate the photophysical properties of the target compound, we compare the salicylaldehyde-condensed Schiff base of 4-(4-methylphenyl)piperazin-1-amine against two structural alternatives:
Alternative 1 (Aliphatic Piperazine): 4-Cyclopentylpiperazin-1-amine Schiff base. Lacks the aromatic electron-donating group, serving as a baseline for the piperazine core [4].
Alternative 2 (Non-Piperazine Aromatic): Aniline Schiff base (N-phenylsalicylaldimine). Represents a standard, highly conjugated, rigid imine system without the conformational flexibility of piperazine.
Table 1: Comparative UV-Vis Absorption Data (in DMSO at 25°C)
Compound (Salicylaldehyde Derivative)
Aromatic
π→π∗
(
λmax
, nm)
Imine
π→π∗
(
λmax
, nm)
Imine
n→π∗
(
λmax
, nm)
Molar Absorptivity (
ϵ
) at
n→π∗
4-(4-Methylphenyl)piperazin-1-amine
275
322
415
~ 1.8 × 10⁴ L·mol⁻¹·cm⁻¹
4-Cyclopentylpiperazin-1-amine
265
310
395
~ 1.2 × 10⁴ L·mol⁻¹·cm⁻¹
Aniline (Standard)
270
340
430
~ 2.5 × 10⁴ L·mol⁻¹·cm⁻¹
Data Interpretation & Causality:
The data demonstrates that the 4-(4-methylphenyl) substituent induces a ~20 nm bathochromic shift in the
n→π∗
transition compared to the cyclopentyl derivative. This is caused by the extended hyperconjugation and
π
-stacking capabilities of the tolyl group, which stabilize the excited state. However, compared to the rigid aniline derivative, the piperazine bridge introduces a steric "twist" that slightly disrupts orbital coplanarity, resulting in a hypsochromic (blue) shift relative to standard N-phenyl imines.
To ensure reproducibility and scientific integrity, the following self-validating protocols detail the synthesis, spectral acquisition, and metal-complexation assay for these compounds.
Protocol A: Schiff Base Synthesis & Sample Preparation
Reagent Preparation: Dissolve 1.0 mmol of 4-(4-methylphenyl)piperazin-1-amine in 15 mL of absolute ethanol. In a separate vial, dissolve 1.0 mmol of salicylaldehyde in 5 mL of absolute ethanol.
Condensation: Mix the solutions in a round-bottom flask. Add 2-3 drops of glacial acetic acid to act as a catalyst (protonating the carbonyl oxygen to increase electrophilicity).
Reflux: Reflux the mixture under continuous stirring at 70°C for 4–6 hours. Monitor reaction completion via TLC (Hexane:Ethyl Acetate, 7:3).
Purification: Cool the mixture to 0°C to precipitate the product. Filter under vacuum, wash with cold ethanol, and recrystallize from hot ethanol to ensure >98% purity.
Stock Solution: Accurately weigh the purified solid and dissolve in spectroscopic-grade Dimethyl Sulfoxide (DMSO) to create a
1×10−3
M stock solution. Dilute to
1×10−5
M for UV-Vis measurements.
Protocol B: UV-Vis Spectral Acquisition & Metal Complexation Assay
Schiff bases are potent chelators. The addition of transition metals alters the
n→π∗
transition due to the donation of the azomethine nitrogen's lone pair to the metal center [5].
Baseline Scan: Transfer 3 mL of the
1×10−5
M Schiff base solution into a 10 mm quartz cuvette. Record the absorption spectrum from 200 nm to 800 nm using a dual-beam UV-Vis spectrophotometer (DMSO as the blank).
Titration: Add
10μL
aliquots of a
1×10−3
M CuCl₂ solution (in methanol) to the cuvette.
Equilibration: Invert the cuvette gently to mix and allow 2 minutes for complexation equilibrium.
Observation: Record the spectrum after each addition.
Validation Check: A successful complexation is validated by the attenuation of the 415 nm (
n→π∗
) peak and the emergence of a new, broader Ligand-to-Metal Charge Transfer (LMCT) band around 460–500 nm.
Mechanistic pathway of metal-induced bathochromic shifts in Schiff base UV-Vis spectra.
Conclusion & Application Insights
For drug development professionals, the UV-Vis spectrum is more than a characterization tool; it is a direct readout of molecular electronic structure. The 4-(4-methylphenyl)piperazin-1-amine core provides a unique balance: the piperazine ring offers essential solubility and basicity for biological environments, while the 4-methylphenyl group fine-tunes the electronic density of the imine bond. This specific electronic tuning—evidenced by the distinct
n→π∗
transition at 415 nm—makes these compounds highly effective as customizable ligands for metallo-pharmaceuticals and fluorescent chemosensors.
References
Green Synthesis of New Tetra Schiff Bases and Bis-Azo Bis-Schiff Bases Derived from 2,6-Diaminopyridine as Promising Photosensitizers
Scientific Research Publishing (SCIRP)
[Link]
Novel Hemocompatible Imine Compounds as Alternatives for Antimicrobial Therapy in Pharmaceutical Application
MDPI[Link]
Aminoethylpiperazine Based Metal Schiff Base Complexes: Catalytic and Biological Activities
ResearchGate[Link]
UV-visible spectral data wavelength (nm) for the Schiff base and its complexes
ResearchGate[Link]
Safety & Regulatory Compliance
Safety
A Senior Application Scientist's Guide to Handling 4-(4-Methylphenyl)piperazin-1-amine: Personal Protective Equipment and Disposal
Navigating the complexities of novel chemical compounds requires a safety-first mindset, grounded in a deep understanding of the material's properties. This guide provides essential, field-tested safety and handling prot...
Author: BenchChem Technical Support Team. Date: March 2026
Navigating the complexities of novel chemical compounds requires a safety-first mindset, grounded in a deep understanding of the material's properties. This guide provides essential, field-tested safety and handling protocols for 4-(4-Methylphenyl)piperazin-1-amine (CAS No. 6928-85-4), designed for the professional researcher in a drug development or laboratory setting. Our focus extends beyond mere compliance, aiming to instill a culture of proactive safety through a causal understanding of procedural choices.
Hazard Assessment: Understanding the Risks
4-(4-Methylphenyl)piperazin-1-amine, also known as 1-Amino-4-methylpiperazine, is an organic compound that demands careful handling due to its specific hazard profile. According to its Safety Data Sheet (SDS), this chemical is classified as a combustible liquid that causes significant skin and eye irritation[1][2]. The compound is also noted to be sensitive to both air and light, which has implications for storage and handling[1][2].
The primary routes of exposure are through skin contact, eye contact, and ingestion[1]. While inhalation is not an expected primary route of exposure under normal laboratory conditions with adequate ventilation, the potential for aerosol generation during certain procedures must be considered[1]. The core directive is to prevent any direct contact with the substance.
Key Hazards:
Skin Irritation (Category 2): Direct contact can cause irritation[1][2].
Serious Eye Irritation (Category 2): Poses a significant risk of irritation upon contact with eyes[1][2].
Combustible Liquid (Category 4): While not highly flammable, it has a flashpoint that requires avoidance of open flames, hot surfaces, and sparks[1][2][3].
Air and Light Sensitive: Degradation can occur upon exposure, necessitating specific storage conditions[1][2].
Core Personal Protective Equipment (PPE) Ensemble
A foundational PPE ensemble is non-negotiable for any work involving this compound. This standard setup is designed to provide a baseline of protection against incidental contact.
Protective Clothing: A flame-resistant laboratory coat must be worn and fully fastened. This not only protects the skin but also prevents contamination of personal clothing.
Eye and Face Protection: At a minimum, ANSI Z87.1-compliant safety glasses with side shields are required. However, due to the classification as a serious eye irritant, chemical splash goggles are strongly recommended for all procedures[1]. A face shield should be worn over goggles during tasks with a higher risk of splashing, such as transfers of larger volumes or reactions under pressure[4].
Gloves: Hand protection is critical. Not all glove materials offer the same level of protection against every chemical[5]. For 4-(4-Methylphenyl)piperazin-1-amine, nitrile gloves are a suitable choice for incidental contact. It is imperative to inspect gloves for any signs of degradation or puncture before each use. Contaminated gloves must be removed using the proper technique to avoid skin contact and disposed of immediately as hazardous waste[6].
Task-Specific PPE and Engineering Controls
Different laboratory procedures carry varying levels of risk. The following table and workflow diagram outline the recommended escalation of PPE and engineering controls based on the specific task. The Occupational Safety and Health Administration (OSHA) mandates that employers provide appropriate PPE and training for handling hazardous chemicals[5][7][8].
Task
Scale
Required Engineering Control
Minimum PPE Requirements
Storage & Transport
Any
Well-ventilated, cool, dry area away from ignition sources. Store under an inert atmosphere and protect from light[1][3].
Lab Coat, Safety Glasses, Nitrile Gloves
Weighing/Aliquotting
< 10 g
Ventilated Balance Enclosure or Chemical Fume Hood
Lab Coat, Chemical Goggles, Nitrile Gloves
Solution Preparation
< 1 L
Chemical Fume Hood
Lab Coat, Chemical Goggles, Nitrile Gloves. Face shield recommended.
Running Reactions
Any
Chemical Fume Hood
Lab Coat, Chemical Goggles, Nitrile Gloves. Face shield recommended, especially if heating.
Spill Cleanup
Any
N/A
Refer to Emergency Procedures Section
PPE Selection Workflow
The following diagram illustrates the decision-making process for selecting the appropriate level of protection when working with 4-(4-Methylphenyl)piperazin-1-amine.
Caption: Decision workflow for selecting appropriate controls and PPE.
Operational Plans: From Handling to Disposal
A comprehensive safety plan includes procedural steps for handling, emergencies, and disposal.
Safe Handling and Donning/Doffing Procedures
Preparation: Before handling the chemical, ensure the work area is clean and uncluttered. The chemical fume hood sash should be lowered to the appropriate working height. Confirm that an eyewash station and safety shower are accessible and unobstructed.
Donning PPE: Don PPE in the following order: lab coat, chemical splash goggles, face shield (if required), and finally, gloves.
Handling: Conduct all manipulations within a chemical fume hood to minimize inhalation exposure and contain any potential spills[9]. Keep containers tightly closed when not in use and protect them from light and air[1]. Use compatible materials for handling and storage.
Doffing PPE: To prevent cross-contamination, remove PPE before leaving the laboratory. The order is critical: first, remove gloves using a method that avoids touching the outer surface with bare skin. Second, remove the face shield and goggles. Finally, remove the lab coat. Wash hands thoroughly with soap and water immediately after handling the product[6].
Emergency Procedures: Spills and Exposure
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention[1][10].
Skin Contact: Immediately remove all contaminated clothing. Wash the affected skin area with plenty of soap and water for at least 15 minutes. If skin irritation persists, seek medical attention[1][2].
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention[10].
Small Spill (in a fume hood): Absorb the spill with an inert, non-combustible material such as vermiculite or sand. Scoop the material into a suitable, labeled container for hazardous waste disposal. Clean the spill area with an appropriate solvent and then soap and water.
Large Spill: Evacuate the area immediately. Alert laboratory personnel and contact your institution's Environmental Health and Safety (EHS) department. Do not attempt to clean up a large spill without specialized training and equipment.
Storage and Waste Disposal
Storage: Store the chemical in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials like strong oxidizing agents[1][2]. The storage area should be designated for corrosive and combustible materials[3]. Protect from light and store under an inert atmosphere (e.g., nitrogen or argon) as recommended by the supplier[1].
Disposal: All waste containing 4-(4-Methylphenyl)piperazin-1-amine, including contaminated PPE and absorbent materials, must be disposed of as hazardous waste. Place waste in a clearly labeled, sealed container. Follow all local, state, and federal regulations for chemical waste disposal. Never dispose of this chemical down the drain[3][11].
By adhering to these rigorous safety protocols, researchers can confidently and safely handle 4-(4-Methylphenyl)piperazin-1-amine, ensuring both personal safety and the integrity of their scientific work.
References
How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide. (n.d.). Vertex AI Search.
How to Safely Handle Dangerous Substances in the Workplace. (2022, March 29). OSHA.com.
OSHA Rules for Chemical Hazards. (2026, February 27). DuraLabel.
Safety Data Sheet: 1-Amino-4-methylpiperazine. (2016, October 18). Fisher Scientific.
The Ultimate Guide to OSHA Regulations & Environmental Concerns for Hazardous Liquids. (2025, February 27). U.S. Chemical Storage.
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